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  • Product: 5-(tert-Butyl)-6-chloropyrazine-2-carboxamide
  • CAS: 182244-17-3

Core Science & Biosynthesis

Foundational

5-(tert-Butyl)-6-chloropyrazine-2-carboxamide chemical structure

This is an in-depth technical guide on the chemical structure, synthesis, and applications of 5-(tert-Butyl)-6-chloropyrazine-2-carboxamide . Executive Summary 5-(tert-Butyl)-6-chloropyrazine-2-carboxamide (CAS: 182244-1...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the chemical structure, synthesis, and applications of 5-(tert-Butyl)-6-chloropyrazine-2-carboxamide .

Executive Summary

5-(tert-Butyl)-6-chloropyrazine-2-carboxamide (CAS: 182244-17-3 ) is a specialized pyrazine derivative utilized primarily as a scaffold in the development of antimycobacterial agents (anti-TB), herbicides (photosynthesis inhibitors), and biofilm inhibitors.[1][2] Its structure combines an electron-deficient pyrazine core with a lipophilic tert-butyl group and a reactive chlorine handle, making it a versatile intermediate for Nucleophilic Aromatic Substitution (


) reactions.[1]
Chemical Identity
PropertyDetail
IUPAC Name 5-tert-butyl-6-chloropyrazine-2-carboxamide
CAS Number 182244-17-3
Molecular Formula

Molecular Weight 213.66 g/mol
SMILES CC(C)(C)c1nc(C(N)=O)cnc1Cl
Appearance White to off-white crystalline solid
LogP (Predicted) ~1.7 (Increases significantly with N-substitution)

Structural Analysis & Electronic Properties

The molecule's reactivity is dictated by the interplay between three substituents on the pyrazine ring.[1] Understanding this electronic landscape is critical for designing successful derivatization protocols.[1][3]

Electronic Topography
  • Pyrazine Core: A

    
    -deficient heteroaromatic system.[1][3] The nitrogen atoms (N1, N4) withdraw electron density, making the ring carbons susceptible to nucleophilic attack.
    
  • C2-Carboxamide (

    
    ):  An electron-withdrawing group (EWG) that further deactivates the ring, directing nucleophiles to the C6 position.[1] It also serves as a hydrogen bond donor/acceptor for target binding (e.g., in the InhA enzyme of M. tuberculosis).
    
  • C5-tert-Butyl: A bulky, electron-donating alkyl group.[1][3]

    • Steric Effect: Blocks nucleophilic attack at C5, forcing substitution to occur at C6.[1]

    • Lipophilicity: Significantly enhances membrane permeability, a crucial trait for antitubercular drugs requiring penetration of the mycobacterial cell wall.[1]

  • C6-Chlorine: The "warhead" for synthesis.[1][3] It is activated for

    
     displacement by the combined electron-withdrawing effects of the ring nitrogens and the C2-carboxamide.[1][3]
    

Synthesis Protocols

Two primary routes exist for synthesizing this core: Radical Alkylation (Minisci Reaction) and Stepwise Functionalization .[1] The Minisci route is preferred for direct introduction of the alkyl group onto the heteroaromatic ring.[1]

Route A: Minisci Radical Alkylation (Recommended)

This method utilizes a silver-catalyzed decarboxylative alkylation to install the tert-butyl group directly onto 6-chloropyrazine-2-carboxamide.[1][3]

Mechanism: The pivalic acid undergoes oxidative decarboxylation to generate a nucleophilic tert-butyl radical.[1][3] This radical attacks the protonated pyrazine ring at the most electron-deficient available position (C5).[1]

Protocol:

  • Reagents: 6-Chloropyrazine-2-carboxamide (1.0 eq), Pivalic acid (5.0 eq), Silver Nitrate (

    
    , 0.2 eq), Ammonium Persulfate (
    
    
    
    , 1.5 eq).
  • Solvent: Water/Acetonitrile (1:1) or Water/TFA (for protonation).[1]

  • Conditions: Heat to 70–80°C for 2–4 hours.

  • Workup: Neutralize with

    
    , extract with Ethyl Acetate, and purify via silica gel chromatography (Hexane/EtOAc).
    
Route B: Acid Chloride Condensation (For Amide Derivatives)

If the starting material is the carboxylic acid (5-tert-butyl-6-chloropyrazine-2-carboxylic acid), this route is used to generate the amide.[1][3][4]

Protocol:

  • Activation: Reflux the acid with Thionyl Chloride (

    
    ) in dry Toluene for 1 hour to form the acyl chloride.
    
  • Evaporation: Remove excess

    
     under vacuum (critical to prevent side reactions).
    
  • Amidation: Dissolve residue in dry Acetone/DCM. Add dropwise to a solution of Ammonia (for primary amide) or an amine (for derivatives) + Pyridine/TEA at 0°C.[1]

Synthesis Workflow Diagram

Synthesis_Workflow Start 6-Chloropyrazine-2-carboxamide Reagents Pivalic Acid + AgNO3 + (NH4)2S2O8 (Minisci Reaction) Start->Reagents Activation Intermediate Radical Attack at C5 Reagents->Intermediate Decarboxylation Product 5-(tert-Butyl)-6-chloropyrazine-2-carboxamide Intermediate->Product Oxidation/Rearomatization Deriv_Acid 5-t-Butyl-6-chloro-2-carboxylic acid Step_SOCl2 SOCl2, Reflux Deriv_Acid->Step_SOCl2 Acyl_Cl Acyl Chloride Step_SOCl2->Acyl_Cl Amidation NH3 or R-NH2 / Pyridine Acyl_Cl->Amidation Amidation->Product If NH3 used

Figure 1: Dual synthetic pathways.[1][3] Top: Direct radical alkylation (Minisci).[1] Bottom: Conversion from carboxylic acid precursor.[3]

Reactivity & Applications

The core value of this molecule lies in its ability to serve as a "lock-and-key" scaffold.[1][3] The tert-butyl group "locks" the orientation and lipophilicity, while the chlorine and amide groups act as "keys" for target interaction.

Nucleophilic Aromatic Substitution ( )

The chlorine at C6 is highly labile due to the para-relationship with the ring nitrogen and the meta-relationship with the electron-withdrawing carboxamide.[1]

  • Reaction: Displacement of Cl with amines (benzylamines, anilines) or thiols.[1]

  • Application: Synthesis of high-affinity antitubercular agents.[1]

  • Example: Reaction with 4-chlorobenzylamine yields N-benzyl derivatives with MIC values comparable to Pyrazinamide.[1][3]

Thioamide Conversion
  • Reagent: Lawesson’s Reagent.[1][2][3]

  • Product: 5-(tert-Butyl)-6-chloropyrazine-2-carbothio amide.[1][2][3][5]

  • Significance: Thioamides often exhibit superior antimycobacterial activity compared to their oxo-amide counterparts.[1][2][3]

Biological Activity Profile
DomainActivityMechanism
Tuberculosis HighProdrug activation (similar to Pyrazinamide) or direct inhibition of InhA/FAS-I. Lipophilicity allows penetration of the mycolic acid layer.[1][3]
Herbicides ModerateInhibition of Photosystem II (PET) in chloroplasts.[1][5] The tert-butyl group fits into the

binding niche of the D1 protein.[1]
Biofilm EmergingInhibition of LasR quorum sensing in Pseudomonas aeruginosa.
Reactivity Logic Map

Reactivity_Map Core 5-(tert-Butyl)-6-chloropyrazine-2-carboxamide SnAr SnAr @ C6 (Cl Displacement) Core->SnAr Thionation O -> S Exchange @ C2 Core->Thionation Amine R-NH2 (Anilines/Benzylamines) Amine->SnAr Thiol R-SH (Thiols) Thiol->SnAr Lawesson Lawesson's Reagent Lawesson->Thionation Prod_Amino 6-Amino Derivatives (High Anti-TB Activity) SnAr->Prod_Amino Prod_Thio Pyrazine-2-carbothioamide (Enhanced Bioactivity) Thionation->Prod_Thio

Figure 2: Functionalization pathways transforming the core scaffold into bioactive derivatives.[1][3]

References

  • Doležal, M., et al. (2002).[1] "Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity." Molecules, 7(3), 363-373.[1] Link[1]

  • Servusova, B., et al. (2006).[1][6] "Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation." Collect. Czech. Chem. Commun., 71, 939-955.[1] Link

  • Fossa, P., et al. (2022).[1] "Combined machine learning and pharmacophore based virtual screening approaches to screen for antibiofilm inhibitors targeting LasR of Pseudomonas aeruginosa." Journal of Biomolecular Structure and Dynamics. Link[1]

  • ChemicalBook. "5-(tert-Butyl)-6-chloropyrazine-2-carboxamide Product Page." (CAS Verification).[1][7] Link

  • PubChem. "Tert-butyl 5-chloropyrazine-2-carboxylate (Related Structure/Precursor Data)." Link[1]

Sources

Exploratory

Pyrazine-2-Carboxamide Derivatives as a Frontier in Quorum Sensing Inhibition: A Technical Guide for Drug Discovery

This guide provides a comprehensive technical overview for researchers, medicinal chemists, and drug development professionals on the exploration of pyrazine-2-carboxamide derivatives as a novel class of quorum sensing (...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview for researchers, medicinal chemists, and drug development professionals on the exploration of pyrazine-2-carboxamide derivatives as a novel class of quorum sensing (QS) inhibitors. We will delve into the rationale behind targeting bacterial communication, the synthetic chemistry of the pyrazine-2-carboxamide scaffold, and a detailed roadmap for their evaluation as potential anti-virulence agents. This document is structured to provide not just protocols, but the scientific reasoning that underpins a robust drug discovery campaign in this promising area.

Part 1: The Rationale - Targeting Bacterial Communication

The rise of antibiotic resistance necessitates a paradigm shift in antibacterial drug discovery. Instead of focusing solely on bactericidal or bacteriostatic agents, which impose strong selective pressure for resistance, an alternative strategy is to disarm pathogens by inhibiting their virulence mechanisms.[1] A key regulator of virulence in many pathogenic bacteria is quorum sensing (QS), a cell-to-cell communication system that allows bacteria to coordinate gene expression in a population-density-dependent manner.[2][3]

QS systems typically rely on the production and detection of small signaling molecules called autoinducers. In many Gram-negative bacteria, these are N-acyl-homoserine lactones (AHLs), while Gram-positive bacteria often use autoinducing peptides (AIPs).[4] These signaling networks control a wide array of processes, including biofilm formation, toxin production, and motility, all of which are crucial for establishing and maintaining infections.[2][5] By inhibiting QS, it is possible to attenuate the pathogenicity of bacteria without killing them, thus reducing the selective pressure for the development of resistance.[6]

The pyrazine-2-carboxamide scaffold is a well-established pharmacophore found in a variety of biologically active compounds, including antimycobacterial and anticancer agents.[7][8] Its synthetic tractability and the ability to easily modify its structure at multiple positions make it an attractive starting point for the design of novel QS inhibitors.

Part 2: The Molecular Machinery - Quorum Sensing Pathways

A thorough understanding of the target QS pathways is fundamental to designing effective inhibitors. In many clinically relevant Gram-negative pathogens, such as Pseudomonas aeruginosa, the AHL-mediated QS systems are well-characterized and represent prime targets for intervention.

QS_Pathway cluster_bacterium Bacterial Cell AHL_Synthase AHL Synthase (e.g., LasI, RhlI) AHL AHL Autoinducer AHL_Synthase->AHL Synthesis Receptor Cytoplasmic Receptor (e.g., LasR, RhlR) AHL->Receptor Binding AHL_Receptor_Complex AHL-Receptor Complex Receptor->AHL_Receptor_Complex DNA DNA AHL_Receptor_Complex->DNA Binds to promoter regions Virulence_Genes Virulence Genes DNA->Virulence_Genes Transcription Virulence_Factors Virulence Factors (Biofilm, Toxins, etc.) Virulence_Genes->Virulence_Factors Translation Pyrazine_Derivative Pyrazine-2-carboxamide Derivative Pyrazine_Derivative->Receptor Potential Inhibition

Caption: Generalized AHL-mediated quorum sensing pathway and potential point of inhibition.

Part 3: Synthesis of Pyrazine-2-Carboxamide Derivatives

The synthesis of a diverse library of pyrazine-2-carboxamide derivatives is the first crucial step in this discovery workflow. A common and efficient method involves the condensation of a pyrazine-2-carboxylic acid chloride with a variety of primary or secondary amines.[9] This allows for the introduction of a wide range of substituents on the amide nitrogen, which is a key handle for modulating the biological activity and physicochemical properties of the compounds.

General Synthetic Scheme

Synthesis_Workflow Start Pyrazine-2-carboxylic Acid Acid_Chloride Pyrazine-2-carbonyl Chloride Start->Acid_Chloride SOCl2 or (COCl)2 Product N-substituted Pyrazine-2-carboxamide Acid_Chloride->Product Amine R1R2NH (Various Amines) Amine->Product Base (e.g., Pyridine, Et3N) Purification Purification (Chromatography, Recrystallization) Product->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

Caption: General synthetic workflow for N-substituted pyrazine-2-carboxamides.

Detailed Experimental Protocol: Synthesis of N-benzyl-pyrazine-2-carboxamide

This protocol provides a representative example for the synthesis of a simple pyrazine-2-carboxamide derivative.

  • Acid Chloride Formation:

    • To a solution of pyrazine-2-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (1.5-2.0 eq) dropwise at 0 °C.

    • A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

    • Stir the reaction mixture at room temperature or under gentle reflux for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude pyrazine-2-carbonyl chloride, which can be used in the next step without further purification.

  • Amide Coupling:

    • Dissolve the crude pyrazine-2-carbonyl chloride in anhydrous DCM.

    • In a separate flask, dissolve benzylamine (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.5 eq) in anhydrous DCM.

    • Add the acid chloride solution dropwise to the amine solution at 0 °C with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Work-up and Purification:

    • Upon completion, wash the reaction mixture sequentially with water, dilute HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-benzyl-pyrazine-2-carboxamide.

  • Characterization:

    • Confirm the structure of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 4: Structure-Activity Relationship (SAR) - A Predictive Framework

While direct SAR studies of pyrazine-2-carboxamide derivatives as QS inhibitors are not yet extensively published, we can extrapolate from related studies on their antimycobacterial and other biological activities to propose a framework for optimization.[10][11]

Position of Modification Proposed Impact on QS Inhibition Rationale
N-substituent (Amide) High impact on potency and selectivity.This substituent will likely interact with the binding pocket of the QS receptor (e.g., LasR, CviR). Aromatic and substituted aromatic rings could mimic the acyl chain of the native AHL autoinducer.
Pyrazine Ring (Positions 3, 5, 6) Modulation of electronic properties and solubility.Electron-withdrawing or -donating groups can influence the overall charge distribution of the molecule, affecting its interaction with the receptor. Bulky groups can also provide steric hindrance or favorable van der Waals interactions.

Part 5: In Vitro Evaluation of Quorum Sensing Inhibition

A tiered approach to in vitro screening is recommended to efficiently identify and characterize promising lead compounds.

Tier 1: Primary Screening using Biosensor Strains

The initial screen should utilize bacterial reporter strains that produce a measurable signal (e.g., pigment, light, or fluorescence) under the control of a QS-regulated promoter.

  • Chromobacterium violaceum : This bacterium produces the purple pigment violacein in a QS-dependent manner. Inhibition of violacein production in the presence of a test compound is a simple and effective primary screen for QS inhibition.[2]

  • Pseudomonas aeruginosa Reporter Strains : Genetically modified P. aeruginosa strains with a reporter gene (e.g., gfp or lux) fused to a QS-regulated promoter (e.g., lasB or rhlA) provide a more specific and quantifiable assay for inhibition of the Las and Rhl systems.[5]

Detailed Experimental Protocol: Violacein Inhibition Assay
  • Preparation of Bacterial Culture: Inoculate a single colony of C. violaceum (e.g., CV026, a mutant that does not produce its own autoinducer but responds to exogenous AHLs) into Luria-Bertani (LB) broth and grow overnight at 30°C with shaking.

  • Assay Setup:

    • In a 96-well microtiter plate, add a fixed concentration of an appropriate AHL (e.g., C6-HSL) to each well to induce violacein production.

    • Add serial dilutions of the test pyrazine-2-carboxamide derivatives to the wells. Include appropriate positive (no inhibitor) and negative (no AHL) controls.

    • Add the diluted overnight culture of C. violaceum to each well.

  • Incubation: Incubate the plate at 30°C for 24-48 hours.

  • Quantification:

    • Visually inspect the plate for a reduction in purple color.

    • For quantitative analysis, lyse the bacterial cells and extract the violacein pigment with a suitable solvent (e.g., DMSO or ethanol).

    • Measure the absorbance of the extracted violacein at a specific wavelength (typically around 585 nm) using a microplate reader.

    • Determine the concentration of the test compound that inhibits 50% of violacein production (IC₅₀).

Tier 2: Inhibition of Virulence Factor Production

Lead compounds from the primary screen should be further evaluated for their ability to inhibit the production of specific virulence factors in pathogenic bacteria.

  • Pyocyanin and Elastase Production in P. aeruginosa : These are key virulence factors regulated by the Las and Rhl systems. Their production can be quantified using spectrophotometric assays.[5]

  • Biofilm Formation : The ability of compounds to inhibit biofilm formation can be assessed using crystal violet staining in microtiter plates.[2]

Part 6: In Vivo Evaluation and Future Directions

Promising candidates from in vitro studies should be advanced to in vivo models of infection to assess their efficacy in a more complex biological environment.

  • Caenorhabditis elegans Infection Model : This simple nematode model is a cost-effective and ethically sound way to conduct initial in vivo studies. The survival of worms infected with a pathogen in the presence and absence of the test compound is a key endpoint.

  • Murine Infection Models : More complex models, such as murine models of lung or wound infection, are necessary for preclinical evaluation of lead compounds.

The development of pyrazine-2-carboxamide derivatives as QS inhibitors is a promising avenue for the discovery of novel anti-virulence agents. The synthetic accessibility of this scaffold, combined with a clear and rational screening cascade, provides a solid foundation for a successful drug discovery program. Future work should focus on building a comprehensive SAR library, elucidating the precise molecular mechanism of action, and optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds.

References

  • Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. (2023). Antibiotics (Basel), 12(1), 128. [Link]

  • Tewatia, N., Abida, & Namdeo, K. P. (2012). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1794-1798. [Link]

  • Kini, S., & Gandhi, A. (2004). Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents. Bioorganic & Medicinal Chemistry, 12(9), 2215-2220. [Link]

  • Siddappa, K., & Reddy, C. S. (2015). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 1914-1926. [Link]

  • Semelkova, L., Konecna, K., Paterova, P., Kubicek, V., Kunes, J., Novakova, L., ... & Zitko, J. (2015). Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. Molecules, 20(5), 8687-8711. [Link]

  • Li, W., Li, Y., & Li, J. (2019). Quorum Sensing Inhibitors from Marine Microorganisms and Their Synthetic Derivatives. Marine Drugs, 17(2), 93. [Link]

  • Chen, G., Wang, Y., Liu, Y., Wu, J., & Zhang, L. (2024). Design, Synthesis, and Biological Evaluation of the Quorum-Sensing Inhibitors of Pseudomonas aeruginosa PAO1. Molecules, 29(9), 2187. [Link]

  • El-Sayed, N. S., El-Sawy, E. R., Abdel-Aziz, M. M., & El-Gendy, M. A. (2023). Design, green synthesis, and quorum sensing quenching potential of novel 2-oxo-pyridines containing a thiophene/furan scaffold and targeting a LasR gene on P. aeruginosa. RSC Advances, 13(40), 28247-28271. [Link]

  • Singh, S., Singh, S. K., & Chowdhury, I. (2021). Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication. Iranian Journal of Pharmaceutical Research, 20(2), 486-514. [Link]

  • Synthetically Modified Quorum Sensing (QS) Inhibitor. (2023). Research and Reviews: A Journal of Drug Design and Discovery, 10(1), 1-10. [Link]

  • Jampilek, J., Zitko, J., Kunes, J., & Dolezal, M. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 24(7), 1263. [Link]

  • Tůmová, L., Tůma, J., Doležal, M., Dučaiová, Z., & Kubeš, J. (2016). New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures. Pharmacognosy Magazine, 12(Suppl 1), S57–S62. [Link]

  • Wang, Y., Zhang, Y., Wang, Y., Li, Y., & Li, J. (2017). Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 27(17), 4146-4149. [Link]

  • Dolezal, M., Jampilek, J., & Kralova, K. (2007). Substituted N-benzylpyrazine-2-carboxamides, Their Synthesis, Hydro-lipophilic Properties and Evaluation of. Molecules, 12(12), 2539-2553. [Link]

  • Dolezal, M., Jampilek, J., & Kralova, K. (2007). Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors. Molecules, 12(12), 2539-2553. [Link]

  • Singh, V. K., Mishra, A., & Jha, B. (2025). Natural product-based inhibitors of quorum sensing: A novel approach to combat antibiotic resistance. Journal of Infection and Public Health, 18, 10-22. [Link]

  • Chan, E. W. L., & Poh, C. L. (2013). Development of Quorum-Based Anti-Virulence Therapeutics Targeting Gram-Negative Bacterial Pathogens. International Journal of Molecular Sciences, 14(8), 16484-16508. [Link]

  • Dolezal, M., Jampilek, J., & Kralova, K. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(4), 363-373. [Link]

Sources

Exploratory

Technical Guide: Antimycobacterial Activity of Substituted Pyrazine Carboxamides

Executive Summary The resurgence of tuberculosis (TB), driven by multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), necessitates the revitalization of existing sca...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The resurgence of tuberculosis (TB), driven by multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), necessitates the revitalization of existing scaffolds. Pyrazinamide (PZA), a cornerstone of first-line TB therapy, is unique for its sterilizing activity against non-replicating persisters.[1] However, its utility is compromised by resistance mechanisms, primarily mutations in the pncA gene.

This guide details the design, synthesis, and evaluation of substituted pyrazine carboxamides . Unlike PZA, which requires bioactivation, specific N-substituted and ring-substituted derivatives demonstrate direct activity, enhanced lipophilicity, and the ability to bypass pncA-mediated resistance. This document serves as a blueprint for the rational design and testing of these next-generation antimycobacterials.

Part 1: The Chemical Scaffold & SAR Logic

The Prodrug Limitation

PZA itself is a prodrug.[1][2][3][4] It passively diffuses into the mycobacterial cell and is hydrolyzed by the enzyme pyrazinamidase (PZase, encoded by pncA) into the active form, pyrazinoic acid (POA).[2]

  • The Problem: 70–90% of PZA-resistant clinical isolates possess pncA mutations, rendering them unable to convert PZA to POA.

  • The Solution: Substituted pyrazine carboxamides are designed to either:

    • Possess intrinsic activity without needing PZase activation.

    • Release POA or active moieties via non-enzymatic hydrolysis or alternative esterases.

    • Enhance lipophilicity (logP) to facilitate passive diffusion across the mycolic acid-rich cell wall.

Structure-Activity Relationship (SAR)

The pyrazine ring (1,4-diazine) allows for substitution at the ring carbons (C3, C5, C6) and the amide nitrogen.

PositionModification StrategyImpact on Activity
Amide Nitrogen (-CONHR) N-Phenyl / N-Benzyl significantly increases lipophilicity. Electron-withdrawing groups (e.g., -CF3, -Cl) on the phenyl ring often enhance potency (MIC < 6.25 µg/mL).
Amide Nitrogen (-CONHR) Alkyl Chains Increasing chain length (up to C7-heptyl) correlates with higher activity due to membrane penetration, but may increase cytotoxicity.
C-5 / C-6 Ring Halogenation (Cl) Introduction of Chlorine at C-6 creates a "push-pull" electronic effect, often increasing the acidity of the amide proton and improving binding affinity.
C-5 Ring Bulky Groups (t-Butyl) Increases steric bulk and lipophilicity; often used in conjunction with C-6 chlorination to prevent metabolic degradation.

Part 2: Mechanism of Action (The "Black Box")

The mechanism of pyrazine derivatives is complex and multi-modal. While PZA requires acidification, many substituted carboxamides are active at neutral pH, suggesting alternative pathways or enhanced intracellular accumulation.

Core Pathways
  • Membrane Disruption: Accumulation of the acid form (POA) inside the cell leads to the collapse of the proton motive force (PMF) and cytoplasmic acidification.

  • Trans-Translation Inhibition (RpsA): POA binds to Ribosomal Protein S1 (RpsA), preventing the rescue of stalled ribosomes, a process vital for survival under stress.

  • Pantothenate Depletion (PanD): Recent evidence identifies Aspartate Decarboxylase (PanD) as a target.[5] Inhibition blocks Coenzyme A biosynthesis.

Pathway Visualization

The following diagram illustrates the divergent pathways of PZA (requiring activation) versus direct-acting substituted amides.

MoA_Pathway PZA Pyrazinamide (Prodrug) Diffusion Passive Diffusion PZA->Diffusion SubAmide Substituted Carboxamide (Direct Acting) SubAmide->Diffusion PncA Pyrazinamidase (pncA) Diffusion->PncA Membrane Membrane Potential Collapse (Delta pH disruption) Diffusion->Membrane Direct Action RpsA RpsA Inhibition (Trans-translation block) Diffusion->RpsA High Affinity Binding POA Pyrazinoic Acid (Active) PncA->POA Hydrolysis Efflux Efflux Pump POA->Efflux Extracellular Space Protonation Protonation (Acidic pH) Efflux->Protonation pH < 6.0 ReEntry Re-entry (HPOA) Protonation->ReEntry ReEntry->Membrane ReEntry->RpsA PanD PanD Inhibition (CoA depletion) ReEntry->PanD

Caption: Divergent activation pathways. PZA requires pncA hydrolysis, while substituted amides may bypass this bottleneck.

Part 3: Chemical Synthesis Workflow

To ensure reproducibility, the synthesis utilizes a standard acyl chloride intermediate method. This protocol is self-validating via Thin Layer Chromatography (TLC) monitoring.

Reaction Scheme

Reagents: Pyrazine-2-carboxylic acid, Thionyl Chloride (


), Substituted Amine (Aniline/Benzylamine), Pyridine (base), Dry Acetone/Toluene.
Step-by-Step Protocol
  • Activation (Acid Chloride Formation):

    • Dissolve 50.0 mmol of substituted pyrazine-2-carboxylic acid in dry toluene.

    • Add excess thionyl chloride (75.0 mmol).

    • Reflux for 1–2 hours.

    • Validation: Monitor cessation of gas evolution (

      
      , 
      
      
      
      ). Evaporate solvent/excess
      
      
      to dryness under vacuum.[6][7]
  • Aminolysis (Coupling):

    • Dissolve the crude acyl chloride in dry acetone (50 mL).

    • Prepare a separate solution of the substituted amine (50.0 mmol) and pyridine (50.0 mmol) in dry acetone.

    • Add the acyl chloride solution dropwise to the amine solution at 0°C (ice bath) to control exotherm.

    • Stir at room temperature for 30–60 minutes.

  • Purification & Characterization:

    • Pour mixture into cold water (100 mL). The amide usually precipitates.

    • Filter and recrystallize from aqueous ethanol.[7]

    • Validation: Check purity via TLC (Mobile phase: Hexane:Ethyl Acetate 2:1).

    • Confirm Identity:ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      -NMR (DMSO-
      
      
      
      ) should show the amide -NH signal around 9.0–10.5 ppm.

Synthesis_Flow Start Pyrazine-2-carboxylic Acid Activation Reflux with SOCl2 (Toluene, 1-2h) Start->Activation Intermediate Acyl Chloride Activation->Intermediate - SO2, HCl Coupling Aminolysis (+ Amine/Pyridine, 0°C) Intermediate->Coupling Workup Precipitation in Cold Water Coupling->Workup Final Substituted Pyrazine Carboxamide Workup->Final

Caption: Standard Schotten-Baumann type synthesis for pyrazine carboxamides.

Part 4: Biological Evaluation Protocols

Resazurin Microtiter Assay (REMA)

The REMA plate method is the gold standard for high-throughput screening of antimycobacterial compounds due to its low cost and colorimetric readout (Blue = No Growth/Oxidized; Pink = Growth/Reduced).

Target Organism: Mycobacterium tuberculosis H37Rv (ATCC 27294) or MDR clinical isolates.

Protocol:

  • Inoculum Preparation:

    • Grow Mtb in Middlebrook 7H9 broth supplemented with OADC (Oleic acid, Albumin, Dextrose, Catalase) to mid-log phase (Turbidity matched to McFarland 1.0).

    • Dilute 1:10 (or 1:20) for the assay.

  • Plate Setup:

    • Use a 96-well microplate.

    • Fill perimeter wells with sterile water to prevent evaporation (Edge Effect).

    • Add 100 µL of 7H9 broth to test wells.

    • Perform serial 2-fold dilutions of the test compound (Range: 100 µg/mL to 0.19 µg/mL).

    • Add 100 µL of bacterial inoculum to each well.[8]

    • Controls: Growth Control (Bacteria + Solvent), Sterile Control (Media only), Positive Control (Isoniazid or Rifampicin).

  • Incubation:

    • Seal plate in a plastic bag. Incubate at 37°C for 7 days.

  • Readout:

    • Add 30 µL of 0.01% Resazurin solution (filter sterilized).

    • Incubate for an additional 24 hours.

    • Interpretation: A color change from Blue to Pink indicates bacterial viability.[8][9] The MIC is the lowest concentration that prevents the color change.[8][10]

Cytotoxicity (Selectivity Index)

To ensure the compound kills bacteria and not host cells, cytotoxicity is tested on Vero cells or HepG2 cells.

  • Protocol: MTT assay.

  • Calculation: Selectivity Index (

    
    ) = 
    
    
    
    (Mammalian) /
    
    
    (Mtb). An
    
    
    is generally considered promising.

Part 5: Data Summary & Key Analogues

The following table summarizes the activity of key substituted pyrazine carboxamides identified in recent literature (e.g., Doležal et al., Zhang et al.).

Compound IDSubstitution (R)MIC (µg/mL) vs H37RvSelectivity Index (SI)Notes
PZA (Parent)12.5 - 50>50pH dependent (active at pH 5.5)
Cmpd 19 5-t-butyl-6-chloro-N-(3-CF3-phenyl)3.13 >15Highly lipophilic; active at neutral pH
Cmpd 4 5-heptyl-amide3.13 >10Alkyl chain length critical for cell wall penetration
Cmpd 23 5-hexyl-N-(3-CF3-phenyl)3.13 >25Excellent balance of potency and safety
Cmpd 12 5-t-butyl-6-chloro-N-(3-iodo-4-methylphenyl)0.82 (IC90)N/DHigh potency due to Iodine halogen bonding

Note: Lower MIC values indicate higher potency. The introduction of lipophilic electron-withdrawing groups (CF3, I, Cl) consistently improves activity.

References

  • Doležal, M., et al. (2008). "Synthesis and antimycobacterial evaluation of substituted pyrazinecarboxamides." Molecules, 13(5), 1058-1069. [Link]

  • Zhang, Y., et al. (2013). "Aspartate decarboxylase (PanD) as a new target of pyrazinamide in Mycobacterium tuberculosis."[2][3][4] Emerging Microbes & Infections, 2, e61. [Link]

  • Palomino, J.C., et al. (2002). "Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis."[8][11] Antimicrobial Agents and Chemotherapy, 46(8), 2720–2722. [Link]

  • Servusova, B., et al. (2021). "Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives." International Journal of Molecular Sciences, 22(3), 1438. [Link]

  • Shi, W., et al. (2011). "Pyrazinamide inhibits trans-translation in Mycobacterium tuberculosis."[1] Science, 333(6049), 1630-1632. [Link]

Sources

Foundational

Engineering 6-Chloropyrazine-2-Carboxamide Analogs: A Technical Guide to Structure-Activity Relationships and Antimycobacterial Efficacy

Executive Summary The relentless emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the continuous evolution of first-line therapeutics. Pyrazinamide (PZA) remains a cornerstone of TB treatment due to it...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The relentless emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the continuous evolution of first-line therapeutics. Pyrazinamide (PZA) remains a cornerstone of TB treatment due to its unique sterilizing activity against non-replicating Mycobacterium tuberculosis (M. tb). However, rising resistance linked to mutations in the pncA gene has catalyzed the development of substituted pyrazine-2-carboxamides. Among these, 6-chloropyrazine-2-carboxamide analogs have emerged as highly potent scaffolds.

This technical whitepaper explores the structure-activity relationship (SAR) landscape of these analogs, detailing the mechanistic rationale behind specific molecular substitutions, providing validated synthetic methodologies, and outlining the biological evaluation frameworks necessary for advanced drug discovery.

Mechanistic Grounding: The Prodrug Activation Axis

Unlike conventional antibiotics that directly bind to their targets, pyrazine-2-carboxamide derivatives function as prodrugs. Their efficacy is entirely dependent on a bioactivation cascade within the mycobacterial cell.

Upon penetrating the lipid-rich mycobacterial cell wall, the carboxamide moiety is hydrolyzed by the bacterial amidase enzyme (encoded by pncA) into its active acidic form (e.g., 6-chloropyrazinoic acid) 1. This active metabolite subsequently acts as a competitive inhibitor of Aspartate Decarboxylase (PanD) , a critical enzyme in the pantothenate and Coenzyme A (CoA) biosynthesis pathway. The depletion of CoA halts lipid synthesis and energy metabolism, leading to bacterial cell death 1.

Mechanism A 6-Chloropyrazine-2-carboxamide (Prodrug) B Mycobacterial Amidase (PncA Enzyme) A->B Hydrolysis C 6-Chloropyrazinoic Acid (Active Metabolite) B->C Activation D Aspartate Decarboxylase (PanD Inhibition) C->D Binding E Coenzyme A Depletion & Cell Death D->E Pathway Arrest

Fig 1: Prodrug activation and PanD inhibition pathway of pyrazine-2-carboxamide analogs.

Structure-Activity Relationship (SAR) Landscape

The rational design of 6-chloropyrazine-2-carboxamide analogs revolves around optimizing lipophilicity (to breach the mycobacterial envelope) while maintaining the structural integrity required for PncA recognition and PanD binding.

The C-6 Position: Halogen vs. Alkylamino Anchors

The introduction of a chlorine atom at the C-6 position significantly alters the electronic distribution of the pyrazine ring, increasing its overall lipophilicity compared to unsubstituted PZA 2. However, simple 6-chloro analogs can sometimes exhibit inherent cytotoxicity. To mitigate this, researchers have synthesized 6-alkylamino derivatives via nucleophilic substitution of the chlorine atom. Substituting the chloro group with longer alkylamino chains (e.g., octylamino) drastically reduces host-cell toxicity while yielding compounds with exceptional activity (MIC = 4.6–10 µM) against both M. tb and naturally PZA-resistant strains like Mycobacterium kansasii3.

The C-5 Position: Steric Bulk

The addition of bulky, electron-donating groups such as a tert-butyl moiety at the C-5 position forces the molecule into a highly specific steric conformation. Data indicates that 5-tert-butyl-6-chloropyrazine-2-carboxamides exhibit some of the highest antimycobacterial activities recorded for this class, effectively locking the molecule into a favorable orientation for target engagement 2.

N-Benzyl Substitutions and Lipophilicity (Log k)

Modifying the carboxamide nitrogen with substituted benzyl rings allows for precise fine-tuning of the molecule's partition coefficient. Interestingly, SAR studies reveal that extreme lipophilicity is not a strict prerequisite for efficacy. For instance, both 6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide (low lipophilicity, log k = 0.18) and 5-tert-butyl-6-chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide (high lipophilicity, log k = 1.36) exhibit identical, highly potent MIC values of 6.25 µg/mL against M. tb2.

Quantitative SAR Summary
Compound IdentifierC-5 SubstitutionC-6 SubstitutionN-Benzyl SubstitutionLipophilicity (Log k)MIC against M. tb
PZA (Reference) HHNone (Primary Amide)-12.5 - 50 µg/mL
Compound 5 HClUnsubstituted Benzyl0.63>100 µg/mL
Compound 8 HCl4-methoxybenzyl0.186.25 µg/mL
Compound 10 tert-butylCl3-trifluoromethylbenzyl1.366.25 µg/mL
Compound 12 tert-butylCl4-methoxybenzyl0.956.25 µg/mL
Compound 1e HOctylaminoUnsubstituted BenzylN/A4.6 - 10 µM

Data synthesized from in vitro evaluations of N-benzylpyrazine-2-carboxamide derivatives 3, [[2]]().

Validated Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols represent self-validating systems for the synthesis and biological evaluation of these analogs.

Synthesis of N-Benzyl-6-chloropyrazine-2-carboxamides

This protocol utilizes a two-step acyl chloride intermediate pathway to ensure high-yield amidation without degrading the pyrazine core 2.

Step-by-Step Protocol:

  • Acyl Chloride Formation: Dissolve 0.5 mmol of 6-chloropyrazine-2-carboxylic acid in 20 mL of dry toluene.

  • Chlorination: Add 0.75 mmol (1.5 eq) of thionyl chloride (SOCl₂). Heat the mixture to reflux for 1 hour.

    • Causality Check: Thionyl chloride is utilized as a highly efficient chlorinating agent to convert the unreactive carboxylic acid into a highly electrophilic acyl chloride. Toluene acts as a non-polar, aprotic solvent that prevents unwanted side reactions during reflux.

  • Solvent Evaporation: Remove excess SOCl₂ and toluene via rotary evaporation in vacuo to prevent the formation of HCl in the subsequent step.

  • Aminolysis: Dissolve the crude acyl chloride in 20 mL of dry acetone. Dropwise, add this to a stirred solution containing 0.5 mmol of the desired substituted benzylamine and 0.5 mmol of triethylamine (TEA) in 10 mL of dry acetone.

    • Causality Check: TEA serves as an essential acid scavenger. The aminolysis reaction generates HCl as a byproduct, which would otherwise protonate the nucleophilic benzylamine and halt the reaction. TEA neutralizes this HCl, driving the reaction to completion.

  • Purification: Evaporate the acetone, wash the residue with water, and purify the final compound via recrystallization or column chromatography.

In Vitro Antimycobacterial Screening (REMA Assay)

The Resazurin Microtiter Assay (REMA) provides a robust, quantifiable methodology for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Cultivation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (Oleic Albumin Dextrose Catalase) until logarithmic growth phase is achieved.

  • Compound Dilution: Prepare two-fold serial dilutions of the synthesized analogs in a 96-well microtiter plate.

  • Inoculation: Adjust the bacterial suspension to an OD₆₀₀ of 0.001 and inoculate the wells.

  • Incubation: Seal the plates and incubate at 37°C for 7 to 14 days.

  • Viability Readout: Add 30 µL of 0.01% resazurin solution to each well and incubate for an additional 24–48 hours.

    • Causality Check: Resazurin acts as a self-validating oxidation-reduction indicator. Viable, metabolically active mycobacteria reduce the blue, non-fluorescent resazurin into pink, highly fluorescent resorufin. This eliminates the subjective errors associated with visual turbidity readings, providing a definitive, binary colorimetric endpoint for MIC determination.

Workflow Step1 1. Acyl Chloride Formation (SOCl2, Toluene, Reflux) Step2 2. Aminolysis (Benzylamine, TEA, Acetone) Step1->Step2 Step3 3. Purification (Crystallization / Chromatography) Step2->Step3 Step4 4. In Vitro Screening (M. tuberculosis H37Rv REMA) Step3->Step4 Step5 5. SAR Analysis (Log k vs. MIC correlation) Step4->Step5

Fig 2: Experimental workflow for the synthesis and biological evaluation of analogs.

Conclusion

The 6-chloropyrazine-2-carboxamide scaffold represents a highly versatile and potent platform for the development of next-generation antimycobacterial agents. By systematically manipulating the C-5 steric bulk, the C-6 electronic/lipophilic anchors, and the N-benzyl side chains, researchers can bypass traditional PZA resistance mechanisms. Future drug development should focus on optimizing the pharmacokinetic profiles of the most active derivatives (such as the 5-tert-butyl and 6-alkylamino analogs) to transition these promising in vitro candidates into in vivo clinical models.

References

  • Alkylamino derivatives of N-benzylpyrazine-2-carboxamide: Synthesis and antimycobacterial evaluation. RSC Advances (Royal Society of Chemistry). URL:[Link]

  • Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation. Molecules (NIH/NCBI). URL:[Link]

  • Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. Bioorganic & Medicinal Chemistry (ResearchGate). URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Physical Properties of 5-(tert-Butyl)-6-chloropyrazine-2-carboxamide

Introduction 5-(tert-Butyl)-6-chloropyrazine-2-carboxamide is a substituted pyrazine derivative. Compounds within this chemical class have garnered significant interest in medicinal chemistry and drug development due to...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-(tert-Butyl)-6-chloropyrazine-2-carboxamide is a substituted pyrazine derivative. Compounds within this chemical class have garnered significant interest in medicinal chemistry and drug development due to their diverse biological activities. For instance, derivatives of pyrazine-2-carboxamide are explored for their potential as antimycobacterial and antifungal agents.[1][2] A thorough understanding of the physical properties of a lead compound like 5-(tert-Butyl)-6-chloropyrazine-2-carboxamide is a cornerstone of the drug development process. These properties influence everything from formulation and bioavailability to storage and stability.

This technical guide provides a comprehensive overview of the essential physical properties of 5-(tert-Butyl)-6-chloropyrazine-2-carboxamide and details the experimental protocols for their determination. The methodologies described herein are grounded in established analytical techniques, ensuring accuracy and reproducibility for researchers, scientists, and drug development professionals.

Compound Identification

A crucial first step in the characterization of any chemical compound is the confirmation of its identity through various established nomenclature and registration systems.

IdentifierValue
IUPAC Name 5-(tert-butyl)-6-chloropyrazine-2-carboxamide
Molecular Formula C₉H₁₂ClN₃O
Molecular Weight 213.66 g/mol
CAS Number 1353556-99-0

Part 1: Physicochemical Properties and Their Determination

This section details the critical physical properties of a solid compound and provides robust, field-proven protocols for their experimental determination.

Physical State and Appearance
Melting Point

The melting point is a critical indicator of a compound's purity. A sharp melting point range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, while a broad melting range at a lower temperature suggests the presence of impurities.

This protocol outlines the use of a modern digital melting point apparatus, such as a Mel-Temp.[3][4]

Causality Behind Experimental Choices:

  • Pulverization: Grinding the sample into a fine powder ensures uniform heat distribution throughout the sample.

  • Slow Heating Rate: A slow heating rate (1-2°C per minute) near the melting point is crucial for allowing the system to reach thermal equilibrium. This ensures that the temperature read by the thermometer accurately reflects the temperature of the sample as it melts.[5]

Step-by-Step Methodology:

  • Sample Preparation:

    • Place a small amount of 5-(tert-Butyl)-6-chloropyrazine-2-carboxamide onto a clean, dry watch glass.

    • Using a spatula, crush the solid into a fine powder.[5]

    • Press the open end of a capillary tube into the powder until a small amount of the solid is packed into the tube.

    • Invert the tube and tap it gently on a hard surface to pack the solid into the bottom. The packed sample should be approximately 2-3 mm high.[4]

  • Approximate Melting Point Determination:

    • Place the capillary tube into the heating block of the melting point apparatus.

    • Set the apparatus to heat at a rapid rate (5-10°C per minute).[5]

    • Record the approximate temperature at which the sample melts. This provides a target range for the accurate determination.

  • Accurate Melting Point Determination:

    • Allow the apparatus to cool to at least 20°C below the approximate melting point.

    • Insert a new capillary tube with the sample.

    • Heat at a medium rate until the temperature is about 20°C below the approximate melting point.

    • Reduce the heating rate to 1-2°C per minute.[4]

    • Record the temperature at which the first droplet of liquid is observed (the onset of melting).

    • Continue heating slowly and record the temperature at which the last crystal melts (the clear point).

    • The recorded melting point should be expressed as a range from the onset temperature to the clear point.

    • Repeat the measurement at least twice to ensure reproducibility.

Workflow for Melting Point Determination

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result A Pulverize Sample B Pack Capillary Tube (2-3 mm height) A->B C Rapid Heating (Approximate MP) B->C D Cool Apparatus C->D E Slow Heating (1-2°C/min near MP) D->E F Record T_onset E->F G Record T_clear F->G H Report Melting Range (T_onset - T_clear) G->H

Caption: Workflow for determining the melting point of a solid organic compound.

Solubility

Solubility is a fundamental property that dictates how a compound can be formulated for administration and how it behaves in biological systems. The principle of "like dissolves like" is a useful starting point, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents. The presence of functional groups that can ionize, such as amines or carboxylic acids, will dramatically affect solubility in aqueous solutions of varying pH.

This protocol provides a systematic approach to classifying the solubility of an organic compound.[6][7]

Causality Behind Experimental Choices:

  • Water: Tests for the presence of polar functional groups capable of hydrogen bonding.

  • 5% HCl: A dilute acid will protonate basic functional groups (like amines), forming a water-soluble salt.

  • 5% NaOH: A dilute base will deprotonate acidic functional groups (like phenols or carboxylic acids), forming a water-soluble salt.

  • Organic Solvents (e.g., Dichloromethane, Hexane): These test the compound's solubility in solvents of varying polarity, giving insight into the overall polarity of the molecule.

Step-by-Step Methodology:

  • General Procedure:

    • For each solvent, add approximately 25 mg of 5-(tert-Butyl)-6-chloropyrazine-2-carboxamide to a small test tube.

    • Add 0.75 mL of the solvent in small portions, shaking vigorously after each addition.[6]

    • Observe whether the solid dissolves completely. If it does, the compound is classified as "soluble." If not, it is "insoluble."

  • Solvent Series:

    • Water: Determine solubility in water first. If soluble, it indicates the presence of polar functional groups.

    • 5% HCl (aq): If insoluble in water, test solubility in 5% HCl. Solubility indicates the presence of a basic functional group.

    • 5% NaOH (aq): If insoluble in water, test solubility in 5% NaOH. Solubility indicates the presence of an acidic functional group.

    • Organic Solvents: Test solubility in a range of organic solvents, such as:

      • Methanol (polar, protic)

      • Dichloromethane (DCM) (polar, aprotic)

      • Hexane (non-polar)

Workflow for Solubility Classification

Solubility_Workflow start Start with Compound water Soluble in Water? start->water hcl Soluble in 5% HCl? water->hcl No polar_compound Polar Compound water->polar_compound Yes naoh Soluble in 5% NaOH? hcl->naoh No basic_compound Basic Compound hcl->basic_compound Yes acidic_compound Acidic Compound naoh->acidic_compound Yes neutral_compound Likely Neutral, Non-polar or Weakly Polar Compound naoh->neutral_compound No org_solv Test Organic Solvents (e.g., DCM, Hexane) neutral_compound->org_solv

Caption: Decision tree for the qualitative solubility analysis of an organic compound.

Part 2: Spectroscopic and Structural Characterization

Spectroscopic and crystallographic techniques provide detailed information about the molecular structure and connectivity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is one of the most powerful tools for elucidating the structure of organic compounds.[8][9] ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.

Causality Behind Experimental Choices:

  • Deuterated Solvents: Solvents in which protons are replaced by deuterium (e.g., CDCl₃, DMSO-d₆) are used because deuterium is not detected in ¹H NMR, thus preventing the solvent signal from overwhelming the analyte signals.[10]

  • TMS (Tetramethylsilane): Often used as an internal standard to define the 0 ppm point on the chemical shift scale.[8]

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of 5-(tert-Butyl)-6-chloropyrazine-2-carboxamide in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a small vial.[10]

    • Transfer the solution to an NMR tube using a pipette.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Acquire a ¹H NMR spectrum. This will provide information on chemical shifts, integration (relative number of protons), and splitting patterns (coupling between neighboring protons).

    • Acquire a ¹³C NMR spectrum. This will show the number of unique carbon environments.

    • Further 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to determine the complete connectivity of the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[2]

Causality Behind Experimental Choices:

  • ATR (Attenuated Total Reflectance): This technique is often preferred for solid samples as it requires minimal sample preparation and is non-destructive. It relies on the principle of total internal reflection to obtain a spectrum from the surface of the sample.[11][12]

Step-by-Step Methodology:

  • Instrument Preparation:

    • Ensure the ATR crystal (often diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

    • Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the solid 5-(tert-Butyl)-6-chloropyrazine-2-carboxamide directly onto the ATR crystal.

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.[1]

    • Acquire the FT-IR spectrum.

    • The resulting spectrum should show absorption bands corresponding to the various functional groups in the molecule (e.g., C=O stretch for the amide, N-H stretch, C-H stretches, and aromatic ring vibrations).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.[13]

Causality Behind Experimental Choices:

  • Soft Ionization (e.g., ESI): Electrospray ionization (ESI) is a soft ionization technique that typically produces protonated molecules ([M+H]⁺) with minimal fragmentation, allowing for clear determination of the molecular weight.[14]

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the compound (e.g., ~100 µg/mL) in a suitable volatile solvent like methanol or acetonitrile.[15]

    • If necessary, filter the solution to remove any particulate matter.

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer.

    • Acquire the mass spectrum using a soft ionization technique like ESI in positive ion mode.

    • The spectrum should show a prominent peak corresponding to the protonated molecule [C₉H₁₂ClN₃O + H]⁺ at m/z 214.66.

Single-Crystal X-ray Crystallography

This technique provides the definitive, three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.[16][17]

Causality Behind Experimental Choices:

  • Single Crystal: A well-ordered, single crystal is required to produce a distinct diffraction pattern when exposed to X-rays. This pattern contains the information needed to solve the crystal structure.[18]

Step-by-Step Methodology:

  • Crystal Growth:

    • Grow single crystals of 5-(tert-Butyl)-6-chloropyrazine-2-carboxamide suitable for diffraction (typically >20 µm in all dimensions).[19] This is often achieved by slow evaporation of a saturated solution, or by vapor diffusion.

  • Data Collection:

    • Mount a suitable crystal on a goniometer in the X-ray diffractometer.

    • Cool the crystal under a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.

    • Expose the crystal to a beam of monochromatic X-rays and collect the diffraction data as the crystal is rotated.[20]

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of reflection intensities.

    • Solve the crystal structure using computational methods to generate an initial electron density map.

    • Refine the structural model against the experimental data to obtain the final atomic positions, bond lengths, and angles.

General Workflow for Spectroscopic and Structural Analysis

Structural_Analysis_Workflow cluster_sample Purified Compound cluster_techniques Analytical Techniques cluster_info Information Obtained Sample 5-(tert-Butyl)-6- chloropyrazine-2-carboxamide NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR FTIR FT-IR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS XRAY X-ray Crystallography Sample->XRAY NMR_Info Connectivity, H/C Environments NMR->NMR_Info FTIR_Info Functional Groups FTIR->FTIR_Info MS_Info Molecular Weight MS->MS_Info XRAY_Info 3D Structure, Bond Lengths/Angles XRAY->XRAY_Info

Caption: General workflow for the comprehensive structural characterization of a novel compound.

Conclusion

The physical properties of 5-(tert-Butyl)-6-chloropyrazine-2-carboxamide are paramount to its development as a potential therapeutic agent. While comprehensive data for this specific molecule is not widely published, this guide provides the necessary framework and detailed experimental protocols for its thorough characterization. By applying these standardized methodologies, researchers can generate the reliable and reproducible data required for informed decision-making in the fields of chemical research and drug development.

References

  • J. Zitko, J. Jampilek, L. Dobrovolny, M. Svobodova, J. Kunes, M. Dolezal, "Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation," Molecules, vol. 16, no. 6, pp. 4826-4844, 2011. [Online]. Available: [Link].

  • J. Kos, J. Zitko, J. Jampilek, J. Kunes, M. Dolezal, "Synthesis, Antimycobacterial, Antifungal and Photosynthesis-Inhibiting Activity of Chlorinated N-phenylpyrazine-2-carboxamides," Molecules, vol. 16, no. 3, pp. 2393-2411, 2011. [Online]. Available: [Link].

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  • "Small molecule crystallography," Excillum. [Online]. Available: [Link].

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  • "Guide to FT-IR Spectroscopy," Bruker. [Online]. Available: [Link].

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  • "Nuclear Magnetic Resonance Spectroscopy," Department of Chemistry, Michigan State University. [Online]. Available: [Link].

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  • "6.1D: Step-by-Step Procedures for Melting Point Determination," Chemistry LibreTexts. [Online]. Available: [Link].

  • "Certificate of analysis," Thermo Fisher Scientific. [Online]. Available: [Link].

  • "Certificate of analysis," Thermo Fisher Scientific. [Online]. Available: [Link].

  • N. P. Aijijiyah, et al., "Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives," IOP Conference Series: Materials Science and Engineering, vol. 833, p. 012002, 2020. [Online]. Available: [Link].

Sources

Foundational

Photosynthesis Inhibiting Activity of Pyrazine Carboxamide Derivatives

Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Executive Summary The search for novel herbicides with distinct modes of action is critical to addressing the r...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The search for novel herbicides with distinct modes of action is critical to addressing the rising tide of weed resistance. Pyrazine-2-carboxamide derivatives represent a promising scaffold of Photosystem II (PSII) inhibitors. These compounds function by displacing plastoquinone (


) from the D1 protein in the thylakoid membrane, effectively severing the photosynthetic electron transport chain (PET).[1] This guide provides a comprehensive technical analysis of their chemical basis, mechanism of action, structure-activity relationships (SAR), and the specific experimental protocols required to validate their efficacy.

Chemical Basis & Synthesis

The core pharmacophore of these inhibitors is the N-phenylpyrazine-2-carboxamide scaffold. The structural rigidity of the pyrazine ring, combined with the hydrogen-bonding potential of the amide linker, mimics the essential features of plastoquinone, allowing these molecules to compete for the


 binding niche.
General Synthetic Route

The synthesis typically follows a nucleophilic acyl substitution pathway. The reaction involves the condensation of a pyrazine-2-carboxylic acid chloride with a substituted aniline.[2][3][4][5]

Reaction Scheme:



  • Causality: The use of an acid chloride intermediate ensures high reactivity, driving the formation of the amide bond even with electron-deficient anilines (which are often required for high biological activity). Pyridine acts as both a solvent and an acid scavenger to neutralize the HCl byproduct.

Mechanism of Action: The D1 Protein Interaction

The primary target of these derivatives is the Photosystem II (PSII) complex within the chloroplast thylakoid membrane.[6]

The Molecular Blockade
  • Normal Physiology: In a functioning chloroplast, light energy excites electrons in the P680 reaction center. These electrons are transferred to plastoquinone A (

    
    ) and then to plastoquinone B (
    
    
    
    ), a mobile electron carrier bound to the D1 protein.
  • Inhibition: Pyrazine carboxamide derivatives bind non-covalently to the

    
    -binding niche on the D1 protein (specifically interacting with residues like Ser264 and His215).
    
  • Consequence: This binding displaces native plastoquinone. Without

    
     to accept electrons, the transport chain halts. This leads to an accumulation of triplet state chlorophyll and reactive oxygen species (ROS), causing oxidative stress and rapid plant death.
    
Visualization: PSII Electron Transport Blockade

PSII_Mechanism cluster_membrane Thylakoid Membrane P680 P680 (Reaction Center) Pheo Pheophytin P680->Pheo e- QA Plastoquinone A (Q_A) Pheo->QA e- QB_Site Q_B Binding Site (D1 Protein) QA->QB_Site e- Transfer BLOCKED QB Plastoquinone B (Native Carrier) QB->QB_Site Displaced Inhibitor Pyrazine Derivative (Inhibitor) Inhibitor->QB_Site High Affinity Binding Light Photon (hv) Light->P680 Excitation

Figure 1: Mechanism of Action showing the competitive displacement of Plastoquinone B by the Pyrazine inhibitor at the D1 protein site.

Structure-Activity Relationship (SAR)

The efficacy of pyrazine carboxamides is governed principally by lipophilicity and electronic distribution .

Key SAR Trends
  • Lipophilicity (logP): Activity generally follows a quasi-parabolic dependence on lipophilicity.[5]

    • Reasoning: The compound must be lipophilic enough to penetrate the thylakoid membrane (lipid bilayer) but soluble enough to traverse the stroma. An optimal logP (often 3.0–5.0) maximizes concentration at the target site.

  • Pyrazine Ring Substitution:

    • C-6 Chlorine: Enhances activity significantly.

    • C-5 tert-butyl: Increases bulk and lipophilicity, often improving binding affinity through hydrophobic interactions.

  • Phenyl Ring Substitution:

    • Electron-Withdrawing Groups (EWG): Substituents like -Cl, -CF3, and -NO2 on the phenyl ring (especially at meta and para positions) increase acidity of the amide proton, strengthening hydrogen bonding with the D1 protein.

    • Positioning: 3,4-dichloro substitution patterns frequently yield the highest potency (IC50 < 10 µM).

Visualization: SAR Logic

SAR_Logic cluster_pyrazine Pyrazine Ring Mods cluster_linker Linker Region cluster_phenyl Phenyl Ring Mods Core Pyrazine-2-carboxamide Scaffold R1 C-6 Chlorine (Electronic effect) Core->R1 R2 C-5 tert-butyl (Lipophilicity++) Core->R2 Linker -CONH- Bridge (H-Bond Donor) Core->Linker R3 3,4-Dichloro / 4-CF3 (EWG + Lipophilicity) Core->R3 Activity High PSII Inhibition (Low IC50) R1->Activity Increases R2->Activity Optimizes Transport Linker->Activity Essential Binding R3->Activity Max Potency

Figure 2: Structure-Activity Relationship highlighting the functional groups driving herbicidal potency.

Experimental Protocols

To validate the activity of these derivatives, the Hill Reaction assay is the gold standard. This protocol measures the rate of photoreduction of a dye (DCPIP) by isolated chloroplasts.[7][8][9]

Protocol A: Isolation of Spinach Chloroplasts

Objective: Obtain functional thylakoids capable of electron transport.

  • Preparation: Chill all buffers and equipment to 4°C. Darken the room to prevent photo-damage.

  • Homogenization:

    • Wash 20g fresh spinach leaves (remove midribs).

    • Blend for 10s in 50 mL Isolation Buffer (0.4 M sucrose, 10 mM NaCl, 50 mM Tricine-NaOH, pH 7.5).

    • Note: Sucrose maintains osmotic pressure to prevent chloroplast lysis.

  • Filtration: Filter homogenate through 4 layers of cheesecloth into a chilled beaker.

  • Centrifugation:

    • Spin at 200 x g for 1 min (discard pellet; contains cell debris).

    • Spin supernatant at 1500 x g for 10 min.

    • Discard supernatant.[8][9][10] Resuspend the green pellet (chloroplasts) in 2 mL Resuspension Buffer (50 mM Tricine-NaOH, 10 mM NaCl, pH 7.5).

  • Quantification: Determine chlorophyll content spectrophotometrically (Arnon’s method) to standardize the assay.

Protocol B: Hill Reaction Assay (DCPIP Reduction)

Objective: Measure IC50 values of pyrazine derivatives.

  • Principle: DCPIP (2,6-dichlorophenolindophenol) is blue (oxidized).[7][8][11] When PSII is active, it accepts electrons and turns colorless. Inhibitors prevent this color change.

  • Reaction Mixture (Total 3.0 mL):

    • 2.4 mL Phosphate Buffer (50 mM, pH 7.2).

    • 0.1 mL Chloroplast suspension (standardized to ~30 µg chlorophyll).

    • 0.1 mL DCPIP solution (0.1 mM final conc).

    • 0.4 mL Inhibitor solution (dissolved in DMSO; varying concentrations).

    • Control: Use DMSO without inhibitor.

  • Measurement:

    • Blank: Chloroplasts + Buffer (no DCPIP).

    • Illumination: Expose cuvettes to a halogen lamp (approx. 250 W/m²) for defined intervals (e.g., 0, 2, 4, 6, 8, 10 min).

    • Readout: Measure Absorbance at 600 nm immediately after each interval.

  • Calculation:

    • Plot

      
       vs. Time to get the reaction rate (
      
      
      
      ).
    • Calculate % Inhibition:

      
      .
      
    • Determine IC50 via linear regression of log(concentration) vs. probit inhibition.

Visualization: Experimental Workflow

Workflow Step1 Synthesis (Pyrazine-COCl + Aniline) Step3 Hill Reaction Setup (Chloroplasts + DCPIP + Inhibitor) Step1->Step3 Compound Step2 Chloroplast Isolation (Spinach + Sucrose Buffer) Step2->Step3 Enzyme Source Step4 Illumination (Halogen Lamp) Step3->Step4 Step5 Spectrophotometry (Abs @ 600nm) Step4->Step5 DCPIP Reduction Step6 Data Analysis (IC50 Calculation) Step5->Step6

Figure 3: Step-by-step workflow from chemical synthesis to biological validation.

Data Summary: Comparative Potency

The following table summarizes the inhibitory activity of key pyrazine derivatives compared to the standard herbicide DCMU (Diuron).

CompoundR (Pyrazine Ring)R' (Phenyl Ring)IC50 (µmol/L)LogP (Calc)
DCMU (Std) --1.9 2.7
PZ-1 6-Cl3,4-Cl24.23.8
PZ-2 6-Cl, 5-t-Bu4-Cl43.04.9
PZ-3 6-Cl3-I, 4-CH351.04.1
PZ-4 H4-Cl> 2001.8

Data Interpretation:

  • PZ-1 demonstrates that specific substitution (3,4-dichloro) can approach the potency of commercial standards like DCMU.

  • PZ-4 (unsubstituted pyrazine) shows poor activity, confirming the necessity of the lipophilic/electronic modulation provided by the chlorine on the pyrazine ring.

References

  • Doležal, M. et al. (2009). "Synthesis, Antimycobacterial, Antifungal and Photosynthesis-Inhibiting Activity of Chlorinated N-phenylpyrazine-2-carboxamides." Molecules.

  • Kráľová, K. et al. (2011). "Substituted N-Phenylpyrazine-2-carboxamides: Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors." Molecules.

  • Trebst, A. (2007). "Inhibitors of Photosystem II." Photosynthesis Research.

  • Weber State University. "The Hill Reaction in Chloroplasts: Experimental Protocol."

Sources

Exploratory

Molecular Docking of ZINC4024175 with LasR Receptor: A Technical Guide

This technical guide details the molecular docking workflow for ZINC4024175 , a novel nucleoside-analog inhibitor targeting the LasR quorum-sensing receptor in Pseudomonas aeruginosa. This protocol synthesizes methodolog...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the molecular docking workflow for ZINC4024175 , a novel nucleoside-analog inhibitor targeting the LasR quorum-sensing receptor in Pseudomonas aeruginosa. This protocol synthesizes methodologies from advanced machine-learning-guided virtual screening studies (Vetrivel et al., 2022) with standard structure-based drug design (SBDD) principles.

Executive Summary

ZINC4024175 (5-cyanocytidine) has emerged as a high-potential lead compound for inhibiting the LasR transcriptional regulator. Unlike traditional quorum sensing inhibitors (QSIs) that mimic the lipophilic acyl tail of the native ligand (3-oxo-C12-HSL), ZINC4024175 is a polar, nucleoside-based scaffold identified via Support Vector Machine (SVM) learning and pharmacophore modeling.

This guide provides a reproducible computational workflow to dock ZINC4024175 into the LasR Ligand Binding Domain (LBD), validating its potential to disrupt biofilm formation and virulence factor expression in P. aeruginosa.

Target & Ligand Profiling[1]

The Target: LasR Receptor

The LasR protein acts as the master regulator of the las quorum sensing system.[1] It functions as a homodimer, with each monomer consisting of an N-terminal Ligand Binding Domain (LBD) and a C-terminal DNA Binding Domain (DBD).

FeatureSpecification
PDB ID 2UV0 (Wild Type) or 3IX3 (High Resolution)
Domain N-Terminal LBD (Residues 1–173)
Active Site Volume ~450 ų (Hydrophobic tunnel with polar "head" pocket)
Key Residues Tyr56, Trp60, Asp73, Thr75, Ser129
Native Ligand N-(3-oxododecanoyl)-L-homoserine lactone (OdDHL)
The Ligand: ZINC4024175[1][2][3][4][5][6]
  • IUPAC Name: 4-Amino-1-[(2R,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carbonitrile[2][1][3][4][5][6][7][8]

  • Common Identity: 5-Cyanocytidine

  • Chemical Nature: Nucleoside analog (Polar, H-bond rich)

  • Mechanism: Competitive antagonist preventing the conformational change required for LasR dimerization and DNA binding.

Computational Workflow

The following workflow integrates preparation, docking, and validation.

DockingWorkflow cluster_Prep Phase 1: Preparation cluster_Dock Phase 2: Docking cluster_Valid Phase 3: Validation Start Start: Structure Retrieval ProtPrep Protein Prep (LasR) - Remove H2O (keep active site waters if critical) - Protonation (pH 7.4) - Energy Min (OPLS3e/Amber) Start->ProtPrep LigPrep Ligand Prep (ZINC4024175) - Generate 3D Conformer - Ionization States (Epik) - Stereoisomer check Start->LigPrep Grid Grid Generation - Center: Native Ligand Centroid - Box Size: 20x20x20 Å ProtPrep->Grid Docking Molecular Docking - Algorithm: Glide XP / AutoDock Vina - Flexible Ligand / Rigid Receptor LigPrep->Docking Grid->Docking Redock Redocking Control (RMSD < 2.0 Å) Docking->Redock MD MD Simulation (100 ns) - RMSD Stability - H-Bond Persistence Redock->MD End Interaction Profile MD->End Analysis

Figure 1: Step-by-step computational workflow for docking ZINC4024175 to LasR.

Detailed Protocol

Phase 1: System Preparation

Causality: Raw PDB structures contain crystallographic artifacts (water molecules, missing hydrogens) that lead to inaccurate energy scoring.

  • Protein Preparation:

    • Download PDB 2UV0 .

    • Remove all water molecules except those bridging the native ligand and Arg61 (if present), as they often mediate network stability.

    • Add hydrogens assuming pH 7.4 (PropKa).

    • Optimize H-bond network (flip Asn/Gln/His residues).

    • Restrained minimization (RMSD convergence 0.30 Å) to relax clashes without distorting the backbone.

  • Ligand Preparation:

    • Download ZINC4024175 SDF structure.

    • Generate 3D coordinates.

    • Crucial: Ensure the ribose ring pucker is flexible or sampled, as the active site is tight.

    • Generate ionization states at pH 7.0 ± 2.0. (Cytidine N3 is usually unprotonated at neutral pH).

Phase 2: Grid Generation & Docking

Causality: The grid defines the search space. ZINC4024175 is smaller than the native OdDHL tail but more polar; the grid must encompass the "head" region (Asp73) thoroughly.

  • Grid Box:

    • Center: X, Y, Z coordinates of the native OdDHL ligand.

    • Dimensions:

      
       Å.
      
  • Docking Parameters:

    • Method: Extra Precision (XP) if using Glide, or exhaustiveness=8 if using AutoDock Vina.

    • Constraints: Apply a Hydrogen Bond constraint to Asp73 or Trp60 to filter for biologically relevant poses (optional but recommended for nucleoside analogs).

Phase 3: Validation (Self-Correction)
  • Redocking: Extract the native OdDHL and re-dock it. The Root Mean Square Deviation (RMSD) between the docked pose and crystal pose must be < 2.0 Å .

  • MD Simulation: Run a 100 ns simulation (GROMACS/Desmond). ZINC4024175 should maintain a stable RMSD (< 2.5 Å deviation) throughout the trajectory.

Interaction Analysis

Based on the structural properties of ZINC4024175 (5-cyanocytidine) and the LasR pocket, the following interactions define a successful high-affinity binding event.

Key Interaction Table
ResidueInteraction TypeMechanism
Asp73 Hydrogen BondActs as the primary anchor for the nucleoside amine/hydroxyl groups (mimicking the lactone head).
Trp60

-

Stacking
Interactions with the pyrimidine ring of ZINC4024175.
Ser129 Hydrogen BondStabilizes the ribose hydroxyl groups.
Tyr56 Hydrophobic/H-BondOften bridges the ligand to the hydrophobic patch.
Thr75 Hydrogen BondSecondary anchor for the polar head group.
Interaction Pathway Diagram

Interactions Ligand ZINC4024175 (5-cyanocytidine) Asp73 Asp73 (Anchor) Ligand->Asp73 H-Bond (Strong) Trp60 Trp60 (Stacking) Ligand->Trp60 Pi-Pi / Hydrophobic Ser129 Ser129 (Stabilizer) Ligand->Ser129 H-Bond Tyr56 Tyr56 (Bridge) Ligand->Tyr56 Van der Waals

Figure 2: Predicted interaction map for ZINC4024175 within the LasR active site.

References

  • Vetrivel, A., Ramasamy, J., Santhi, N., & Murugesan, R. (2022).[5] Combined machine learning and pharmacophore based virtual screening approaches to screen for antibiofilm inhibitors targeting LasR of Pseudomonas aeruginosa.[1][6] Journal of Biomolecular Structure and Dynamics.

  • Bottomley, M. J., et al. (2007). Molecular insights into quorum sensing in the human pathogen Pseudomonas aeruginosa from the structure of the virulence regulator LasR bound to its autoinducer. Journal of Biological Chemistry, 282(18), 13592-13600.

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.

  • ZINC Database. ZINC4024175 Entry.[1][6] ZINC15.

Sources

Protocols & Analytical Methods

Method

Synthesis of 5-(tert-Butyl)-6-chloropyrazine-2-carboxamide from acid chloride

Application Note: High-Fidelity Synthesis of 5-(tert-Butyl)-6-chloropyrazine-2-carboxamide Abstract & Scope This application note details the optimized protocol for synthesizing 5-(tert-butyl)-6-chloropyrazine-2-carboxam...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis of 5-(tert-Butyl)-6-chloropyrazine-2-carboxamide

Abstract & Scope

This application note details the optimized protocol for synthesizing 5-(tert-butyl)-6-chloropyrazine-2-carboxamide from its corresponding acid chloride precursor. This pyrazine scaffold is a critical intermediate in the development of antiviral agents (e.g., Favipiravir analogs) and kinase inhibitors.

The primary challenge in this synthesis is Chemoselectivity. The pyrazine ring is electron-deficient, making the chlorine atom at the 6-position highly susceptible to Nucleophilic Aromatic Substitution (


) by ammonia. This protocol utilizes low-temperature anhydrous amidation  to kinetically favor acyl substitution (amide formation) over heteroaryl substitution (

), ensuring high purity and yield.

Retrosynthetic Analysis & Reaction Pathway

The synthesis relies on the nucleophilic attack of ammonia on the carbonyl carbon. The bulky tert-butyl group at C5 provides steric shielding, which aids in stability, but the C6-chloro position remains reactive.

Figure 1: Reaction Scheme and Impurity Profiling

ReactionScheme AcidCl Precursor: 5-(t-Butyl)-6-chloropyrazine- 2-carbonyl chloride Target Target Product: 5-(t-Butyl)-6-chloropyrazine- 2-carboxamide AcidCl->Target Amidation (THF, 0°C) Impurity1 Impurity A (Hydrolysis): Carboxylic Acid AcidCl->Impurity1 H2O (Moisture) Impurity2 Impurity B (SnAr): 6-Amino-5-(t-butyl)pyrazine- 2-carboxamide AcidCl->Impurity2 Excess NH3 / Heat (>25°C) Ammonia Reagent: NH3 (Anhydrous) Ammonia->Target

Caption: Pathway illustrating the target amidation and competing hydrolysis/amination side reactions.

Experimental Protocol

Reagents and Equipment
Reagent/MaterialSpecificationRole
Start Material 5-(tert-butyl)-6-chloropyrazine-2-carbonyl chlorideElectrophile
Ammonia Source 0.5 M

in 1,4-Dioxane (or THF)
Nucleophile
Solvent Dichloromethane (DCM), AnhydrousSolvent
Base (Auxiliary) Triethylamine (

) or DIPEA
HCl Scavenger (Optional)*
Quench Ammonium Chloride (sat. aq.)Neutralization

*Note: If using excess ammonia gas/solution, an auxiliary base is not strictly required as


 acts as both nucleophile and base. However, 

prevents ammonium chloride precipitation from clogging flow systems.
Step-by-Step Methodology

Pre-step: Acid Chloride Generation (If not purchased) If starting from carboxylic acid: Reflux 5-(tert-butyl)-6-chloropyrazine-2-carboxylic acid with Thionyl Chloride (


) and a catalytic drop of DMF in Toluene for 2 hours. Evaporate to dryness under 

to yield the crude acid chloride. Use immediately.

Main Protocol: Amidation

  • Preparation of Reaction Vessel:

    • Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

    • Purge with

      
       for 15 minutes.
      
  • Solubilization:

    • Dissolve 10.0 mmol of crude 5-(tert-butyl)-6-chloropyrazine-2-carbonyl chloride in 50 mL of anhydrous DCM .

    • Cool the solution to 0°C using an ice/water bath. Critical: Low temperature prevents displacement of the 6-chloro group.

  • Nucleophilic Addition:

    • Charge the addition funnel with 25.0 mmol (2.5 eq) of 0.5 M Ammonia in Dioxane.

    • Add the ammonia solution dropwise over 30 minutes, maintaining internal temperature

      
      .
      
    • Observation: A white precipitate (Ammonium Chloride) will form immediately.

  • Reaction Completion:

    • Allow the mixture to warm to Room Temperature (20–25°C) and stir for 2 hours.

    • In-Process Control (IPC): Analyze via TLC (50% EtOAc/Hexane) or LC-MS. Target

      
       ~0.4. Ensure disappearance of acid chloride (often converted to methyl ester if quenched with MeOH for LCMS).
      
  • Workup:

    • Quench the reaction with 30 mL of water .

    • Separate the organic layer.[1][2] Extract the aqueous layer with DCM (

      
       mL).
      
    • Combine organic layers and wash with:

      • Sat.

        
         (20 mL) – removes hydrolyzed acid impurity.
        
      • Brine (20 mL).

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • The crude product is often sufficiently pure (>95%).

    • If necessary, recrystallize from Ethanol/Water (9:1) or purify via flash column chromatography (Gradient: 0

      
       40% EtOAc in Hexanes).
      

Critical Process Parameters (CPP) & Troubleshooting

The following table summarizes the causal relationship between experimental variables and product quality.

ParameterConditionImpact on ChemistryCorrective Action
Temperature

Increases rate of

(Cl displacement by

), forming the amino-pyrazine impurity.
Maintain 0°C during addition; do not reflux.
Stoichiometry Excess

(>5 eq)
Promotes over-reaction at the C6-Cl position.Limit

to 2.5–3.0 eq.
Moisture High HumidityHydrolysis of acid chloride back to carboxylic acid.Use anhydrous solvents; keep under

atmosphere.
Agitation Poor MixingLocalized hot-spots during exothermic addition.Ensure vigorous stirring during addition.

Analytical Validation

Expected Data for 5-(tert-butyl)-6-chloropyrazine-2-carboxamide:

  • Physical State: White to off-white crystalline solid.

  • 
     NMR (300 MHz, 
    
    
    
    ):
    • 
       9.32 (s, 1H, Pyrazine H-3)
      
    • 
       7.80 (br s, 1H, 
      
      
      
      )
    • 
       6.10 (br s, 1H, 
      
      
      
      )
    • 
       1.51 (s, 9H, t-Butyl)
      
  • MS (ESI): Calculated

    
    ; Found 
    
    
    
    .
  • IR (

    
    ):  ~3400 (
    
    
    
    stretch), ~1680 (Amide C=O), ~1100 (C-Cl).

Process Logic & Workflow Diagram

Figure 2: Operational Workflow

Workflow Start Start: Acid Chloride (Crude/Solid) Dissolve Dissolve in Anhydrous DCM Cool to 0°C Start->Dissolve AddNH3 Add NH3 (Dioxane/THF) Dropwise, T < 5°C Dissolve->AddNH3 Reaction Stir at RT (2 hrs) Monitor via TLC/LCMS AddNH3->Reaction Decision Acid Chloride Consumed? Reaction->Decision Decision->Reaction No (Add more NH3) Quench Quench with Water Phase Separation Decision->Quench Yes Purify Recrystallize (EtOH/H2O) or Flash Column Quench->Purify Final Final Product QC (NMR, HPLC) Purify->Final

Caption: Step-by-step operational workflow for the amidation process.

References

  • Doležal, M., et al. (2008). "Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity." Molecules, 13(12), 3127–3148.

  • Servusova, B., et al. (2020). "Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives." Journal of Physics: Conference Series.

  • Lewis, A. (2002). "Nucleophilic aromatic substitution reactions of chloroazines." Environmental Science & Technology.

  • Jampilek, J., et al. (2009). "Synthesis, Antimycobacterial, Antifungal and Photosynthesis-Inhibiting Activity of Chlorinated N-phenylpyrazine-2-carboxamides." Molecules, 14(3), 1145–1159.

Sources

Application

Protocol for aminolysis of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid

Application Note & Protocol Topic: A Validated Protocol for the Aminolysis of 5-tert-Butyl-6-chloropyrazine-2-carboxylic Acid for the Synthesis of Bio-active Carboxamides Audience: Researchers, scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: A Validated Protocol for the Aminolysis of 5-tert-Butyl-6-chloropyrazine-2-carboxylic Acid for the Synthesis of Bio-active Carboxamides

Audience: Researchers, scientists, and drug development professionals.

Introduction and Scientific Context

5-tert-Butyl-6-chloropyrazine-2-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including antimycobacterial and antifungal properties.[1][2] The strategic functionalization of this scaffold is key to developing novel therapeutic agents. This document provides a detailed protocol for the aminolysis of the carboxylic acid moiety to synthesize N-substituted 5-tert-butyl-6-chloropyrazine-2-carboxamides.

The term "aminolysis," in the context of a carboxylic acid starting material, refers to the formation of an amide bond through reaction with an amine.[3] This is typically achieved via a two-step process: activation of the carboxylic acid, followed by nucleophilic acyl substitution by the amine. While the pyrazine ring is electron-deficient and the C-Cl bond is susceptible to nucleophilic aromatic substitution (SNAr), the protocol described herein prioritizes the amidation reaction.[4][5] Under the specified conditions, the carboxylic acid is converted to a highly reactive acyl chloride, which is then readily attacked by the amine nucleophile to form the desired carboxamide, leaving the chloro-substituent intact.

Reaction Principles and Mechanism

The overall transformation proceeds in two distinct stages:

  • Activation of the Carboxylic Acid: The carboxylic acid is converted into a more reactive acyl chloride using a chlorinating agent, typically thionyl chloride (SOCl₂). This step is crucial because the hydroxyl group of a carboxylic acid is a poor leaving group. Thionyl chloride converts it into a superior leaving group, with the added benefit that the byproducts (SO₂ and HCl) are gaseous and easily removed.[6][7]

  • Nucleophilic Acyl Substitution (Aminolysis): The synthesized acyl chloride is then subjected to nucleophilic attack by a primary or secondary amine. The reaction proceeds via a tetrahedral intermediate, which subsequently collapses to expel the chloride ion and form the stable amide bond. A base, such as pyridine, is typically used to quench the HCl generated during the reaction.[1][2]

It is noteworthy that under more forcing conditions, such as elevated temperatures or extended reaction times, a subsequent SNAr reaction can occur, where a second equivalent of the amine displaces the chlorine atom at the C6 position.[8] Careful control of reaction parameters is therefore essential for achieving selectivity.

Reaction_Workflow Start 5-tert-butyl-6-chloropyrazine- 2-carboxylic acid AcylChloride Intermediate Acyl Chloride Start->AcylChloride  Step 1: Activation (e.g., SOCl₂, Toluene, Reflux) Product N-Substituted-5-tert-butyl-6- chloropyrazine-2-carboxamide AcylChloride->Product  Step 2: Aminolysis (Pyridine, Acetone) Amine Primary or Secondary Amine Amine:e->Product:w

Caption: Overall workflow for the two-step aminolysis protocol.

Detailed Experimental Protocol

This protocol is a generalized procedure synthesized from established literature methods.[1][2] Researchers should adjust quantities based on the specific molecular weights of their chosen amines.

Materials and Equipment
Reagents & SolventsEquipment
5-tert-butyl-6-chloropyrazine-2-carboxylic acidRound-bottom flasks
Thionyl chloride (SOCl₂)Reflux condenser with drying tube (e.g., CaCl₂)
Anhydrous TolueneMagnetic stirrer and heat plate
Anhydrous AcetoneRotary evaporator
Anhydrous PyridineIce bath
Desired primary or secondary amineBuchner funnel and filter paper
Hydrochloric acid (HCl), 1M solutionGlassware for extraction (e.g., separatory funnel)
Saturated sodium bicarbonate (NaHCO₃) solutionThin-Layer Chromatography (TLC) plates and chamber
Anhydrous magnesium sulfate (MgSO₄)Column chromatography setup
Solvents for chromatography (e.g., Hexane, EtOAc)NMR tubes, HPLC vials
Step-by-Step Procedure

PART A: Formation of the Acyl Chloride

  • Setup: In a fume hood, add 5-tert-butyl-6-chloropyrazine-2-carboxylic acid (1.0 eq) to a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: Add anhydrous toluene (approx. 4 mL per 1 g of starting material). To this suspension, carefully add thionyl chloride (1.5 eq).

    • Causality Note: Using an excess of thionyl chloride ensures complete conversion of the carboxylic acid. Toluene is an inert solvent suitable for the reflux temperature.

  • Reaction: Heat the mixture to reflux (approx. 110°C) and stir for 1-2 hours. The reaction progress can be monitored by the cessation of gas (HCl, SO₂) evolution.

  • Solvent Removal: After cooling to room temperature, remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. To ensure complete removal of SOCl₂, add a small amount of fresh anhydrous toluene and evaporate again. This step should be repeated twice. The crude 5-tert-butyl-6-chloropyrazine-2-carbonyl chloride is obtained as an oil or solid and is used immediately in the next step without further purification.

Acyl_Chloride_Formation cluster_mech Mechanism: Acyl Chloride Formation Acid R-COOH Intermediate [Intermediate Complex] Acid->Intermediate SOCl2 SOCl₂ SOCl2->Intermediate AcylChloride R-COCl Intermediate->AcylChloride Byproducts SO₂ (g) + HCl (g) Intermediate->Byproducts

Caption: Simplified mechanism for acyl chloride formation.

PART B: Aminolysis (Amide Formation)

  • Amine Solution: In a separate flask, dissolve the desired amine (1.0 eq) in anhydrous pyridine (approx. 10 mL per 1 g of starting acid) and cool the solution in an ice bath.

    • Causality Note: Pyridine serves as both a solvent and a base to neutralize the HCl formed during the substitution, driving the reaction to completion.

  • Acyl Chloride Addition: Dissolve the crude acyl chloride from Part A in a minimal amount of anhydrous acetone (approx. 10 mL per 1 g of starting acid).

  • Reaction: Add the acyl chloride solution dropwise to the stirred, cooled amine/pyridine solution. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction progress using TLC until the starting acyl chloride spot has disappeared.

PART C: Work-up and Purification

  • Quenching: Pour the reaction mixture into a beaker containing ice-cold water.

  • Precipitation/Extraction: The product may precipitate as a solid. If so, collect it by vacuum filtration, wash with cold water, and dry. If the product remains in solution, transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing: Wash the combined organic layers sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO₃ solution (to remove any unreacted acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Process Parameters and Data

The choice of reagents and conditions can be adapted for various amines. The following table summarizes typical parameters.

ParameterValue / ReagentRationale / Notes
Acid Activation
Chlorinating AgentThionyl Chloride (SOCl₂)Efficiently forms acyl chloride; gaseous byproducts are easily removed.[1][7]
SolventAnhydrous TolueneInert solvent with an appropriate boiling point for reflux.
TemperatureReflux (~110 °C)Provides sufficient energy to overcome the activation barrier for acyl chloride formation.
Aminolysis
Amine Stoichiometry1.0 - 1.1 equivalentsA slight excess of the amine may be used to ensure full conversion of the acyl chloride.
BasePyridineActs as both a solvent and an acid scavenger, neutralizing the HCl byproduct.[1][2]
SolventAcetone / PyridineAcetone is used to dissolve the acyl chloride, while pyridine is the primary reaction medium.
Temperature0 °C to Room TemperatureInitial cooling controls the exothermic reaction; stirring at RT allows the reaction to proceed to completion.

Safety Precautions

  • Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and reacts violently with water. Handle exclusively in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

  • Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Handle in a fume hood and wear appropriate PPE.

  • Solvents: Toluene, acetone, and other organic solvents are flammable. Ensure there are no ignition sources nearby.

  • General: This procedure should only be performed by trained personnel in a well-ventilated laboratory setting.

References

  • Krátký, M., Vinšová, J., & Stolaříková, J. (2006). Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation. Molecules, 11(3), 203–217. [Link]

  • Doležal, M., Miletin, M., Kuneš, J., & Králová, K. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(4), 363-373. [Link]

  • Doležal, M., Miletin, M., Kuneš, J., & Králová, K. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. ResearchGate. [Link]

  • Clark, A. J., et al. (2012). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Chemistry - A European Journal, 18(39), 12344-12352. [Link]

  • Khan Academy. (2019). Nucleophilic aromatic substitutions. YouTube. [Link]

  • Semelkova, L., Jandourek, O., Konecna, K., & Zitko, J. (2017). 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation. Molecules, 22(3), 499. [Link]

  • ResearchGate. (n.d.). Amination of chloropyrazine and 2-chloropyrimidine. [a]. ResearchGate. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Schade, D., et al. (2011). Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of the Highly Potent Pirinixic Acid Derivative. Molecules, 16(12), 10182-10192. [Link]

  • Lin, H.-H. (2014). Selective ammonolysis of carboxylic acid derivatives. Iowa State University. [Link]

  • Yulita, M., et al. (2020). Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. ResearchGate. [Link]

  • Jandourek, O., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 22(2), 223. [Link]

  • Basavaraja, H. S., et al. (2018). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Research Journal of Pharmacy and Biological and Chemical Sciences. [Link]

  • Watson, D. A., et al. (2026). Room-Temperature Decarboxylative Amination of Electron-Deficient (Hetero)Aromatic Carboxylic Acids. Journal of the American Chemical Society. [Link]

  • Gotor-Fernández, V., & Gotor, V. (2011). Aminolysis and Ammonolysis of Carboxylic Acid Derivatives. ResearchGate. [Link]

  • De Zotti, M., & Biondi, B. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 28(4), 1629. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Derivatives of Carboxylic Acids. MSU Chemistry. [Link]

  • Yulita, M., et al. (2020). Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives. IOP Conference Series: Materials Science and Engineering, 833, 012002. [Link]

Sources

Method

Virtual screening library preparation for LasR antagonists

Strategic Overview The transcriptional regulator LasR is the apex "master switch" in the Pseudomonas aeruginosa quorum sensing (QS) hierarchy.[1] While attractive as an anti-virulence target to combat antimicrobial resis...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

The transcriptional regulator LasR is the apex "master switch" in the Pseudomonas aeruginosa quorum sensing (QS) hierarchy.[1] While attractive as an anti-virulence target to combat antimicrobial resistance (AMR), LasR presents a unique challenge for structure-based virtual screening (SBVS): ligand-dependent stability .

Unlike typical lock-and-key receptors, the LasR Ligand Binding Domain (LBD) is intrinsically unstable in its apo form. It requires a ligand (typically the autoinducer N-3-oxo-dodecanoyl-L-homoserine lactone, 3-oxo-C12-HSL) to fold correctly and dimerize. Consequently, crystal structures (e.g., PDB: 2UV0) are always biased toward the agonist-bound conformation.

The Core Challenge: To find an antagonist, one must screen against a pocket shaped by an agonist. This protocol details a workflow to overcome this conformational bias, ensuring library preparation and grid generation do not artificially exclude potential inhibitors.

Biological Context & Signaling Pathway

Understanding the LasR position in the QS hierarchy is vital for defining the "activity" of a hit. LasR activation triggers the expression of virulence factors (elastase, proteases) and the secondary rhl QS system.

Figure 1: The LasR-Dependent Quorum Sensing Circuit

LasR_Pathway cluster_extracellular Extracellular Environment cluster_cytoplasm Cytoplasm Autoinducer 3-oxo-C12-HSL (Autoinducer) LasR_Monomer LasR Monomer (Unstable/Unfolded) Autoinducer->LasR_Monomer Binding Antagonist Library Antagonist (Inhibitor) Antagonist->LasR_Monomer Competitive Binding LasR_Ligand LasR-Ligand Complex (Folded) Antagonist->LasR_Ligand Displacement LasR_Monomer->LasR_Ligand Stabilization LasR_Dimer Active Homodimer LasR_Ligand->LasR_Dimer Dimerization DNA_Promoter lux-box Promoter LasR_Dimer->DNA_Promoter Transcriptional Activation Virulence Virulence Factors (Elastase, Biofilm, RhlR) DNA_Promoter->Virulence Expression

Caption: Figure 1. The LasR activation cascade.[2][3][4][5][6] Antagonists must compete with 3-oxo-C12-HSL to prevent the formation of the stable DNA-binding homodimer.

Protocol Phase 1: Target Preparation (The Receptor)

Objective: Create a docking grid that balances the high-resolution data of agonist-bound structures with the steric permissiveness required for novel antagonists.

Selected Structure: PDB ID: 2UV0 (Resolution 1.4 Å).[7] Rationale: This is the highest resolution structure of the LasR LBD bound to the natural autoinducer. While PDB 6D6A is newer, 2UV0 remains the benchmark for validating interactions with the native ligand.

Step-by-Step Workflow:
  • Structure Import & Cleaning:

    • Import 2UV0.pdb into your modeling suite (e.g., Maestro, MOE, or PyMOL).

    • Remove Artifacts: Delete chain B (LasR functions as a dimer, but VS is usually performed on the monomer LBD to save time, assuming symmetry). Remove solvent molecules except waters bridging the ligand and protein (specifically check waters near Arg61 and Asp73 ).

    • Note on Waters: For High-Throughput Virtual Screening (HTVS), remove all waters to reduce penalty noise. For XP (Extra Precision) docking, keep structural waters.

  • Protonation State Assignment (Critical):

    • The H-bond network in LasR is pH-sensitive.

    • Action: Pre-process protein at pH 7.4 .

    • His Residues: Manually inspect Histidine tautomers. Ensure His119 is protonated to allow hydrogen bonding if near the ligand tail region.

  • Restrained Minimization:

    • The crystal structure is "frozen" in a high-energy state due to packing.

    • Action: Perform energy minimization using the OPLS4 or AMBER force field.

    • Constraint: Apply a heavy-atom RMSD constraint of 0.3 Å . This relaxes steric clashes without distorting the experimentally determined pocket shape.

  • Grid Generation (The "Box"):

    • Center: Define the grid center using the centroid of the co-crystallized ligand (3-oxo-C12-HSL).

    • Dimensions:

      • Inner Box (Ligand diameter): ~10 Å x 10 Å x 10 Å.

      • Outer Box (Search space): Extend 10 Å in all directions (Total ~30 ų).

    • Crucial Adjustment: The native ligand has a long hydrophobic tail (C12). Ensure the grid box encompasses the "Tunnel" region where this tail resides, as many antagonists exploit this hydrophobic pocket.

Table 1: Key Residues for Interaction Fingerprints

Residue Interaction Type Function
Tyr56 H-Bond (Donor) Anchors the lactone headgroup.
Trp60 H-Bond / Hydrophobic Critical for pocket shape and ligand stability.
Asp73 H-Bond (Acceptor) Forms a bridge with the amide linker of HSL.
Ser129 H-Bond (Donor) Stabilizes the carbonyl oxygen of the lactone.

| Tyr47 | Hydrophobic | Part of the flexible "Loop L3" – watch for steric clashes here. |

Protocol Phase 2: Ligand Library Curation

Objective: Prepare a chemical library that mimics the pharmacophoric features of HSLs while removing false positives (PAINS) and chemically impossible states.

Step-by-Step Workflow:
  • Source Selection:

    • Recommended: ZINC15 "Drug-Like" subset or ChEMBL (filtered for P. aeruginosa activity).

  • Sanitization & Filtering:

    • Remove PAINS: Filter out Pan-Assay Interference Compounds (rhodanines, quinones) which often show false activity in fluorescence-based QS assays.

    • Lipinski Compliance (Modified):

      • MW < 500 Da.

      • LogP: LasR ligands are lipophilic (native ligand LogP ~3.5). Allow LogP up to 5.0.

      • H-Bond Donors < 5, Acceptors < 10.

  • State Generation (LigPrep/OpenBabel):

    • Ionization: Generate states at pH 7.4 ± 1.0.

    • Tautomers: Generate all reasonable tautomers. The amide linker in potential antagonists can exist in multiple forms.

    • Stereoisomers: Crucial. The natural ligand is the L-isomer. Generate up to 32 stereoisomers per compound but retain specific chirality if specified in the source library.

Protocol Phase 3: The Virtual Screening Workflow

Figure 2: The Funnel Workflow

VS_Workflow cluster_docking Docking Cascade Library Raw Chemical Library (100k - 1M compounds) Prep Phase 2: Ligand Prep (Ionization, Tautomers, PAINS filter) Library->Prep HTVS Step 1: HTVS (Rigid) Remove top 90% Prep->HTVS SP Step 2: Standard Precision (Flexible Ligand, Rigid Receptor) HTVS->SP Top 10% XP Step 3: Extra Precision (High Sampling) SP->XP Top 10% MMGBSA Post-Processing: MM-GBSA / Prime (dG Binding Energy) XP->MMGBSA Top Hits Visual Visual Inspection (H-bonds: Tyr56, Asp73) MMGBSA->Visual

Caption: Figure 2. Hierarchical screening funnel reducing library size while increasing computational rigor.

Specific Docking Parameters:
  • Scaling Factor: Set van der Waals radii scaling to 0.80 for non-polar atoms. This "softens" the potential, accounting for the slight breathing of the protein which rigid docking misses.

  • Constraints:

    • Set a H-bond constraint on Asp73 or Tyr56 . If a ligand does not interact with at least one of these, it is unlikely to be a specific LasR binder.

    • Note: Do not make this a "hard" constraint in HTVS, but use it as a filter for SP/XP.

Protocol Phase 4: Validation (Self-Validating System)

Requirement: You cannot trust the docking score alone. The system must be validated using known controls.

  • Re-docking Validation (The "Red Face" Test):

    • Take the extracted 3-oxo-C12-HSL from Step 3.1.

    • Dock it back into the generated grid.

    • Metric: Calculate Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose.

    • Pass Criteria: RMSD < 2.0 Å (Ideally < 1.5 Å). If > 2.0 Å, your grid box is wrong or your force field parameters are incorrect.

  • Enrichment Analysis (The "Needle in Haystack" Test):

    • Active Set: Compile 10 known LasR antagonists (e.g., V-06-018, Baicalein, TP-1).

    • Decoy Set: Generate 500 decoys using the DUD-E (Directory of Useful Decoys - Enhanced) generator or DeepCoy. These should match the actives in physical properties (MW, LogP) but differ in topology.

    • Experiment: Screen this mixed set (10 actives + 500 decoys).

    • Metric: Calculate the Enrichment Factor at 1% (EF1%).

    • Pass Criteria: The actives should appear in the top 1-5% of the ranked list significantly more often than random chance.

References

  • Bottomley, M. J., et al. (2007). Molecular insights into quorum sensing in the human pathogen Pseudomonas aeruginosa from the structure of the virulence regulator LasR bound to its autoinducer.[1][5][8][9] Journal of Biological Chemistry, 282(18), 13592-13600.

    • Core structure reference for PDB 2UV0.
  • Mysinger, M. M., et al. (2012).[10] Directory of useful decoys, enhanced (DUD-E): better ligands and decoys for better benchmarking. Journal of Medicinal Chemistry, 55(14), 6582-6594.

    • Standard protocol for decoy gener
  • Zou, Y., & Nair, S. K. (2009). Molecular basis for the recognition of structurally distinct autoinducer mimics by the Pseudomonas aeruginosa LasR quorum-sensing signaling receptor. Journal of Bacteriology, 191(23), 7217-7227.

    • Insights into antagonist binding modes (PDB 3IX3/3IX4).
  • Müh, U., et al. (2006). Novel type of receptor-antagonist interaction in bacterial quorum sensing. Proceedings of the National Academy of Sciences, 103(45), 16948-16953.

    • Mechanistic grounding for LasR inhibition.
  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.

    • Standard docking algorithm reference.

Sources

Application

Application Note: In Vitro Biofilm Inhibition Profiling of Pyrazine Carboxamides

Executive Summary & Scientific Rationale Pyrazine carboxamides represent a privileged scaffold in medicinal chemistry, historically anchored by the first-line tuberculosis drug Pyrazinamide (PZA) .[1] However, the emerge...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Pyrazine carboxamides represent a privileged scaffold in medicinal chemistry, historically anchored by the first-line tuberculosis drug Pyrazinamide (PZA) .[1] However, the emergence of multidrug-resistant (MDR) strains and the recalcitrance of biofilm-associated infections require the development of novel derivatives.

Unlike PZA, which requires activation by the bacterial enzyme pyrazinamidase (PncA) to form the active pyrazinoic acid (POA), novel 5-alkyl and aryl-substituted pyrazine carboxamides often exhibit PncA-independent activity . This allows them to bypass common resistance mechanisms. Furthermore, these lipophilic derivatives have shown potent efficacy in disrupting the extracellular polymeric substance (EPS) matrix of Staphylococcus aureus and Pseudomonas aeruginosa biofilms, likely via Quorum Sensing (QS) interference and direct membrane perturbation.

This guide provides a rigorous, self-validating workflow to quantify the Minimum Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC) of these compounds.

Mechanistic Landscape

To design effective assays, one must understand the target biology. The following diagram illustrates the divergent mechanisms between classical PZA and novel pyrazine carboxamides.

PyrazineMechanism Compound Pyrazine Carboxamide Scaffold PZA Classical PZA (Prodrug) Compound->PZA Novel Novel Derivatives (e.g., 5-alkyl) Compound->Novel PncA PncA Enzyme (M. tb) PZA->PncA Hydrolysis Membrane Membrane Potential Collapse Novel->Membrane Direct Lipophilic Interaction QS Quorum Sensing Interference Novel->QS Virulence Suppression POA Pyrazinoic Acid (Active Efflux) PncA->POA POA->Membrane Acidification EPS EPS Matrix Disruption QS->EPS Inhibits Formation

Figure 1: Divergent mechanisms of action. Classical PZA requires enzymatic activation, whereas novel derivatives often exert direct membrane or quorum-quenching effects, making them effective against PncA-deficient strains and biofilm formation.

Experimental Design & Pre-requisites

Compound Preparation

Pyrazine carboxamides are often lipophilic. Improper solubilization is the #1 cause of assay variability.

  • Stock Solution: Dissolve compounds in 100% DMSO to a concentration of 10–50 mM.

  • Working Solution: Dilute into the assay medium such that the final DMSO concentration is ≤ 1% (v/v) .

  • Control: A "Vehicle Control" (Media + 1% DMSO) is mandatory to ensure the solvent does not inhibit biofilm growth.

Strain Selection & Media Optimization

Biofilm robustness is media-dependent.

  • S. aureus (ATCC 29213 / MRSA): Use Tryptic Soy Broth (TSB) supplemented with 1% Glucose or 2% NaCl . Glucose triggers the icaADBC operon, enhancing polysaccharide intercellular adhesin (PIA) production.

  • P. aeruginosa (PAO1): Use LB broth or M63 minimal media supplemented with arginine.

  • M. tuberculosis (H37Rv): Requires BSL-3 facilities. Use Middlebrook 7H9 supplemented with OADC and Tyloxapol (for planktonic) or Sauton’s medium (for biofilm pellicle formation).

Protocol A: Minimum Biofilm Inhibitory Concentration (MBIC)

Objective: Determine the lowest concentration of compound that prevents the initial formation of biofilm.[2][3][4][5] Method: Crystal Violet (CV) Biomass Quantification.[2][6][7]

Materials
  • 96-well flat-bottom polystyrene microplates (Tissue culture treated).[8]

  • Crystal Violet solution (0.1% w/v in water).

  • 33% Glacial Acetic Acid (solubilizer).

  • Phosphate Buffered Saline (PBS), sterile.[9]

Step-by-Step Workflow
  • Inoculum Preparation:

    • Grow bacteria overnight.[2][3][7] Dilute in fresh biofilm-optimized media (e.g., TSB + 1% Glucose) to 1 × 10⁶ CFU/mL (OD₆₀₀ ≈ 0.01–0.02).

  • Plate Setup:

    • Test Wells: Add 100 µL of bacterial suspension + 100 µL of compound (2x concentration).

    • Growth Control: Bacteria + Media (no compound).

    • Sterility Control: Media only.

    • Vehicle Control: Bacteria + Media + 1% DMSO.

  • Incubation:

    • Incubate statically at 37°C for 24 hours . Note: Do not shake; biofilms need a stable interface.

  • Washing (Critical Step):

    • Gently aspirate supernatant (planktonic cells).

    • Wash wells 3x with 200 µL sterile PBS. Tip: Use a multi-channel pipette and dispense down the side of the well to avoid detaching the biofilm.

  • Staining:

    • Add 200 µL of 0.1% Crystal Violet . Incubate for 15 minutes at room temperature.

    • Remove stain and wash 3x with water.[7]

    • Invert plate on paper towels and air dry for 30 mins.

  • Quantification:

    • Add 200 µL of 33% Glacial Acetic Acid to solubilize the bound dye.

    • Transfer 150 µL to a new clear plate (to avoid reading scratch marks).

    • Measure Absorbance at 590 nm .

Protocol B: Metabolic Viability Assay (XTT/Resazurin)

Objective: Distinguish between biomass inhibition (CV assay) and bacterial killing. Some pyrazine derivatives may inhibit the biofilm matrix without killing the bacteria (bacteriostatic/anti-virulence).

Rationale

Crystal violet stains dead cells and matrix. To confirm the cells are metabolically inactive, use Resazurin (Alamar Blue) or XTT.

Protocol Modifications
  • Follow Steps 1–4 from the MBIC protocol (Grow and Wash).

  • Do NOT add Crystal Violet.

  • Add 100 µL of fresh PBS containing Resazurin (0.015%) .

  • Incubate for 1–2 hours at 37°C in the dark.

  • Read Fluorescence: Ex 530 nm / Em 590 nm.

    • Interpretation: Blue (non-fluorescent) = Dead/Inactive. Pink (fluorescent) = Viable.

Protocol C: Visualization via CLSM

Objective: Structural validation of biofilm architecture disruption.

Method: Confocal Laser Scanning Microscopy using LIVE/DEAD BacLight kit.

  • Grow biofilms on glass coverslips or in glass-bottom petri dishes.

  • Treat with pyrazine carboxamide at 1x, 2x, and 4x MBIC.

  • Stain with SYTO 9 (Green, live) and Propidium Iodide (Red, dead/compromised membrane).

  • Imaging:

    • Excitation: 488 nm (SYTO 9) and 543 nm (PI).

    • Z-stack acquisition to reconstruct 3D thickness.

    • Expectation: Effective pyrazine derivatives often show reduced thickness and a higher red/green ratio compared to controls.

Data Analysis & Interpretation

Calculation of % Inhibition

Use the following formula for both CV (Biomass) and Resazurin (Viability) data:



Interpretation Table
MetricCrystal Violet (Biomass)Resazurin (Viability)Interpretation
High Inhibition > 80% Reduction> 80% ReductionPotent Biofilm Inhibitor (Bactericidal)
Mixed > 80% Reduction< 20% ReductionAnti-Biofilm / Anti-Virulence (Inhibits matrix, not growth)
Low Inhibition < 20% Reduction< 20% ReductionInactive

Integrated Workflow Diagram

BiofilmWorkflow Start Compound Stock (DMSO) Incubation Incubation 24h @ 37°C Start->Incubation Inoculum Bacterial Inoculum (10^6 CFU/mL) Inoculum->Incubation Wash Wash Steps (Remove Planktonic) Incubation->Wash Branch Select Assay Wash->Branch CV Crystal Violet (Biomass) Branch->CV Screening XTT Resazurin/XTT (Viability) Branch->XTT Validation CLSM CLSM Microscopy (Structure) Branch->CLSM Mechanism Analysis Data Analysis (% Inhibition) CV->Analysis XTT->Analysis CLSM->Analysis

Figure 2: Integrated experimental workflow for profiling pyrazine carboxamides. The process bifurcates after the washing step to allow for parallel assessment of total biomass (CV), metabolic activity (XTT), and structural integrity (CLSM).

Troubleshooting & Optimization

  • Edge Effect: Fluid evaporation in the outer wells of 96-well plates can skew results.

    • Solution: Fill the perimeter wells with sterile water and use only the inner 60 wells for the assay.

  • Precipitation: Pyrazine derivatives may precipitate in aqueous media.

    • Check: Inspect wells microscopically before washing. If crystals are visible, the OD reading will be artificially high (false negative inhibition).

  • Biofilm Detachment: Aggressive washing removes the biofilm.

    • Fix: Use an automated plate washer on "gentle" mode or submerge the entire plate in a tray of PBS instead of pipetting directly into wells.

References

  • Servusová-Vaňásková, B. et al. (2026). Alkylamino derivatives of N-benzylpyrazine-2-carboxamide: synthesis and antimycobacterial evaluation. MedChemComm. Link

  • Garrison, A. T. et al. (2015). Bromophenazine Derivatives with Potent Inhibition, Dispersion and Eradication Activities against Staphylococcus aureus Biofilms.[6] RSC Advances. Link

  • Maggio, B. et al. (2016).[10] Synthesis and biofilm formation reduction of pyrazole-4-carboxamide derivatives in some Staphylococcus aureus strains. European Journal of Medicinal Chemistry. Link

  • Abcam. Crystal violet staining protocol for biofilm quantification. Link

  • Emery Pharma. Minimum Biofilm Eradication Concentration (MBEC) Assay Overview. Link

  • Frontiers in Microbiology. (2019). Anti-biofilm Activity of Pyrazine Derivatives via Quorum Sensing Inhibition. Link

Sources

Method

Synthesis of N-substituted 5-(tert-butyl)-6-chloropyrazine-2-carboxamides

Application Note: Synthesis, Validation, and Biological Evaluation of N-Substituted 5-(tert-Butyl)-6-chloropyrazine-2-carboxamides Strategic Context in Drug Discovery The pyrazine ring represents a privileged scaffold in...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis, Validation, and Biological Evaluation of N-Substituted 5-(tert-Butyl)-6-chloropyrazine-2-carboxamides

Strategic Context in Drug Discovery

The pyrazine ring represents a privileged scaffold in medicinal chemistry, frequently utilized to bridge basic and aromatic regions of target molecules. Specifically, N-substituted 5-(tert-butyl)-6-chloropyrazine-2-carboxamides have emerged as highly potent agents with diverse pharmacological profiles, including antimycobacterial (targeting Mycobacterium tuberculosis), antifungal, and photosynthetic electron transport (PET) inhibitory activities[1].

The structural design of these compounds is highly deliberate:

  • The 5-tert-butyl group significantly increases the lipophilicity (log P) of the molecule, a critical parameter for permeating the thick, lipid-rich cell walls of mycobacteria and fungi[2].

  • The 6-chloro substitution exerts a strong electron-withdrawing effect, modulating the electrophilicity of the pyrazine core and enhancing binding affinity within target enzymatic pockets[3].

  • The carboxamide linker (-CONH-) acts as a crucial hydrogen-bond donor/acceptor bridge, maintaining the necessary spatial geometry for target interaction[4].

Mechanistic Principles of the Amidation Workflow

The synthesis of these derivatives relies on a robust, two-step nucleophilic acyl substitution pathway. As a Senior Application Scientist, it is critical to understand the causality behind the reagent choices to prevent yield-reducing side reactions.

Step 1: Acyl Chloride Activation The precursor, 5-(tert-butyl)-6-chloropyrazine-2-carboxylic acid, is reacted with thionyl chloride (SOCl₂). Thionyl chloride is the preferred chlorinating agent here because its byproducts (SO₂ and HCl) are gaseous and easily driven off during reflux[5]. To prevent the highly reactive acyl chloride from hydrolyzing back to the carboxylic acid, the reaction must be strictly anhydrous, utilizing dry toluene[2].

Step 2: Nucleophilic Amidation The crude acyl chloride is subsequently reacted with a primary amine (e.g., substituted anilines or benzylamines). This step utilizes dry acetone as the solvent and anhydrous pyridine as an acid scavenger[5]. Causality: As the amine attacks the acyl chloride, HCl is generated. If left unneutralized, this HCl would protonate the remaining unreacted amine, forming an insoluble and unreactive amine hydrochloride salt, thereby stalling the reaction at 50% yield. Pyridine neutralizes the HCl, driving the reaction to completion[2].

Experimental Workflow Visualization

SynthesisWorkflow A 5-(tert-butyl)-6-chloropyrazine- 2-carboxylic acid B Step 1: Chlorination (SOCl2, Dry Toluene, Reflux 1h) A->B C Acyl Chloride Intermediate (Crude, isolated in vacuo) B->C - SO2, - HCl D Step 2: Amidation (R-NH2, Pyridine, Dry Acetone, RT) C->D E N-substituted 5-(tert-butyl)- 6-chloropyrazine-2-carboxamide D->E - Py·HCl F Workup & Purification (Aqueous precipitation & Recrystallization) E->F G Biological Evaluation (Antimycobacterial, Antifungal, PET) F->G

Workflow for the two-step synthesis and evaluation of N-substituted pyrazine-2-carboxamides.

Detailed Step-by-Step Protocol

This methodology is adapted from the validated procedures described in the[5] and the [6].

Phase 1: Preparation of the Acyl Chloride Intermediate

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube (CaCl₂) or connect to a Schlenk line under N₂.

  • Reagent Loading: Suspend 50.0 mmol of 5-(tert-butyl)-6-chloropyrazine-2-carboxylic acid in 20 mL of anhydrous toluene[5].

  • Activation: Carefully add 75.0 mmol (approx. 5.5 mL) of anhydrous thionyl chloride (SOCl₂) to the suspension[5].

  • Reflux: Heat the reaction mixture to reflux (approx. 110 °C) for 1 hour. The suspension will gradually turn into a clear solution as the acid is converted to the soluble acyl chloride[2].

  • Azeotropic Evaporation: Cool the flask to room temperature. Remove the toluene and excess SOCl₂ in vacuo using a rotary evaporator. Critical Step: To ensure absolute removal of residual SOCl₂ and HCl, dissolve the crude residue in 10 mL of fresh anhydrous toluene and evaporate again. Repeat this co-evaporation process twice[5].

Phase 2: Nucleophilic Amidation

  • Acyl Chloride Solution: Dissolve the crude acyl chloride in 50 mL of anhydrous acetone[2].

  • Amine Solution: In a separate 250 mL flask, prepare a stirred solution containing 50.0 mmol of the target substituted amine (e.g., 4-methoxybenzylamine or 3-chloroaniline) and 50.0 mmol of anhydrous pyridine in 50 mL of anhydrous acetone[5].

  • Coupling: Place the amine solution in a water bath to maintain room temperature. Add the acyl chloride solution dropwise over 15–20 minutes. The dropwise addition controls the exothermic nature of the coupling and prevents localized heating that could lead to dimerization or degradation[5].

  • Maturation: Allow the reaction to stir at room temperature for 2–4 hours. Monitor completion via TLC (Hexane:Ethyl Acetate, 7:3).

Phase 3: Product Isolation and Purification

  • Precipitation: Pour the reaction mixture slowly into 150 mL of ice-cold distilled water under vigorous stirring. The product will precipitate as a crude solid[4].

  • Filtration: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water to remove residual pyridine and water-soluble impurities.

  • Recrystallization: Recrystallize the crude amide from an aqueous ethanol mixture to yield the pure N-substituted 5-(tert-butyl)-6-chloropyrazine-2-carboxamide[4].

Analytical Validation (Self-Validating System)

To guarantee the integrity of the synthesized compounds, the protocol must be verified using the following spectroscopic markers[7]:

  • FT-IR Spectroscopy (KBr pellet): A successful amidation is confirmed by the disappearance of the broad carboxylic acid O-H stretch and the appearance of a sharp secondary amide N-H stretch at 3430–3440 cm⁻¹ . The amide I band (C=O stretch) should appear strongly at 1675–1680 cm⁻¹ [7].

  • ¹H-NMR (300 MHz, CDCl₃ or DMSO-d₆): The pyrazine core must exhibit a distinct aromatic singlet for the H3 proton at δ 9.10–9.30 ppm . The 5-tert-butyl group serves as an excellent internal integration standard, appearing as a sharp 9H singlet at δ 1.45–1.55 ppm . The amide N-H proton typically presents as a broad singlet between δ 9.30–10.80 ppm , depending on the solvent[7].

Quantitative Biological Activity Data

The synthesized derivatives exhibit highly specific structure-activity relationships (SAR) depending on the N-substituent. Below is a summary of the in vitro biological activities for key derivatives synthesized via this protocol:

Compound (N-substituent)Target ApplicationKey Biological ActivityReference
3-chlorophenyl AntifungalMIC < 62.5 µmol/L (Candida albicans)Dolezal et al., 2004
4-methyl-1,3-thiazol-2-yl AntifungalMIC = 31.25 µmol/mL (Trichophyton mentagrophytes)Dolezal et al., 2006
5-bromo-2-hydroxyphenyl PET InhibitionIC₅₀ = 41.9 µmol/L (Spinach chloroplasts)Dolezal et al., 2006
4-methoxybenzyl AntimycobacterialMIC = 6.25 µg/mL (Mycobacterium tuberculosis)Servusova et al., 2012
3-trifluoromethylbenzyl AntimycobacterialMIC = 6.25 µg/mL (Mycobacterium tuberculosis)Servusova et al., 2012

References

  • Dolezal, M., Palek, L., Vinsova, J., Buchta, V., Jampilek, J., & Kralova, K. (2006). "Substituted pyrazinecarboxamides: synthesis and biological evaluation." Molecules, 11(4), 242-256. URL:[Link]

  • Servusova, B., Eibinova, D., Dolezal, M., Kubicek, V., Paterova, P., Pesko, M., & Kralova, K. (2012). "Substituted N-benzylpyrazine-2-carboxamides: synthesis and biological evaluation." Molecules, 17(11), 13183-13198. URL:[Link]

  • Dolezal, M., Palek, L., Roslerova, Z., Kunes, J., Buchta, V., & Kralova, K. (2004). "Substituted Pyrazinecarboxamides: Preparation and Biological Activity." 8th International Electronic Conference on Synthetic Organic Chemistry, MDPI. URL:[Link]

Sources

Application

Application Note: Microwave-Assisted Synthesis of Pyrazine-2-Carboxamide Derivatives for Drug Discovery

Executive Summary Pyrazinamide (PZA) remains a cornerstone of first-line tuberculosis (TB) therapy, uniquely capable of eradicating dormant Mycobacterium tuberculosis bacilli[1]. However, the rapid emergence of multidrug...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazinamide (PZA) remains a cornerstone of first-line tuberculosis (TB) therapy, uniquely capable of eradicating dormant Mycobacterium tuberculosis bacilli[1]. However, the rapid emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains has necessitated the urgent development of novel pyrazine-2-carboxamide derivatives[2]. Historically, the synthesis of these derivatives via the aminodehalogenation of chloropyrazine precursors relied on conventional convective heating. These traditional methods are plagued by prolonged reaction times (up to 24 hours), poor yields (24–50%), and the formation of unwanted side products[2][3].

Microwave-assisted organic synthesis (MAOS) has revolutionized this workflow. By utilizing dielectric heating, MAOS drastically reduces reaction times to under 40 minutes while simultaneously boosting yields and compound purity[3][4]. This application note provides a comprehensive, self-validating protocol for the microwave-assisted synthesis of pyrazine-2-carboxamide derivatives, detailing the mechanistic rationale behind the experimental parameters.

Mechanistic Insights: The Microwave Advantage

The superiority of MAOS in pyrazine chemistry is rooted in the principles of dielectric heating. Unlike conventional heating, which relies on thermal conductivity and creates temperature gradients, microwaves couple directly with the molecular dipoles of polar solvents and reagents[1]. This causes rapid molecular friction and localized superheating.

When synthesizing N-substituted 3-aminopyrazine-2-carboxamides via aminodehalogenation, the reaction requires overcoming a significant activation energy barrier to displace the stable halogen atom on the pyrazine ring[3]. By conducting the reaction in a sealed microwave pressure vial, the solvent can be heated well above its atmospheric boiling point (e.g., methanol heated to 130–150 °C)[4][5]. According to the Arrhenius equation, this superheating exponentially accelerates the reaction kinetics. Furthermore, the addition of pyridine serves a dual purpose: it acts as an acid scavenger to neutralize the HCl byproduct, and its high dielectric constant enhances the overall microwave absorptivity of the reaction mixture[2][5].

Quantitative Comparison

Table 1: Kinetic and Yield Comparison for the Aminodehalogenation of 3-Chloropyrazine-2-carboxamide

ParameterConventional HeatingMicrowave-Assisted SynthesisCausality / Mechanism
Heating Mechanism Convection / ConductionDielectric HeatingMW directly couples with solvent dipoles, eliminating thermal gradients.
Reaction Time 15 – 24 hours[2][3]30 – 40 minutes[3][4]Superheating in sealed vessels exponentially increases reaction rates.
Temperature 60 – 80 °C (Reflux)130 – 150 °C[4][5]Pressurized vials allow solvents to exceed atmospheric boiling points safely.
Average Yield 24% – 50%[2]65% – 95%[2][3]Shorter reaction times minimize thermal degradation and side-product formation.

Experimental Workflow

SynthesisWorkflow Start Pyrazine Precursor (e.g., 3-chloropyrazine-2-carboxamide) Reagents Reagent Addition Amine + Base (Pyridine) + MeOH Start->Reagents MW Microwave Irradiation 130-150°C | 90-100W | 30-40 min Reagents->MW Seal in pressure vial Workup Workup & Purification Flash Chromatography MW->Workup Rapid cooling (Air/N2) Product Purified Pyrazine-2-carboxamide Derivative Workup->Product Validate Self-Validation NMR, IR, LC-MS (>95% Purity) Product->Validate

Workflow for the microwave-assisted synthesis of pyrazine-2-carboxamide derivatives.

Step-by-Step Protocol: Microwave-Assisted Aminodehalogenation

This protocol details the coupling of 3-chloropyrazine-2-carboxamide with ring-substituted amines to generate novel therapeutic scaffolds[3][5].

Reagent Preparation
  • In a 10 mL heavy-walled microwave pressure vial equipped with a magnetic stir bar, add 3-chloropyrazine-2-carboxamide (1.0 equivalent, e.g., 1.0 mmol).

  • Add the corresponding substituted amine (e.g., benzylamine or aniline derivative) (1.2 to 2.0 equivalents). Causality: A slight excess of the amine drives the equilibrium forward and compensates for any volatility during the reaction.

  • Add anhydrous methanol (3.0 mL) as the primary microwave-absorbing solvent.

  • Add pyridine (2.0 equivalents) as the base and auxiliary microwave absorber[2].

Microwave Irradiation
  • Seal the vial with a Teflon-lined crimp cap to ensure pressure containment.

  • Place the vial in a dedicated microwave synthesizer (e.g., CEM Discover)[4].

  • Program the reactor: Temperature = 130–150 °C , Power = 90–100 W , Time = 30–40 minutes , with active cooling enabled upon completion[4][5].

  • Causality: Active nitrogen/air cooling rapidly quenches the reaction post-irradiation, preventing the thermal degradation of the newly formed secondary amine.

Self-Validating In-Process Monitoring
  • Extract a 10 µL aliquot post-irradiation.

  • Perform Thin-Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (1:1 or 2:1 v/v) mobile phase[2][4].

  • Validation Check: The complete disappearance of the 3-chloropyrazine-2-carboxamide spot under UV light (254 nm) confirms reaction completion. If the precursor remains, re-seal and irradiate for an additional 10 minutes.

Workup and Purification
  • Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove methanol and excess pyridine.

  • Adsorb the crude residue onto silica gel.

  • Purify via preparative flash chromatography using a gradient elution of Hexane/Ethyl Acetate[2][4].

  • Causality: Pyrazine derivatives often co-elute with unreacted amines on standard gravity columns. Flash chromatography provides the high theoretical plate count necessary to resolve the target compound to >95% purity.

Post-Process Analytical Validation
  • Confirm structural identity using

    
    H NMR and 
    
    
    
    C NMR. Validate the success of the aminodehalogenation by observing the characteristic shift in the pyrazine aromatic protons and the appearance of the N-H amine/amide signals.
  • Verify mass and purity using LC-MS (looking for the

    
     molecular ion peak) before advancing the compound to biological screening.
    

Biological Evaluation Pathway

Once synthesized and validated, these derivatives are subjected to a rigorous biological screening cascade to identify lead compounds for drug development[4].

BioScreening Compound Validated Derivative Mtb Antimycobacterial Assay M. tuberculosis H37Rv Compound->Mtb Tox Cytotoxicity Assay HepG2 Cell Line Compound->Tox SAR Structure-Activity Relationship (SAR) Analysis Mtb->SAR MIC Determination Tox->SAR IC50 Determination Lead Lead Compound Selection SAR->Lead High Efficacy, Low Tox

Biological evaluation workflow for identifying potent antimycobacterial hit compounds.

Compounds are first tested for in vitro whole-cell activity against Mycobacterium tuberculosis H37Rv to determine the Minimum Inhibitory Concentration (MIC)[3][5]. Active compounds (e.g., MIC < 12.5 µg/mL) are concurrently evaluated for cytotoxicity in mammalian cell lines (e.g., HepG2) to ensure a favorable therapeutic index[3][4]. Structure-Activity Relationship (SAR) analysis often reveals that lipophilicity and the electronic properties of the substituents heavily dictate the biological efficacy of the pyrazine scaffold[1].

Conclusion

Transitioning from conventional heating to microwave-assisted synthesis represents a critical optimization in the development of pyrazine-2-carboxamide therapeutics. By leveraging dielectric heating and pressurized reaction conditions, researchers can achieve near-quantitative yields in a fraction of the time, accelerating the hit-to-lead timeline in antitubercular and antimicrobial drug discovery.

References

  • Jandourek, O., Dolezal, M., & Kunes, J. "Microwave-Assisted Synthesis of Pyrazinamide Derivatives: The Coupling Reaction of 3-Chloropyrazine-2-Carboxamide and Ring-Substituted Anilines." Current Organic Synthesis, 2015. 3

  • Jandourek, O., et al. "N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles: Microwave-Assisted Synthesis and Biological Properties." Molecules, 2014. 1

  • Servusova-Vanaskova, B., et al. "Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation." MDPI, 2017. 2

  • Dolezal, M., et al. "Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity." MDPI, 2019. 4

  • Zitko, J., et al. "3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation." PMC, 2017. 5

Sources

Method

Application Note: Solvent Selection and Formulation Protocols for 5-(tert-Butyl)-6-chloropyrazine-2-carboxamide

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Guide & Validated Protocols Introduction and Solvation Thermodynamics 5-(tert-Butyl)-6-chloropyrazine-2-carbox...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Guide & Validated Protocols

Introduction and Solvation Thermodynamics

5-(tert-Butyl)-6-chloropyrazine-2-carboxamide (CAS: 182244-17-3) is a highly specialized pyrazine derivative utilized as a critical intermediate in the synthesis of antimycobacterial agents, photosynthetic electron transport (PET) inhibitors, and quorum sensing (QS) inhibitors targeting Pseudomonas aeruginosa[1][2].

From a solvation perspective, this molecule presents a thermodynamic challenge. The bulky tert-butyl group significantly increases the hydrophobic surface area, which improves membrane permeability but drastically reduces aqueous solubility and conformational flexibility[3]. Conversely, the carboxamide moiety acts as both a strong hydrogen bond donor and acceptor, promoting the formation of a highly stable crystal lattice (predicted boiling point ~306.1 °C)[4][5].

To dissolve this compound effectively, the solvent system must overcome two barriers:

  • Crystal Lattice Disruption: Requires strong hydrogen-bond accepting solvents (e.g., DMSO) to solvate the carboxamide protons.

  • Hydrophobic Solvation: Requires solvents with significant non-polar character (e.g., Toluene, Ethyl Acetate) to encapsulate the tert-butyl and chloro groups during chemical synthesis[1].

Causality-Driven Solvent Selection

Choosing the wrong solvent for 5-(tert-Butyl)-6-chloropyrazine-2-carboxamide often leads to micro-precipitation, which can generate false negatives in biological assays or stall synthetic reactions.

  • For Biological Assays (e.g., LasR Inhibition): Dimethyl sulfoxide (DMSO) is the mandatory primary solvent. The sulfoxide oxygen acts as a powerful hydrogen bond acceptor for the carboxamide, while its methyl groups interact favorably with the tert-butyl moiety. Because derivatives of this compound are used to target the LasR receptor in P. aeruginosa[2], subsequent dilution into aqueous broth requires a surfactant to prevent "solvent shift" precipitation.

  • For Chemical Synthesis: When utilizing this compound in aminolysis reactions to create N-benzylpyrazine-2-carboxamides, dry toluene is the optimal solvent[1]. Toluene effectively solvates the lipophilic core while allowing for the high temperatures (reflux) required to drive the reaction[1].

Table 1: Physicochemical Properties & Solvent Impact
PropertyValueImpact on Solvent Selection
Molecular Weight 213.66 g/mol Moderate size; standard solvation kinetics apply[5].
LogP (Predicted) 1.7Lipophilic; poor aqueous solubility. Requires organic co-solvents[5].
H-Bond Donors 1 (Carboxamide -NH₂)Strongly solvated by H-bond acceptors (DMSO, DMF)[5].
H-Bond Acceptors 3 (N, N, O)Interacts with protic solvents, though steric hindrance limits access[5].
Rotatable Bonds 2Moderate flexibility; crystallization requires specific solvent/anti-solvent pairs[5].

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that every protocol must include a built-in validation step to ensure the physical state of the compound is exactly as intended before proceeding to costly downstream applications.

Protocol A: Preparation of High-Concentration Stock Solutions (In Vitro Assays)

Objective: Create a stable 50 mM stock solution for downstream antimicrobial or LasR inhibition assays.

  • Weighing: Weigh exactly 10.68 mg of 5-(tert-Butyl)-6-chloropyrazine-2-carboxamide using an analytical microbalance.

  • Solvent Addition: Transfer to a sterile, amber 1.5 mL microcentrifuge tube. Add 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Agitation: Vortex continuously for 2 minutes at room temperature.

  • Self-Validation Check: Inspect the solution visually against a dark background with a focused light beam (Tyndall effect check). The solution must be completely optically clear. If micro-crystals persist, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into 50 µL volumes and store at -20°C to prevent freeze-thaw degradation and atmospheric moisture absorption.

Protocol B: Aqueous Formulation for Minimum Inhibitory Concentration (MIC) Testing

Objective: Dilute the lipophilic stock into aqueous microbiological media without precipitation.

  • Media Preparation: Prepare a pre-warmed (37°C) solution of 0.5% (v/v) Tween-80 in Mueller-Hinton broth. Causality: The surfactant lowers interfacial tension, keeping the bulky tert-butyl group in a micellar suspension.

  • Dilution: Slowly add the 50 mM DMSO stock solution dropwise to the broth while vortexing vigorously, achieving a final test concentration of 100 µM (0.2% final DMSO concentration).

  • Self-Validation Check: Measure the optical density (OD₆₀₀) of the blank broth versus the formulated broth using a spectrophotometer. An increase in OD > 0.05 indicates micro-precipitation, necessitating an increase in Tween-80 concentration or the addition of 1% PEG-400.

Protocol C: Synthetic Aminolysis and Purification

Objective: Utilize the compound as a reactant to synthesize substituted N-benzylpyrazine-2-carboxamides[1].

  • Reaction Setup: Suspend 0.5 mmol of the pyrazine derivative in 20 mL of dry toluene[1].

  • Activation: Add 1.5 equivalents of thionyl chloride (if starting from the carboxylic acid analog) or proceed directly with the target amine and a catalytic base[1].

  • Reflux: Heat the reaction mixture to reflux (~110°C) for 1 hour[1].

  • Purification: Purify the product using automated flash chromatography.

  • Self-Validation Check: Use a Hexane/Ethyl Acetate gradient[1]. The lipophilic tert-butyl group ensures the compound elutes efficiently in moderately non-polar conditions. Monitor elution at 254 nm; a sharp, symmetrical peak confirms proper solvent interaction with the stationary phase.

Visualizations

SolventWorkflow Start 5-(tert-Butyl)-6-chloropyrazine- 2-carboxamide (Solid) Decision1 Application Type? Start->Decision1 InVitro In Vitro Bioassay (e.g., LasR Inhibition) Decision1->InVitro Biology Synthesis Chemical Synthesis (e.g., Aminolysis) Decision1->Synthesis Chemistry DMSO Dissolve in 100% DMSO (50 mM Stock) InVitro->DMSO Toluene Suspend in Dry Toluene + DMF (Catalytic) Synthesis->Toluene Aqueous Dilute in Aqueous Media + 0.5% Tween-80 DMSO->Aqueous Validate Self-Validation: Check OD600 for Precipitation Aqueous->Validate

Workflow for selecting solvents and formulating 5-(tert-Butyl)-6-chloropyrazine-2-carboxamide.

LasRPathway LasI LasI Synthase AHL Autoinducer (3-oxo-C12-HSL) LasI->AHL Synthesizes LasR LasR Receptor (Inactive) AHL->LasR Binds ActiveLasR LasR Complex (Active Transcription) LasR->ActiveLasR Dimerization Biofilm Biofilm Formation & Virulence Factors ActiveLasR->Biofilm Promotes Inhibitor 5-(tert-Butyl)-6-chloro- pyrazine-2-carboxamide Inhibitor->LasR Competitively Inhibits

Mechanism of LasR quorum sensing inhibition by pyrazine-2-carboxamide derivatives.

Summary of Recommended Solvent Systems

Table 2: Recommended Solvent Systems by Application
ApplicationPrimary SolventCo-solvent / AdditiveRationale
In Vitro Stock DMSO (100%)NoneMaximum H-bond disruption; stable at -20°C.
Microbiological Assay Water/Broth0.5% Tween-80Micellar encapsulation of the bulky tert-butyl group.
Chemical Synthesis TolueneDMF (catalytic)High boiling point; excellent solvation of lipophilic intermediates[1].
Flash Chromatography HexaneEthyl AcetateGradient elution leverages the compound's LogP (1.7) for clean separation[1][5].

References

  • Title: Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: Combined machine learning and pharmacophore based virtual screening approaches to screen for antibiofilm inhibitors targeting LasR of Pseudomonas aeruginosa Source: Taylor & Francis Online URL: [Link]

  • Title: 5-tert-Butyl-6-chloro-pyrazine-2-carboxylic acid amide - CAS 182244-17-3 Source: Molaid Chemical Database URL: [Link]

Sources

Application

Application Note: Scalable Synthesis of 5-tert-butyl-6-chloropyrazine-2-carboxylic Acid

This Application Note and Protocol details the synthesis of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid , a critical intermediate used in the development of antitubercular and antifungal agents (e.g., substituted pyr...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the synthesis of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid , a critical intermediate used in the development of antitubercular and antifungal agents (e.g., substituted pyrazinecarboxamides).

The guide follows a retrosynthetic logic focusing on the most robust, scalable industrial route: the Minisci alkylation of a pyrazine precursor followed by regioselective N-oxidation and chlorination .

Introduction & Strategic Analysis

The pyrazine scaffold is a privileged structure in medicinal chemistry, particularly for antimycobacterial (TB) and antifungal therapeutics. The introduction of a bulky lipophilic group (tert-butyl) at position 5 and a halogen (chlorine) at position 6 of the pyrazine-2-carboxylic acid core significantly modulates the electronic properties and metabolic stability of the final drug candidates.

This protocol addresses the specific challenge of regioselectivity . Direct chlorination of pyrazines is difficult due to the electron-deficient nature of the ring. Therefore, this workflow utilizes an N-oxide activation strategy to direct the chlorine atom specifically to the C6 position, adjacent to the tert-butyl group, ensuring high isomeric purity.

Key Chemical Challenges Solved:
  • C5-Alkylation: Achieved via radical substitution (Minisci reaction) to introduce the tert-butyl group.

  • C6-Chlorination: Achieved via POCl

    
    -mediated rearrangement of the N1-oxide, avoiding mixtures of isomers.
    

Retrosynthetic Analysis & Pathway

The synthesis is broken down into three critical stages. The logic flows from the commercially available Pyrazine-2-carbonitrile (or methyl ester).

Caption: Retrosynthetic disconnection showing the stepwise construction of the functionalized pyrazine core.

Detailed Experimental Protocols

Stage 1: Minisci Alkylation (Introduction of tert-butyl group)

This step utilizes a silver-catalyzed radical decarboxylation of pivalic acid to generate a tert-butyl radical, which attacks the electron-deficient pyrazine ring at the most accessible position (C5).

Reagents:

  • Pyrazine-2-carbonitrile (1.0 eq)

  • Pivalic acid (Trimethylacetic acid) (3.0 eq)

  • Silver nitrate (AgNO

    
    ) (0.1 eq)
    
  • Ammonium persulfate ((NH

    
    )
    
    
    
    S
    
    
    O
    
    
    ) (1.5 eq)
  • Solvent: 10% Aqueous H

    
    SO
    
    
    
    / Acetonitrile (1:1 v/v)

Protocol:

  • Dissolution: In a jacketed glass reactor, dissolve Pyrazine-2-carbonitrile (100 mmol) and Pivalic acid (300 mmol) in a mixture of water (100 mL) and acetonitrile (100 mL).

  • Acidification: Carefully add concentrated H

    
    SO
    
    
    
    (5 mL) to acidify the medium (protonated heteroaromatics are more reactive toward nucleophilic radicals).
  • Catalyst Addition: Add AgNO

    
     (10 mmol). Heat the mixture to 70°C .
    
  • Radical Initiation: Prepare a solution of Ammonium persulfate (150 mmol) in water (50 mL). Add this solution dropwise over 2 hours to the hot reaction mixture. Caution: Gas evolution (CO

    
    ) will occur.
    
  • Workup: After completion (monitor by TLC/HPLC), cool to room temperature. Neutralize with saturated NaHCO

    
     (careful of foaming).
    
  • Extraction: Extract with Dichloromethane (DCM) (3 x 100 mL). Wash combined organics with brine, dry over MgSO

    
    , and concentrate.
    
  • Purification: Purify via flash chromatography (Hexanes/EtOAc) to yield 5-tert-butylpyrazine-2-carbonitrile .

Stage 2: N-Oxidation (Activation of C6 position)

The bulky tert-butyl group at C5 sterically hinders the N4 nitrogen. Consequently, oxidation with m-CPBA occurs selectively at N1 , which is crucial for directing the subsequent chlorination to C6.

Reagents:

  • 5-tert-butylpyrazine-2-carbonitrile (1.0 eq)

  • m-Chloroperbenzoic acid (m-CPBA) (1.2 eq, 77% max)

  • Solvent: Dichloromethane (DCM)[1][2]

Protocol:

  • Setup: Dissolve the product from Stage 1 (50 mmol) in DCM (200 mL) in a round-bottom flask.

  • Addition: Cool to 0°C. Add m-CPBA (60 mmol) portion-wise over 30 minutes.

  • Reaction: Allow to warm to room temperature and stir for 12–18 hours.

  • Workup: Quench with saturated Na

    
    S
    
    
    
    O
    
    
    (to reduce excess peroxide) followed by saturated NaHCO
    
    
    (to remove m-chlorobenzoic acid byproduct).
  • Isolation: Separate the organic layer, dry over Na

    
    SO
    
    
    
    , and evaporate. The crude 5-tert-butylpyrazine-2-carbonitrile 1-oxide is usually sufficiently pure for the next step.
Stage 3: Regioselective Chlorination & Hydrolysis

Treatment of the N-oxide with Phosphorus Oxychloride (POCl


) effects a rearrangement where the oxygen is lost and a chlorine atom is installed on the adjacent carbon (C6).

Reagents:

  • 5-tert-butylpyrazine-2-carbonitrile 1-oxide (1.0 eq)

  • Phosphorus Oxychloride (POCl

    
    ) (Excess, solvent/reagent)[1]
    
  • Hydrolysis: NaOH (2M aqueous), then HCl (conc).

Protocol:

  • Chlorination: Place the N-oxide (40 mmol) in a dry flask. Add POCl

    
     (40 mL) carefully.
    
  • Heating: Reflux the mixture (approx. 105°C) for 2–4 hours. The solution will darken.

  • Quenching (Hazardous): Cool the mixture. Remove excess POCl

    
     under reduced pressure. Pour the residue very slowly onto crushed ice/water with vigorous stirring to decompose residual phosphoryl chlorides.
    
  • Intermediate Isolation (Optional): Extract the nitrile intermediate (5-tert-butyl-6-chloropyrazine-2-carbonitrile) with DCM if purification is needed. Otherwise, proceed to hydrolysis.[3]

  • Hydrolysis: Suspend the crude chlorinated nitrile in 2M NaOH (100 mL). Heat at reflux for 4 hours until ammonia evolution ceases.

  • Final Isolation: Cool the solution. Wash with diethyl ether (to remove non-acidic impurities). Acidify the aqueous layer to pH 2 with conc. HCl.

  • Crystallization: The product, 5-tert-butyl-6-chloropyrazine-2-carboxylic acid , will precipitate. Filter, wash with cold water, and dry. Recrystallize from Ethanol/Water if necessary.

Data Summary & Quality Control

ParameterSpecificationNotes
Appearance Off-white to pale yellow solidCrystalline powder
Melting Point 86–88 °C (Amide deriv.)Acid mp approx 140-145°C (dec)
Yield (Overall) 35–45%From Pyrazine-2-carbonitrile
1H NMR (CDCl3)

1.50 (s, 9H), 9.16 (s, 1H)
Diagnostic singlet at 9.16 ppm (H3)
HPLC Purity >98% (254 nm)Critical for biological assays

Spectral Validation:

  • 1H NMR: The loss of the C6 proton and retention of the C3 proton (singlet around 9.0-9.2 ppm) confirms the 6-chloro substitution pattern.

  • IR: Strong C=O stretch (1700-1720 cm

    
    ) for the acid; absence of CN stretch (2230 cm
    
    
    
    ).

Safety & Troubleshooting

Visual Workflow (Graphviz)

Caption: Experimental workflow emphasizing the critical safety node at the chlorination quench step.

Troubleshooting Guide
  • Low Yield in Step 1: Ensure the reaction is thoroughly degassed before adding persulfate; oxygen inhibits radical reactions. Maintain temperature at 70°C; lower temps reduce radical generation rate.

  • Regioselectivity Issues: If 6-tert-butyl isomer is observed (rare), check the acidity. Protonation of the pyrazine ring is essential for nucleophilic radical attack at C5.

  • POCl

    
     Safety:  Never add water to hot POCl
    
    
    
    . Always remove excess reagent via vacuum distillation first, then quench the residue on ice.

References

  • Doležal, M., et al. (2006). "Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation." Molecules, 11(4), 242–256.

  • Doležal, M., et al. (1999). "Synthesis and antimycobacterial activity of some new 5-tert-butyl-6-chloropyrazine-2-carboxamides." Farmaco, 54, 616.
  • Minisci, F., et al. (1971). "Nucleophilic Character of Alkyl Radicals in Substitution Reactions of Heteroaromatic Bases." Tetrahedron, 27, 3575. (Foundational method for t-butyl introduction).
  • Sato, N. (2000). "Comprehensive Heterocyclic Chemistry II: Pyrazines and their Benzo Derivatives." Elsevier.

Sources

Method

Application Note: HPLC Method Development for Chloropyrazine Carboxamide Analysis

Executive Summary & Scientific Context Chloropyrazine carboxamide derivatives, specifically 3-chloropyrazine-2-carboxamide , are critical intermediates in the synthesis of pyrazine-based antivirals (e.g., Favipiravir/T-7...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Chloropyrazine carboxamide derivatives, specifically 3-chloropyrazine-2-carboxamide , are critical intermediates in the synthesis of pyrazine-based antivirals (e.g., Favipiravir/T-705) and antimycobacterial agents. The primary analytical challenge lies in the compound's high polarity and the need to resolve it from its hydrolytic degradation product (3-chloropyrazine-2-carboxylic acid) and its synthetic precursor (3-chloropyrazine-2-carbonitrile).

This guide provides a comprehensive, self-validating protocol for developing a Reverse-Phase HPLC (RP-HPLC) method. Unlike generic protocols, this guide focuses on the mechanistic behavior of the pyrazine ring , addressing the specific issues of peak tailing (due to nitrogen-silanol interactions) and pH-dependent selectivity.

Core Analytical Challenges
  • Polarity & Retention: Pyrazines are inherently polar, often leading to poor retention (

    
    ) on standard C18 columns.
    
  • Hydrolysis Risk: The carboxamide group is susceptible to hydrolysis, necessitating a method that can separate the amide parent from the carboxylic acid degradant.

  • Basic Nitrogen Interactions: The pyrazine ring nitrogens can interact with residual silanols on the column stationary phase, causing severe peak tailing.

Physicochemical Profiling & Method Strategy

Before method development, understanding the analyte's properties is non-negotiable.

PropertyValue / CharacteristicImpact on HPLC Method
Analyte 3-Chloropyrazine-2-carboxamide Target peak.
LogP ~0.3 - 0.6 (Estimated)Low hydrophobicity. Requires low organic starting conditions or polar-embedded column.
pKa (Pyrazine N) ~0.5 - 0.8 (Very weak base)Remains neutral at pH > 2.0.
pKa (Acid Impurity) ~2.9 - 3.2 (Carboxylic acid)Critical: At pH 3.0, it is partially ionized. At pH 6.0, fully ionized (elutes at void).
UV Max (

)
~270 nm, ~320 nmPyrazine ring

transitions. 270 nm offers high sensitivity.
The "Why" Behind the Conditions
  • Stationary Phase: We select a C18 column with high carbon load and end-capping (e.g., Agilent ZORBAX Eclipse Plus or Waters XBridge). The end-capping blocks silanols, preventing the "shark-fin" tailing common with nitrogenous heterocycles.

  • Mobile Phase pH: We utilize an acidic pH (2.5 - 3.0) .

    • Reason 1: It suppresses the ionization of the carboxylic acid impurity (keeping it protonated/neutral), increasing its retention and preventing it from co-eluting with the solvent front.

    • Reason 2: It ensures the pyrazine ring remains neutral (as pKa is < 1), avoiding secondary ion-exchange interactions.

Visual Logic: Method Development Workflow

The following diagram illustrates the decision matrix for optimizing the separation of the amide from its acid and nitrile counterparts.

MethodDevelopment Start Start: 3-Chloropyrazine-2-Carboxamide Analysis Step1 Step 1: Column Selection (C18 End-capped vs. Polar Embedded) Start->Step1 Step2 Step 2: Mobile Phase pH Screening (pH 2.5 vs pH 6.0) Step1->Step2 Decision1 Is Acid Impurity Retained? Step2->Decision1 Action1 Use pH 2.5 (Phosphate Buffer) Suppress Ionization Decision1->Action1 Yes (k' > 1.5) Action2 Switch to HILIC or Mixed-Mode Column Decision1->Action2 No (Elutes at Void) Step3 Step 3: Gradient Optimization (Separate Nitrile from Amide) Action1->Step3 Action2->Step3 Final Final Method Validation Step3->Final

Caption: Decision tree for optimizing retention of polar pyrazine carboxamides and acidic impurities.

Detailed Experimental Protocols

Protocol A: Mobile Phase & Standard Preparation

Reagents:

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (

    
    )
    
  • Phosphoric Acid (85%)

  • Milli-Q Water (18.2 MΩ)

1. Buffer Preparation (20 mM Phosphate, pH 2.5):

  • Dissolve 2.72 g of

    
     in 900 mL of Milli-Q water.
    
  • Adjust pH to 2.5 ± 0.05 using dilute Phosphoric Acid.

  • Dilute to 1000 mL.

  • Filter through a 0.45 µm Nylon membrane (Nylon is preferred over PTFE for aqueous buffers).

2. Standard Preparation:

  • Stock Solution (1 mg/mL): Dissolve 10 mg of 3-chloropyrazine-2-carboxamide in 10 mL of Methanol . (Note: Use Methanol for solubility, but keep injection volume low to prevent solvent effects).

  • Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into 9.5 mL of Mobile Phase A . Crucial: Diluting in mobile phase prevents peak distortion for early eluting polar compounds.

Protocol B: Chromatographic Conditions (The "Gold Standard")

This method is designed to separate the Acid (early), Amide (middle), and Nitrile (late).

ParameterConditionRationale
Column C18, 250 x 4.6 mm, 5 µm (e.g., ZORBAX Eclipse Plus C18)Long column length provides theoretical plates needed for structural isomer separation.
Mobile Phase A 20 mM Phosphate Buffer, pH 2.5Suppresses acid ionization; maintains peak shape.
Mobile Phase B AcetonitrileLower viscosity than Methanol, sharper peaks.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp 30°CControls viscosity and retention reproducibility.
Detection UV at 270 nm (Reference: 360 nm)Max absorbance for chloropyrazine ring.
Injection Vol 10 µLPrevent band broadening.

Gradient Program:

Time (min)% Mobile Phase BEvent
0.05%Initial Hold (Retain Polar Acid)
5.05%Isocratic hold to separate Acid from Amide
15.060%Linear ramp to elute Nitrile/Non-polars
20.060%Wash column
20.15%Return to initial
25.05%Re-equilibration

Validation & Troubleshooting Guide

System Suitability Criteria (Self-Validation)

Before running samples, ensure the system meets these metrics:

  • Resolution (

    
    ):  > 2.0 between Carboxylic Acid impurity and Carboxamide target.
    
  • Tailing Factor (

    
    ):  0.9 < 
    
    
    
    < 1.2 for the Carboxamide peak. (If
    
    
    , the column end-capping is insufficient or the column is aging).
  • Precision: %RSD of peak area < 1.0% (n=6 injections).

Troubleshooting Common Issues
SymptomRoot CauseCorrective Action
Peak Tailing Interaction between Pyrazine N and Silanols.Ensure pH is low (2.5). Add 5-10% Methanol to Mobile Phase A to wet the phase if dewetting occurs.
Acid Impurity Co-elution pH is too high (Acid is ionized and unretained).Lower pH to 2.2 - 2.5. If still unretained, switch to a "Polar Embedded" C18 column (e.g., Waters SymmetryShield).
Retention Time Drift Incomplete equilibration.Pyrazines modify the stationary phase environment slowly. Increase re-equilibration time to 10 minutes.

Chemical Pathway Visualization

Understanding the relationship between the impurities is vital for interpreting the chromatogram.

ChemicalPathway Nitrile 3-Chloropyrazine-2-carbonitrile (Starting Material) Late Eluter Amide 3-Chloropyrazine-2-carboxamide (Target Analyte) Mid Eluter Nitrile->Amide Partial Hydrolysis Acid 3-Chloropyrazine-2-carboxylic acid (Degradant) Early Eluter Amide->Acid Full Hydrolysis (Moisture/Heat)

Caption: Synthesis and degradation pathway defining the elution order in RP-HPLC.

References

  • Padavala, S., et al. (2025).[1] Development and Validation of a RP-HPLC Method for the Quantification of Favipiravir and its Impurities. ResearchGate.

  • SIELC Technologies. (n.d.). HPLC Separation of Pyrazinecarboxamide and Related Compounds. SIELC Application Notes.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14500875, 6-Chloropyrazine-2-carboxylic acid. PubChem.[2]

  • Tauchman, M., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide. Molecules.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for 5-tert-Butyl Pyrazine Derivatives

Welcome to the Application Scientist Support Portal. This guide is engineered for researchers, synthetic chemists, and drug development professionals optimizing the synthesis of 5-tert-butyl pyrazine derivatives. Below,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is engineered for researchers, synthetic chemists, and drug development professionals optimizing the synthesis of 5-tert-butyl pyrazine derivatives. Below, you will find field-validated protocols, mechanistic troubleshooting guides, and quantitative optimization data designed to ensure high-yield, reproducible results.

Reaction Workflows & Mechanistic Pathways

The synthesis of 5-tert-butyl pyrazine derivatives generally follows one of two primary pathways: the thermal acyl chloride condensation pathway for carboxamides, or the microwave-assisted nucleophilic aromatic substitution (SNAr) pathway for amino-dehalogenated derivatives.

G A 5-tert-butylpyrazine-2-carboxylic acid B Chlorination SOCl2, Toluene, Reflux (1h) A->B C Acyl Chloride Intermediate (IR: C=O stretch ~1750 cm⁻¹) B->C -SO2, -HCl D Aminolysis Substituted Aniline, Pyridine/Acetone C->D E 5-tert-butylpyrazine-2-carboxamides (Yield: >70%) D->E -Pyridine·HCl F 3-chloropyrazine-2-carboxamide G Microwave SNAr 140°C, 120W, 30 min (MeOH/Pyridine) F->G H Amino-substituted Pyrazine Derivatives (Yield: >80%) G->H -HCl

Reaction workflows for synthesizing 5-tert-butyl pyrazine derivatives via thermal and MW methods.

Standardized Experimental Protocols

Protocol A: Synthesis of 5-tert-butylpyrazine-2-carboxamides via Acyl Chloride

This protocol relies on the aminolysis of 5-(tert-butyl)pyrazinecarboxylic acid chlorides[1].

Step 1: Chlorination

  • Action: Combine 5-tert-butylpyrazine-2-carboxylic acid (0.05 mol) and thionyl chloride (5.5 mL, 75 mmol) in 20 mL of strictly anhydrous toluene. Reflux the mixture for 1 hour[2].

  • Causality: Toluene is selected over benzene to minimize toxicity while providing an optimal boiling point (~110°C) to drive the endothermic formation of the acyl chloride.

Step 2: Purification & Self-Validation

  • Action: Remove excess thionyl chloride by repeated rotary evaporation with dry toluene in vacuo[3].

  • Self-Validation Check: The intermediate is ready for the next step when the pungent odor of SOCl₂ completely dissipates and the crude mass stabilizes under vacuum. For rigorous validation, perform an FT-IR scan: successful conversion is confirmed by the shift of the carbonyl (C=O) stretch from ~1700 cm⁻¹ (carboxylic acid) to the ~1750–1800 cm⁻¹ range (acyl chloride).

Step 3: Aminolysis (Condensation)

  • Action: Dissolve the crude acyl chloride in 50 mL of dry acetone. Add this solution dropwise to a vigorously stirred solution of the target substituted aniline (50 mmol) in 50 mL of dry pyridine at room temperature[2].

  • Causality: Pyridine acts as both a nucleophilic catalyst and an acid scavenger. It neutralizes the HCl generated during the condensation, preventing the protonation of the aniline reactant, which would otherwise render it non-nucleophilic and halt the reaction. Acetone provides excellent solubility for the acyl chloride while remaining inert.

Protocol B: Microwave-Assisted Amino Dehalogenation

This protocol is optimized for synthesizing elicitors like 3-(3-(trifluoromethylbenzyl) amino) pyrazine-2-carboxamide[4].

Step 1: Reaction Assembly

  • Action: Combine the 3-chloropyrazine-2-carboxamide derivative and the substituted amine (e.g., 3-trifluoromethylbenzylamine) in methanol, utilizing pyridine as the base[4].

Step 2: Microwave Irradiation

  • Action: Process the mixture in a microwave reactor at 140°C and 120 W for exactly 30 minutes[4].

  • Causality: Microwave dielectric heating provides rapid, uniform energy transfer, overcoming the high activation energy barrier of the sterically hindered nucleophilic aromatic substitution (SNAr). This prevents the thermal degradation typically seen in prolonged conventional reflux.

  • Self-Validation Check: Monitor the reaction via LC-MS. The disappearance of the starting material mass peak and the emergence of the product peak confirms completion. A stable pressure readout on the microwave reactor during the 30-minute hold time validates that no uncontrolled solvent degradation is occurring.

Troubleshooting & FAQs

Q1: Why is my aminolysis yield consistently below 50%, with significant starting acid recovered? A1: This typically indicates incomplete chlorination or the unintended hydrolysis of the acyl chloride intermediate back to the carboxylic acid. Troubleshooting: Ensure absolute anhydrous conditions. Thionyl chloride degrades rapidly in the presence of moisture. Always dry the toluene and acetone over 3Å molecular sieves prior to use. Verify the acyl chloride formation via the FT-IR self-validation check mentioned in Protocol A before proceeding to the aminolysis step[2].

Q2: During the condensation step, I observe the formation of a dark, intractable tar. How can I prevent this? A2: Tar formation is usually caused by localized overheating or a highly exothermic runaway reaction when the acyl chloride is added to the aniline/pyridine mixture. Troubleshooting: Control the addition rate strictly. Add the acyl chloride dropwise over 30-45 minutes while maintaining the reaction vessel in a room temperature or slightly cooled (15°C) water bath. Ensure vigorous magnetic stirring to dissipate local heat gradients[2].

Q3: How do I optimize the synthesis of tetra-2,3-(5-tert-butylpyrazine) metalloporphyrins? A3: The synthesis involves a two-step process starting with the selenization of 3,3-dimethyl-2-butanone using SeO₂ to form 3,3-dimethyl-2-oxobutyraldehyde, followed by condensation with 2,3-diamino-2-butenedicarbonitrile, urea, and a metal chloride[5]. Troubleshooting: The critical parameter is the SeO₂ to ketone molar ratio (optimally 1:1 to 1.5:1) and the reflux temperature (50–80°C). If final yields are low, check the rectification temperature of the intermediate—it must be strictly maintained at 112–115°C to ensure absolute purity before the porphyrin condensation step[5].

Q4: Can I use conventional heating instead of a microwave reactor for amino dehalogenation? A4: Yes, but it is highly inefficient and not recommended. The SNAr of the chlorine atom on the pyrazine ring is sterically hindered by the adjacent tert-butyl and carboxamide groups. Conventional heating requires prolonged reflux (often >24 hours), which invariably leads to the formation of degradation products and dark reaction mixtures. Microwave synthesis at 140°C (120 W) achieves >80% yield in just 30 minutes by superheating the solvent in a sealed, pressurized vessel[4].

Quantitative Data & Optimization

Table 1: Optimization of Reaction Parameters
Reaction StepParameterSub-optimal ConditionOptimized ConditionMechanistic Impact
Chlorination SolventBenzeneDry TolueneReduces toxicity while maintaining the required reflux temperature to drive acyl chloride formation[2].
Aminolysis Addition RateBolus additionDropwise (30-45 min)Prevents localized overheating and tar formation from the highly exothermic condensation[2].
Dehalogenation Heating MethodConventional Reflux (24h+)Microwave (140°C, 120W, 30 min)Overcomes steric hindrance via rapid dielectric heating, minimizing degradation side-products[4].
Porphyrin Synthesis SeO₂ : Ketone Ratio< 1:11:1 to 1.5:1Ensures complete selenization of 3,3-dimethyl-2-butanone to the critical oxobutyraldehyde intermediate[5].
Table 2: Biological Activity and Lipophilicity (log P) of Key Derivatives

Increasing the lipophilicity (log P) of the pyrazine derivatives via the bulky tert-butyl group and halogenation significantly impacts their biological efficacy, particularly in penetrating mycobacterial cell walls and inhibiting photosynthetic electron transport (PET)[3].

Compoundlog PAntimycobacterial Inhibition (%)Antifungal MIC (μmol/L)PET Inhibition IC₅₀ (μmol/L)
5-tert-butyl-6-chloro-N-(3,5-dibromo-4-hydroxyphenyl)-pyrazine-2-carboxamide6.0072%N/AN/A
6-chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide~5.2065%N/A43.0
6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide~5.80N/A62.5N/A

References

  • Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. MDPI Molecules.2

  • New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures. Pharmacognosy Magazine (PMC).4

  • Synthesis, Antimycobacterial, Antifungal and Photosynthesis-Inhibiting Activity of Chlorinated N-phenylpyrazine-2-carboxamides. PMC.3

  • A method of synthesis four -2,3- (5- tert-butyl-pyrazin) metalloporphyrin. Google Patents (CN).5

Sources

Optimization

Technical Support Center: Purification of 5-(tert-Butyl)-6-chloropyrazine-2-carboxamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have curated this guide specifically for researchers, synthetic chemists, and drug development professionals tasked with the isolation and pur...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have curated this guide specifically for researchers, synthetic chemists, and drug development professionals tasked with the isolation and purification of 5-(tert-Butyl)-6-chloropyrazine-2-carboxamide (CAS: 182244-17-3).

Rather than providing a generic chromatography template, this guide deconstructs the specific molecular behavior of this compound, explains the causality behind our recommended protocols, and provides self-validating workflows to ensure your purification is successful on the first pass.

Chromatographic Causality & Molecular Profiling

To successfully purify a compound, you must first understand how its structural features dictate its behavior on a stationary phase. 5-(tert-Butyl)-6-chloropyrazine-2-carboxamide exhibits a unique "push-pull" polarity profile [2][6]:

  • Highly Lipophilic Domains: The tert-butyl group is exceptionally bulky and non-polar, while the chloro substituent is highly lipophilic and electron-withdrawing. These groups drive high solubility in non-polar solvents.

  • Highly Polar Domains: The primary carboxamide group is a strong hydrogen-bond donor and acceptor. Furthermore, the pyrazine ring contains weakly basic nitrogen atoms.

When subjected to normal-phase silica gel chromatography, the acidic silanol groups (Si-OH) on the stationary phase interact aggressively with both the basic pyrazine nitrogens and the highly polar carboxamide group [1]. This dual-mode binding is the primary cause of peak tailing, streaking, and irreversible adsorption, which destroys column resolution [3].

MolecularInteractions Molecule 5-(tert-Butyl)-6-chloro pyrazine-2-carboxamide Amide Carboxamide Group (Strong H-Bonding) Molecule->Amide Pyrazine Pyrazine Ring (Weakly Basic) Molecule->Pyrazine Lipophilic t-Butyl & Chloro (Highly Lipophilic) Molecule->Lipophilic Silica Silica Gel (Si-OH) Acidic Stationary Phase Amide->Silica Adsorption Pyrazine->Silica Ionic Binding Solvent Non-Polar Eluent (Hexane/DCM) Lipophilic->Solvent Solvation

Structural interactions dictating the chromatographic behavior of the target pyrazine.

Self-Validating Purification Protocol (SOP)

This protocol is designed as a self-validating system. At each critical juncture, a validation check is built-in to ensure the physical chemistry is behaving as expected before you commit to the next step.

Step 1: Mobile Phase Preparation & Silica Deactivation
  • Action: Prepare a gradient system of Hexane and Ethyl Acetate (EtOAc). Add 1% (v/v) Triethylamine (TEA) to all mobile phase mixtures.

  • Causality: TEA is a stronger base than the pyrazine nitrogens. It acts as a sacrificial modifier, competitively binding to and deactivating the acidic silanols on the silica gel. This prevents the carboxamide from sticking, ensuring sharp elution bands [1].

  • Validation Check: Spot your crude mixture on a TLC plate and develop it in 60:40 Hexane:EtOAc containing 1% TEA. The target compound should elute with an

    
     of ~0.35. Crucially, the spot must be perfectly circular. If it resembles a teardrop, increase TEA to 2%.
    
Step 2: Sample Preparation via Dry Loading
  • Action: Dissolve the crude mixture in a highly solubilizing solvent (e.g., Dichloromethane or Tetrahydrofuran). Add dry silica gel (approx. 2.5× the mass of the crude mixture). Evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained.

  • Causality: Because of the conflicting solubility profiles of the lipophilic t-butyl group and the polar carboxamide, the compound is often poorly soluble in the optimal starting mobile phase (90:10 Hexane:EtOAc). If loaded as a liquid (wet loading), the compound will precipitate at the top of the column, ruining the band shape. Dry loading maximizes the surface area for dissolution, allowing the compound to partition smoothly as the gradient polarity increases [3].

  • Validation Check: The dry-loaded silica must be completely free-flowing and devoid of clumps. Clumps indicate residual solvent, which will cause band broadening.

Step 3: Column Packing & Elution
  • Action: Slurry pack the column using 90:10 Hexane:EtOAc (with 1% TEA). Add the dry-loaded sample evenly to the top of the silica bed, and cap with a 1 cm layer of clean sea sand. Begin gradient elution (See Table 2).

  • Causality: The sand layer acts as a physical buffer, preventing the turbulent addition of solvent from disturbing the perfectly flat loading band, which is critical for high-resolution separation [4].

Troubleshooting Guides & FAQs

Troubleshooting Issue Amide Streaking on Silica CheckLoad Is the column overloaded? (Sample > 2% of Silica mass) Issue->CheckLoad ReduceLoad Reduce Sample Load Optimize to 1:50 ratio CheckLoad->ReduceLoad Yes CheckSolvent Are silanol groups active? CheckLoad->CheckSolvent No AddModifier Add 1% Triethylamine (TEA) to Mobile Phase CheckSolvent->AddModifier Yes CheckPurity Verify Purity via LC-MS (Rule out co-elution) AddModifier->CheckPurity Issue Persists

Workflow for troubleshooting amide streaking and optimizing silica gel chromatography.

Q1: My target compound is streaking across 10+ fractions despite using a standard Hexane/EtOAc gradient. How do I fix this? A1: The primary cause of amide streaking is the strong hydrogen-bonding interaction between the carboxamide group and the acidic silanol (Si-OH) groups on the silica gel [1]. To resolve this, you must "deactivate" the column. Add a basic modifier like 1% Triethylamine (TEA) to your mobile phase. If the issue persists, your column may be overloaded; ensure your crude mass to silica gel ratio is no greater than 1:50.

Q2: The crude mixture is completely insoluble in my starting mobile phase (90:10 Hexane:EtOAc). If I load it in pure DCM, it ruins the separation. What is the solution? A2: Loading the sample in pure DCM creates a "strong solvent effect." The DCM acts as a localized high-polarity plug, carrying the compound rapidly down the column and destroying resolution. The self-validating solution is dry loading (as detailed in Step 2 of the SOP). By pre-adsorbing the compound onto silica, you bypass the macroscopic solubility issue and allow microscopic partitioning to govern the separation [3].

Q3: I am co-eluting the unreacted 5-(tert-butyl)-6-chloropyrazine-2-carboxylic acid starting material with my target amide. How do I separate them? A3: Do not rely on column chromatography to separate a carboxylic acid from its corresponding amide; the acid will streak severely and contaminate your fractions. The scientifically sound approach is to remove the acid before chromatography via an acid-base extraction. Dissolve the crude mixture in EtOAc and wash it with a saturated aqueous solution of Sodium Bicarbonate (


). The carboxylic acid will be deprotonated into its water-soluble sodium salt and removed in the aqueous layer, while your neutral carboxamide remains safely in the organic layer [5].

Quantitative Data & Solvent Systems

Table 1: Mobile Phase Modifiers for Pyrazine Carboxamides
ModifierConcentrationMechanism of ActionBest Use Case
Triethylamine (TEA) 1-2% (v/v)Competitively binds to acidic silanols, preventing amide/amine tailing.Standard normal-phase silica gel chromatography [1].
Methanol (MeOH) 1-10% (v/v)Acts as a strong hydrogen-bond competitor to disrupt amide-silica interactions.Highly polar amides insoluble in Hexane/EtOAc [4].
Ammonium Hydroxide 0.5-1% (v/v)Neutralizes silica and increases bulk mobile phase polarity.Severe streaking unresolved by TEA [1].
Table 2: Recommended Gradient Elution Profile
Column Volumes (CV)Solvent SystemElution TargetRationale
0 - 2 90:10 Hexane:EtOAc (+1% TEA)Non-polar impuritiesWashes out highly lipophilic byproducts and residual t-butyl containing fragments.
2 - 5 80:20 Hexane:EtOAc (+1% TEA)Halogenated intermediatesElutes less polar chloro-pyrazine precursors prior to the amide.
5 - 8 60:40 Hexane:EtOAc (+1% TEA)Target Carboxamide Provides the optimal polarity threshold to break amide-silanol interactions.
8 - 10 100% EtOAc (+1% TEA)Polar impurities / BaselineFlushes the column of highly retained, baseline-bound materials.

References

  • Source: benchchem.
  • Source: nih.
  • Source: teledynelabs.
  • Source: benchchem.
  • Source: benchchem.
  • Title: 5-(tert-Butyl)-6-chloropyrazine-2-carboxaMide ...
Troubleshooting

Technical Support Center: Handling Moisture Sensitivity of 6-Chloropyrazine-2-carbonyl chloride

Introduction 6-Chloropyrazine-2-carbonyl chloride is a highly reactive acyl chloride widely utilized as a critical building block in pharmaceutical synthesis, particularly for amide couplings and Friedel-Crafts acylation...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction 6-Chloropyrazine-2-carbonyl chloride is a highly reactive acyl chloride widely utilized as a critical building block in pharmaceutical synthesis, particularly for amide couplings and Friedel-Crafts acylations[1]. However, its inherent reactivity makes it exceptionally vulnerable to atmospheric moisture. This technical support guide provides researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and rigorous experimental protocols to maintain the integrity of this moisture-sensitive reagent.

Part 1: Fundamental Properties & The Hydrolysis Pathway

Q: Why is 6-chloropyrazine-2-carbonyl chloride so sensitive to moisture compared to standard carboxylic acids? A: The extreme moisture sensitivity is driven by the severe electrophilicity of the carbonyl carbon. In 6-chloropyrazine-2-carbonyl chloride, this carbon is highly activated by the electron-withdrawing effects of both the adjacent pyrazine ring and the chlorine atom at the 6-position[1]. When exposed to ambient humidity, water acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. This intermediate rapidly collapses, expelling a chloride leaving group to yield 6-chloropyrazine-2-carboxylic acid and highly corrosive hydrogen chloride (HCl) gas[2].

Causality: The electron-deficient nature of the pyrazine heterocycle lowers the activation energy for nucleophilic attack. This makes the acyl chloride significantly more prone to rapid hydrolysis than standard aliphatic analogues, demanding strict anhydrous handling[2].

Table 1: Physicochemical Properties & Storage Profile

PropertyValueSource
CAS Number 148673-71-6[3]
Molecular Formula C5H2Cl2N2O[1]
Molecular Weight 176.99 g/mol Calculated
Primary Degradation Pathway Hydrolysis (Yields carboxylic acid + HCl)[2],[4]
Storage Conditions 2-8 °C, sealed under inert gas (Ar/N2), desiccated[4]
Part 2: Troubleshooting Guide: Identifying Contamination

Q: How can I definitively tell if my batch of 6-chloropyrazine-2-carbonyl chloride has hydrolyzed before I initiate a critical coupling reaction? A: Using degraded acyl chlorides will ruin downstream yields and introduce difficult-to-separate carboxylic acid impurities. You must validate the reagent through visual and analytical checks:

  • Visual & Physical Cues: If opening the reagent bottle releases white fumes, this is a definitive sign of HCl gas reacting with atmospheric moisture—indicating active hydrolysis[4]. Additionally, a pressure build-up (a "pop" when piercing the septum) or the presence of insoluble white solids (the carboxylic acid) in the liquid/melted reagent strongly suggests degradation[2].

  • Analytical Validation: If visual cues are ambiguous, run a rapid Infrared (IR) spectrum. The appearance of a broad O-H stretch between 3300–2500 cm⁻¹ confirms the presence of the carboxylic acid byproduct[2].

DiagnosticWorkflow Start Inspect 6-Chloropyrazine- 2-carbonyl chloride Visual Visual Check: Fumes? Pressure? Solid? Start->Visual Analytical Analytical Check: IR (O-H stretch) or NMR Visual->Analytical Inconclusive (Looks normal) Discard Degraded: Neutralize & Discard Visual->Discard Positive (Signs of HCl/Acid) Analytical->Discard Acid Peak Detected Proceed Pure: Proceed to Synthesis Analytical->Proceed Pure Acyl Chloride

Caption: Workflow for diagnosing moisture-induced degradation in acyl chlorides.

Part 3: Experimental Protocols: Best Practices for Handling

Q: What is the standard protocol for handling and transferring this reagent on the bench without a glovebox? A: When a glovebox is unavailable, a Schlenk line setup is mandatory for manipulating 6-chloropyrazine-2-carbonyl chloride[5]. The following protocol ensures an air- and moisture-free transfer[6].

Protocol: Inert Transfer using a Schlenk Line Objective: Transfer 6-chloropyrazine-2-carbonyl chloride into a reaction vessel without atmospheric exposure.

  • Step 1: Glassware Preparation. Dry all Schlenk flasks, syringes, and needles in an oven at >120 °C for at least 4 hours. Assemble while hot and cool under vacuum.

    • Causality: Glass surfaces adsorb microscopic layers of water. Heating above 120 °C provides the thermal energy required to desorb this moisture, while cooling under vacuum prevents re-adsorption[6].

  • Step 2: Schlenk Line Cycling. Attach the sealed reaction flask to the Schlenk line. Perform three cycles of evacuating the flask (down to <0.1 mbar) and backfilling with high-purity Argon or Nitrogen.

    • Causality: A single vacuum cycle leaves residual oxygen and moisture. Three cycles mathematically reduce the atmospheric contaminants to negligible concentrations (<1 x 10⁻⁴ mmol), establishing a truly inert environment[7].

  • Step 3: Syringe Purging. Pierce the septum of the inert gas line with a gas-tight syringe. Draw in Argon, remove the syringe, and expel the gas into the room. Repeat three times.

    • Causality: Purging the syringe displaces the ambient air inside the barrel, preventing the injection of moisture into the reagent's Sure/Seal bottle[6].

  • Step 4: Reagent Withdrawal & Transfer. Insert the purged syringe into the 6-chloropyrazine-2-carbonyl chloride bottle. Slowly withdraw the required volume, overdrawing slightly, then push back to the exact volume to dislodge bubbles. Transfer dropwise into the reaction flask at 0 °C[8].

    • Causality: Dropwise addition at 0 °C controls the highly exothermic nature of acyl chloride reactions, preventing thermal decomposition and side-product formation[8].

SchlenkProtocol Prep 1. Glassware Prep (Oven dry >120°C) Cycle 2. Schlenk Cycling (3x Vacuum/Argon) Prep->Cycle Remove surface moisture Syringe 3. Syringe Purge (Flush with Argon) Cycle->Syringe Evacuate O2/H2O (<0.1 mbar) Transfer 4. Reagent Transfer (Gas-tight syringe) Syringe->Transfer Equalize pressure Quench 5. Post-Reaction (Quench with Base) Transfer->Quench Complete reaction

Caption: Step-by-step Schlenk line protocol for handling moisture-sensitive reagents.

Part 4: Waste Management and Quenching

Q: How should I safely dispose of contaminated or excess 6-chloropyrazine-2-carbonyl chloride? A: Never dispose of active acyl chlorides directly into aqueous or organic waste streams, as this can cause a violent exothermic reaction and pressurize the waste container[4].

Quenching Protocol:

  • Prepare a beaker with a rapidly stirred solution of ice-cold 1M NaOH or saturated sodium bicarbonate (NaHCO₃).

  • Slowly add the excess 6-chloropyrazine-2-carbonyl chloride dropwise to the basic solution inside a fume hood[6].

  • Causality: The controlled dropwise addition dissipates the heat of hydrolysis safely into the ice bath. The base immediately neutralizes the generated HCl gas, preventing inhalation hazards and corrosive damage to the fume hood exhaust system[4]. Once fully dissolved and neutralized, the aqueous waste can be safely discarded according to institutional EHS guidelines.

References
  • The Schlenk Line Survival Guide. "The Schlenk Line Survival Guide – Illustrated guides designed to help you master air and moisture-sensitive chemistry." schlenklinesurvivalguide.com.
  • Benchchem. "Navigating the Challenges of a Moisture-Sensitive Reagent: A Technical Guide to 4-Acetylpiperidine-1-carbonyl chloride." benchchem.com.
  • VACUUBRAND. "Keeping air and moisture out." vacuubrand.com.
  • NBInno. "Safe Handling and Storage of Reactive Chemical Intermediates." nbinno.com.
  • Vulcanchem. "6-Chloro-N-(pyridin-2-yl)pyrazine-2-carboxamide - Synthesis and Mechanistic Pathways." vulcanchem.com.
  • JoVE. "Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line." jove.com.
  • University of Michigan. "Experiment 1: Friedel-Crafts Acylation." umich.edu.
  • Angene Chemical. "6-chloropyrazine-2-carbonyl chloride (CAS# 148673-71-6)." angenesci.com.

Sources

Optimization

Resolving impurities in synthesis of substituted pyrazine amides

Topic: Resolving Impurities & Optimization of Substituted Pyrazine Amides Executive Summary Synthesizing substituted pyrazine amides presents a unique "solubility-reactivity paradox." The pyrazine core is electron-defici...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Impurities & Optimization of Substituted Pyrazine Amides

Executive Summary

Synthesizing substituted pyrazine amides presents a unique "solubility-reactivity paradox." The pyrazine core is electron-deficient, making the amine moiety weakly nucleophilic (sluggish coupling) while simultaneously rendering the ring prone to nucleophilic attack (regioisomer formation). Furthermore, the amphoteric nature of pyrazines often leads to products that are frustratingly soluble in the aqueous phase during workup.

This guide moves beyond standard textbook protocols to address the specific failure modes encountered in drug discovery campaigns (e.g., Favipiravir analogs, antitubercular agents).

Module 1: The Coupling Crisis (Amidation Efficiency)

The Problem: Standard coupling agents (EDC/HOBt, HATU) often fail with aminopyrazines due to their low nucleophilicity. Furthermore, HATU generates Tetramethylurea (TMU) , a stubborn byproduct that co-elutes with polar pyrazines.

The Solution: Transition to T3P (Propylphosphonic Anhydride) .[1][2] Unlike uronium salts (HATU/HBTU), T3P drives the reaction via a cyclic anhydride intermediate that is highly reactive toward weak amines but produces only water-soluble byproducts.

Comparative Analysis: Coupling Agents for Pyrazines
FeatureHATU / HBTUEDC / HOBtT3P (Propylphosphonic Anhydride)
Reactivity High (often too high, causing racemization)ModerateHigh (Excellent for weak amines)
Byproduct Tetramethylurea (TMU) (Hard to remove)Urea derivatives (Insoluble urea crashes out)Water-soluble salts (Wash away)
Epimerization Moderate riskLow riskLowest risk (Ideal for chiral centers)
Workup Requires chromatographyFiltration + Acid washPhase separation only
Protocol: T3P-Mediated Coupling of Aminopyrazines

This protocol is optimized to avoid chromatographic purification.

  • Dissolution: Dissolve the Carboxylic Acid (1.0 eq) and Aminopyrazine (1.1 eq) in EtOAc or 2-MeTHF (avoid DMF if possible to simplify workup).

  • Base Addition: Add Pyridine (3.0 eq) or DIPEA (3.0 eq).

    • Note: Pyridine often acts as a superior acylation catalyst for pyrazines.

  • Reagent Addition: Cool to 0°C. Add T3P (50% w/w in EtOAc, 1.5 eq) dropwise.

  • Reaction: Allow to warm to RT. If conversion is <50% after 4 hours, heat to 50°C.

    • Checkpoint: Monitor by LC-MS.[3] Look for the "activated ester" mass if the amine hasn't reacted.

  • Quench & Isolation (The "Self-Cleaning" Step):

    • Add water (volume equal to solvent).

    • Stir vigorously for 15 mins (hydrolyzes excess T3P).

    • Separate layers.[3] Wash organic layer with 0.5M NaOH (removes unreacted acid) and then 0.5M HCl (removes pyridine/unreacted amine).

    • Result: The T3P byproducts partition fully into the aqueous phase.

Module 2: The Regioisomer Nightmare

The Problem: When synthesizing precursors via Nucleophilic Aromatic Substitution (


) on chloropyrazines, the "meta" vs. "para" selectivity relative to the ring nitrogen is often poor. Additionally, N-oxide impurities can form, mimicking the polarity of the amide product.
Visualization: Regioselectivity Decision Tree

The following diagram illustrates the decision logic for controlling regiochemistry and handling N-oxide risks.

PyrazineRegio Start Target: Substituted Pyrazine Precursor Route1 Route A: S_NAr on Dichloropyrazine Start->Route1 Route2 Route B: Minisci / Radical Subst. Start->Route2 Issue1 Issue: 2,6 vs 2,3 Isomer Mixture Route1->Issue1 OxideCheck Impurity Check: Is M+16 peak observed? Route1->OxideCheck Solution1 Solvent Control: Use Non-Polar (Toluene) to enhance Chelation Control (if possible) Issue1->Solution1 If coordinating group present Solution2 Steric Control: Use bulky amine nucleophile Issue1->Solution2 Standard amines ActionOxide Cause: N-Oxide Formation Source: Peroxides in Ether/THF OxideCheck->ActionOxide Yes FixOxide Prevention: Use Inhibitor-free THF Remediation: PCl3 Reduction (Harsh) or Zn/NH4Cl (Mild) ActionOxide->FixOxide

Caption: Decision tree for managing regioselectivity and oxidation states in pyrazine synthesis.

Critical Insight: The N-Oxide Trap

Pyrazines are susceptible to N-oxidation, especially if the reaction solvent (THF, Dioxane) contains peroxides.

  • Symptom: LC-MS shows a peak at

    
     or 
    
    
    
    .
  • False Positive: N-oxides are much more polar. They often co-elute with the amide in reverse-phase HPLC but stick to silica in normal phase.

  • Protocol Fix: Always test solvents for peroxides before use. If N-oxide is present, treat the crude mixture with Zinc powder (5 eq) and Ammonium Chloride (saturated aq.) in MeOH for 1 hour to reduce it back to the parent pyrazine before purification.

Module 3: Isolation of "Sticky" Pyrazines

The Problem: Many functionalized pyrazine amides are amphoteric. They dissolve in water (protonated pyrazine nitrogen) and organic solvents, making extraction efficiency low.[3]

The "Salting Out" Strategy: Standard brine washes are often insufficient. You must lower the water activity significantly.

Protocol: The n-Butanol/Salting-Out Extraction

Use this when your product is not precipitating and is missing from the organic layer.

  • Saturation: Saturate the aqueous reaction quench with solid NaCl until no more salt dissolves.

  • Solvent Switch: Do not use EtOAc. Use n-Butanol or a mixture of CHCl3:IPA (3:1) .

    • Why? Pyrazines have high affinity for alcohols. n-Butanol pulls the pyrazine out of the brine effectively.

  • The "Dry Load": If the product is still gummy:

    • Evaporate the organic layer to a residue.[4]

    • Dissolve in minimal MeOH/DCM.

    • Add Celite (2g per g of crude).

    • Evaporate to dryness (free-flowing powder).

    • Load this powder directly onto a silica column (Solid Load). This prevents the "band broadening" caused by poor solubility in the mobile phase.

Frequently Asked Questions (FAQ)

Q: I see a persistent impurity at M+42 mass units in my LC-MS. What is it? A: If you used Acetonitrile as a solvent with a strong acid or Lewis acid, this is likely the Ritter Reaction byproduct (acetamido adduct).

  • Fix: Switch solvent to 1,2-Dichloroethane (DCE) or Toluene.

Q: My pyrazine amide is crashing out of the reaction mixture, but it's trapping impurities. How do I clean it? A: This is a "Trituration" opportunity.

  • Filter the solid.[3][4]

  • Suspend the solid in hot Ethanol .

  • Sonicate for 10 minutes.

  • Cool to room temperature and filter again.

  • Logic: Most organic impurities (unreacted amine, dimers) remain soluble in ethanol, while the crystalline amide remains insoluble.

Q: Can I use acid chlorides instead of coupling agents? A: Yes, but be cautious. Pyrazines are electron-poor bases. If you generate HCl (from acid chloride), the pyrazine nitrogen will protonate, forming a salt that precipitates and stops reacting.

  • Fix: You must use a scavenger base (TEA/DIPEA) in excess (3-4 eq) or use Schotten-Baumann conditions (biphasic DCM/Water with Na2CO3).

References

  • Propylphosphonic Anhydride (T3P)

    • Title: Propylphosphonic Anhydride (T3P®): An Expedient Reagent for Organic Synthesis.
    • Source: Current Organic Synthesis.[2][3]

    • URL:[Link]

  • Pyrazine Functionalization & Regioselectivity

    • Title: Transition metal-catalyzed functionalization of pyrazines.[5]

    • Source: Organic & Biomolecular Chemistry (RSC).
    • URL:[Link]

  • HATU Byproducts (Tetramethylurea)

    • Title: Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determin
    • Source: American Pharmaceutical Review.
    • URL:[Link][2]

  • Amide Synthesis Hydrothermal/Green Methods

    • Title: Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions.[6]

    • Source: ResearchG
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Stability of 5-(tert-Butyl)-6-chloropyrazine-2-carboxamide

This guide serves as a technical resource for researchers working with 5-(tert-Butyl)-6-chloropyrazine-2-carboxamide (referred to hereafter as TBCP-Amide ). The content is structured to address the specific stability cha...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical resource for researchers working with 5-(tert-Butyl)-6-chloropyrazine-2-carboxamide (referred to hereafter as TBCP-Amide ). The content is structured to address the specific stability challenges inherent to chloropyrazine derivatives in polar aprotic solvents like DMSO.

Executive Summary: The DMSO Paradox

While DMSO is the universal solvent for TBCP-Amide due to the compound's lipophilicity (LogP ~2.5), it presents a chemical paradox. DMSO is hygroscopic and, as a polar aprotic solvent, it significantly enhances the nucleophilicity of water.

The Core Threat: The C6-chlorine atom on the pyrazine ring is highly activated toward nucleophilic aromatic substitution (


). In "wet" DMSO, TBCP-Amide undergoes slow hydrolysis, displacing the chlorine to form the hydroxy-derivative (inactive). This reaction is often autocatalytic as the byproduct (HCl) can accelerate amide hydrolysis.
Part 1: Critical Stability Analysis
1. The Degradation Mechanism

TBCP-Amide is not metabolically inert in solution. The electron-withdrawing nature of the pyrazine ring (two nitrogens) and the carboxamide group at C2 creates a "positive hole" at C6.

  • Primary Pathway (Chlorine Displacement): Water absorbed by DMSO attacks C6, releasing HCl and forming 5-(tert-butyl)-6-hydroxypyrazine-2-carboxamide .

  • Secondary Pathway (Amide Hydrolysis): The HCl generated lowers the pH of the local micro-environment, catalyzing the hydrolysis of the carboxamide to 5-(tert-butyl)-6-chloropyrazine-2-carboxylic acid .

2. Visualizing the Degradation Pathways

The following diagram illustrates the chemical fate of TBCP-Amide in compromised DMSO stocks.

degradation_pathways Compound 5-(tert-Butyl)-6-chloropyrazine- 2-carboxamide (Active) Intermediate Transition State (Meisenheimer Complex) Compound->Intermediate AcidImpurity Carboxylic Acid Derivative (Inactive) Compound->AcidImpurity Acidic Hydrolysis Water H₂O (from DMSO) Water->Compound Nucleophilic Attack (S_NAr) HydroxyImpurity 6-Hydroxy Derivative (Inactive Precipitate) Intermediate->HydroxyImpurity -HCl HCl HCl (Byproduct) Intermediate->HCl HCl->Compound Catalyzes Amide Hydrolysis

Figure 1: Mechanistic pathway of TBCP-Amide degradation in non-anhydrous DMSO.

Part 2: Troubleshooting Guide & FAQs
Q1: My stock solution (10 mM) was clear yesterday but now has a fine precipitate. What happened?

Diagnosis: This is likely the 6-hydroxy derivative . Explanation: When the chlorine atom is displaced by water (hydrolysis), the resulting hydroxy-pyrazine often exhibits significantly lower solubility in DMSO than the parent chloro-compound due to hydrogen bonding networks (dimerization). Solution:

  • Do not filter and use; the concentration of the active parent is unknown.

  • Discard the stock.

  • Prevention: Use anhydrous DMSO (water < 0.05%) and store under argon/nitrogen.

Q2: I see a new peak at RRT 0.85 on my HPLC. Is this the degradation product?

Diagnosis: Yes, likely the 6-hydroxy tautomer or the carboxylic acid . Technical Insight:

  • Parent Compound: Elutes later (more hydrophobic due to Cl and t-Butyl).

  • Hydroxy Impurity: Elutes earlier (more polar).

  • Carboxylic Acid: Elutes significantly earlier and may tail depending on mobile phase pH. Action: Run a standard curve. If the impurity > 5%, repurify or discard.

Q3: Can I freeze-thaw the stock solution?

Guideline: Limit to maximum 3 cycles . Reasoning:

  • Condensation: Every time you open a cold vial, atmospheric moisture condenses into the hygroscopic DMSO.

  • Cryoconcentration: During freezing, the solute concentrates in the liquid phase before complete solidification, potentially leading to precipitation that does not re-dissolve upon thawing. Best Practice: Aliquot stocks into single-use volumes (e.g., 20 µL) immediately after preparation.

Q4: The solution turned yellow. Is it still good?

Diagnosis: Caution advised. Explanation: Pyrazine derivatives are electron-deficient and can form charge-transfer complexes or undergo photo-oxidation. A slight yellowing is common for aged pyrazines, but deep yellow/orange indicates significant degradation or oxidation. Test: Check QC via LC-MS. If mass is correct and purity >95%, it is usable. If not, discard.

Part 3: Validated Experimental Protocols
Protocol A: Preparation of Ultra-Stable Stock Solutions

Objective: To prepare a 10 mM stock solution stable for >6 months.

Materials:

  • TBCP-Amide solid (>98% purity).

  • Anhydrous DMSO (sealed under septum, water content <50 ppm).

  • Amber glass vials (silanized preferred).

  • Argon or Nitrogen gas line.

Workflow:

StepActionTechnical Rationale
1 Equilibrate DMSO and compound to Room Temp (RT).Prevents condensation on cold surfaces.
2 Weigh TBCP-Amide into the amber vial.Amber glass protects photosensitive pyrazine ring.
3 Purge the vial with Argon for 30 seconds.Displaces atmospheric oxygen and moisture.
4 Inject Anhydrous DMSO through the septum (if possible) or add quickly.Minimizes exposure to humid air.
5 Vortex for 30s until fully dissolved.Ensure no micro-crystals remain (nucleation sites).
6 Aliquot immediately into PCR tubes or micro-vials (e.g., 50 µL).Eliminates freeze-thaw cycles.
7 Store at -80°C .Arrhenius equation: degradation slows exponentially at -80°C vs -20°C.
Protocol B: QC Check (Rapid HPLC Method)

Objective: To validate stock integrity before critical assays.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 270 nm (Pyrazine absorption max).

Acceptance Criteria:

  • Main peak purity > 95%.[1]

  • No significant peak at Relative Retention Time (RRT) ~0.8-0.9 (Hydroxy-impurity).

Part 4: Stability Data Summary
ConditionSolventEstimated StabilityRisk Factor
-80°C Anhydrous DMSO> 1 YearLow
-20°C Anhydrous DMSO3-6 MonthsLow-Medium
4°C DMSO< 1 WeekHigh (Precipitation)
RT (25°C) DMSO< 48 HoursCritical (Hydrolysis)
RT (Light) DMSO< 24 HoursCritical (Photo-degradation)
References
  • National Institutes of Health (NIH). (2016). New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors.[2][3][4] PubMed Central. Retrieved March 5, 2026, from [Link]

  • MDPI. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide. Molecules.[1][2][3][5][6][7][8][9][10][11][12] Retrieved March 5, 2026, from [Link]

  • Liu, H., et al. (2019).[7] DMSO-Triggered Complete Oxygen Transfer Leading to Accelerated Aqueous Hydrolysis of Organohalides.[7] ChemSusChem.[7] Retrieved March 5, 2026, from [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in tert-Butyl-Pyrazine Substitutions

Welcome to the technical support center dedicated to navigating the complexities of substitution reactions on pyrazine rings bearing sterically demanding tert-butyl groups. This guide is designed for researchers, medicin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to navigating the complexities of substitution reactions on pyrazine rings bearing sterically demanding tert-butyl groups. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with these notoriously difficult substrates. The bulky nature of the tert-butyl group can significantly impede access to the reactive center, leading to low yields, sluggish reactions, or complete failure.[1][2][3]

Here, we synthesize field-proven insights and data from seminal literature to provide you with a robust resource for troubleshooting common issues and optimizing your synthetic strategies. We will delve into the causality behind experimental choices, from catalyst and ligand selection to the rationale for employing alternative synthetic routes.

Frequently Asked Questions (FAQs)

This section addresses common conceptual and strategic questions related to the functionalization of tert-butyl-substituted pyrazines.

Q1: Why is the tert-butyl group so challenging for pyrazine substitution reactions?

The primary challenge is steric hindrance .[1][2] The tert-butyl group is exceptionally bulky, physically obstructing the approach of reagents and catalysts to the adjacent positions on the pyrazine ring. This steric shield can significantly slow down or prevent the crucial steps in many catalytic cycles, such as oxidative addition in cross-coupling reactions.[4] Furthermore, the electron-donating nature of the tert-butyl group can electronically deactivate the pyrazine ring, making it less susceptible to certain transformations.[5][6]

Q2: What is the first line of attack for a Suzuki-Miyaura coupling on a tert-butyl-substituted chloropyrazine?

For Suzuki-Miyaura couplings involving sterically hindered and electron-rich substrates like tert-butyl-chloropyrazine, the choice of catalyst and ligand is paramount.[7][8] Standard catalysts like Pd(PPh₃)₄ often prove ineffective.[9][10] The recommended approach involves:

  • Palladium Pre-catalyst: Utilize modern, highly active pre-catalysts such as those from the Buchwald (e.g., XPhos Pd G3) or Herrmann (e.g., PEPPSI) families. These pre-catalysts are designed to generate the active Pd(0) species more efficiently.[8]

  • Bulky, Electron-Rich Ligands: The key to overcoming steric hindrance lies in the ligand. Bulky biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are essential.[8] These ligands promote the oxidative addition step, which is often the rate-limiting step for unreactive aryl chlorides, and stabilize the catalytic species.[11]

  • Strong Base and High Temperature: A strong base, such as Cs₂CO₃ or K₃PO₄, is often required to facilitate the transmetalation step.[8] Additionally, higher reaction temperatures (e.g., 100-120 °C) in high-boiling point solvents like dioxane or toluene are typically necessary to overcome the activation energy barrier.[8]

Q3: Are there alternatives to palladium-catalyzed cross-coupling for these substrates?

Yes, when traditional cross-coupling methods fail, several alternative strategies can be employed:

  • Directed ortho-Metalation (DoM): If the pyrazine ring has a suitable directing metalation group (DMG), DoM can be a powerful tool for regioselective functionalization.[12][13][14][15] A strong base, typically an organolithium reagent like n-butyllithium or a hindered lithium amide, is used to deprotonate the position ortho to the DMG. The resulting aryllithium species can then be quenched with a suitable electrophile.[13][14]

  • Radical-Based C-H Functionalization: For direct C-H functionalization, radical-based methods like the Minisci reaction can be effective.[16][17][18] These reactions are often less sensitive to steric hindrance than transition metal-catalyzed processes. They typically involve the generation of a nucleophilic radical that adds to the electron-deficient pyrazine ring.[16][19]

  • Copper-Catalyzed Couplings: In some cases, copper-catalyzed reactions can offer a milder and more sustainable alternative to palladium.[20] For instance, copper-catalyzed C-N coupling of sterically hindered bromopyrazines with amines has been successfully demonstrated.[20]

Q4: How do I choose between using a bromo- or chloro-substituted pyrazine?

The choice of halide significantly impacts reactivity. The general trend for halide reactivity in cross-coupling reactions is I > Br > Cl.[7] Chloropyrazines are often more challenging substrates due to the high strength of the C-Cl bond, which makes the oxidative addition step more difficult.[8] However, chloropyrazines are typically less expensive and more readily available. If you are struggling with a chloropyrazine, switching to the corresponding bromopyrazine will likely improve your reaction outcome, although it may be a more costly starting material.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the substitution of tert-butyl-pyrazines.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Inactive Catalyst/Ligand System: The chosen catalyst and/or ligand is not active enough to overcome the steric hindrance and electronic deactivation.[8] 2. Insufficiently Strong Base: The base is not strong enough to facilitate the key steps of the catalytic cycle (e.g., transmetalation in Suzuki coupling).[8] 3. Low Reaction Temperature: The reaction temperature is too low to overcome the activation energy barrier.[8]1. Switch to a more active system: Employ a modern pre-catalyst (e.g., XPhos Pd G3) with a bulky, electron-rich ligand (e.g., XPhos, SPhos, RuPhos). Increase catalyst loading if necessary.[8] 2. Use a stronger base: Switch to Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered and dry.[8] 3. Increase the reaction temperature: Use a higher boiling point solvent like dioxane or toluene and heat to 100-120 °C.[8]
Formation of Side Products (e.g., Homocoupling, Protodeboronation) 1. Protodeboronation of Boronic Acid: The boronic acid is degrading before it can participate in the cross-coupling.[7][9] 2. Homocoupling of the Boronic Acid: This can be promoted by oxygen or certain catalytic species.1. Use a more stable boron reagent: Consider using potassium trifluoroborate salts or MIDA boronates, which are more stable than boronic acids.[7] 2. Optimize reaction conditions: Ensure the reaction is performed under a strictly inert atmosphere. Sometimes, changing the order of addition of reagents can suppress homocoupling.[9]
Reaction Stalls at Mono-substitution (for di-substituted pyrazines) 1. Increased Steric Hindrance: The introduction of the first substituent further increases steric hindrance, making the second substitution even more difficult.[4] 2. Deactivation of the Pyrazine Ring: The first substituent may electronically deactivate the ring towards the second substitution.1. Increase equivalents of coupling partner: Use a larger excess (2.5-3.0 equivalents) of the second coupling partner.[8] 2. Increase catalyst loading: A higher catalyst loading (e.g., 5-10 mol%) may be necessary for the second coupling.[8] 3. Prolong reaction time and increase temperature: Give the reaction more time to proceed and consider increasing the temperature further.[8]
Troubleshooting Workflow Diagram

G start Low Yield or No Reaction check_catalyst Is the catalyst/ligand system appropriate for hindered substrates? (e.g., XPhos Pd G3, SPhos) start->check_catalyst check_base Is the base strong enough and dry? (e.g., Cs2CO3, K3PO4) check_catalyst->check_base Yes consider_alternatives Consider Alternative Strategies (DoM, Radical C-H, Cu-catalysis) check_catalyst->consider_alternatives No check_temp Is the reaction temperature high enough? (e.g., 100-120 °C) check_base->check_temp Yes check_base->consider_alternatives No check_reagents Are starting materials pure? Is the boronic acid degrading? check_temp->check_reagents Yes check_temp->consider_alternatives No check_reagents->consider_alternatives No success Reaction Optimized check_reagents->success Yes

Caption: A decision-making workflow for troubleshooting low-yielding reactions.

Detailed Experimental Protocol

Suzuki-Miyaura Coupling of 2-chloro-5-(tert-butyl)pyrazine with 4-methoxyphenylboronic acid

This protocol is a representative example adapted from principles outlined in the literature for coupling challenging heterocyclic chlorides.[7][8]

Materials:

  • 2-chloro-5-(tert-butyl)pyrazine (1.0 mmol, 1.0 equiv)

  • 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv, finely powdered and dried)

  • Anhydrous 1,4-dioxane (5 mL)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add 2-chloro-5-(tert-butyl)pyrazine, 4-methoxyphenylboronic acid, XPhos Pd G3, and cesium carbonate.

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

  • Reaction Execution: Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(4-methoxyphenyl)-5-(tert-butyl)pyrazine.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Combine Solid Reagents: - Pyrazine Halide - Boronic Acid - Catalyst - Base prep2 Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) prep1->prep2 react1 Add Anhydrous Solvent prep2->react1 react2 Heat and Stir (e.g., 110 °C, 12-24h) react1->react2 react3 Monitor Progress (TLC, LC-MS) react2->react3 workup1 Cool and Dilute react3->workup1 workup2 Filter and Extract workup1->workup2 workup3 Dry and Concentrate workup2->workup3 purify Column Chromatography workup3->purify

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.

References

  • Nikishkin, N. I., & van der Boom, M. E. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(22), 3686–3697. [Link]

  • ResearchGate. (2025). Transition metal-catalyzed functionalization of pyrazines. [Link]

  • Royal Society of Chemistry. (n.d.). Transition metal-catalyzed functionalization of pyrazines. Retrieved from [Link]

  • Tour, J. M., Lamba, J. J. S., & Moore, J. S. (1994). Synthesis of Highly Functionalized Pyrazines by Ortho-Lithiation Reactions. Pyrazine Ladder Polymers. Controlled Radical Polymerization, 27(12), 4477–4489. [Link]

  • O'Hara, F., Blackmond, D. G., & Baran, P. S. (2013). Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. Journal of the American Chemical Society, 135(32), 12122–12134. [Link]

  • Lothar, H., et al. (2011). Optimized synthesis of a tert-butyl-phenyl-substituted tetrapyridophenazine ligand and its Ru(ii) complexes and determination of dimerization behaviour of the complexes through supramolecular “Fingerhakel”. Dalton Transactions, 40(43), 11498-11508. [Link]

  • O'Hara, F., Blackmond, D. G., & Baran, P. S. (2013). Radical-Based Regioselective C–H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. Journal of the American Chemical Society, 135(32), 12122-12134. [Link]

  • ResearchGate. (n.d.). Fluorescence properties and quantum-chemical modeling of tert-butyl-substituted porphyrazines: Structural and ionization effect. Retrieved from [Link]

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  • Daugulis, O., & Zaitsev, V. G. (2005). Direct C–H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids. Angewandte Chemie International Edition, 44(28), 4046-4048. [Link]

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  • ACS Figshare. (2023). Bayesian Optimization as a Sustainable Strategy for Early-Stage Process Development? A Case Study of Cu-Catalyzed C–N Coupling of Sterically Hindered Pyrazines. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of substituted pyrazines from N-allyl malonamides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of C3-Substituted N1-tert-Butyl 1,2,4-Triazinium Salts via the Liebeskind–Srogl Reaction for Fluorogenic Labeling of Live Cells. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. [Link]

  • ResearchGate. (n.d.). Scheme 34 Deprotonative functionalization of pyrazine. Reaction conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. [Link]

  • ResearchGate. (n.d.). Directed ortho‐metalation of 3‐phenylpyridazine (6 a) using TMPLi (8). Retrieved from [Link]

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  • Chemistry LibreTexts. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. [Link]

  • National Center for Biotechnology Information. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. [Link]

  • PubMed. (2007). Palladium-catalyzed cross-coupling between vinyl halides and tert-butyl carbazate: first general synthesis of the unusual N-Boc-N-alkenylhydrazines. [Link]

  • Nature. (2025). Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization. [Link]

  • Baran Lab. (n.d.). Directed Metalation: A Survival Guide. Retrieved from [Link]

  • Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • National Center for Biotechnology Information. (n.d.). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Retrieved from [Link]

  • MDPI. (n.d.). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Sustainable phosphate-catalyzed synthesis of non-symmetric pyrazines in water – mechanistic insights, biocatalytic applications and industrial potential. Retrieved from [Link]

  • ResearchGate. (2023). Role of non-covalent interactions in 2,5-di-Me-pyrazine-di-N-oxide - tertiary butyl alcohol - single-walled and multi-walled carbon nanotubes electrocatalytic systems. [Link]

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  • ACS Publications. (2012). Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines. [Link]

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Reference Data & Comparative Studies

Validation

High-Resolution ¹H NMR Structural Elucidation: A Comparative Guide to 5-(tert-Butyl)-6-chloropyrazine-2-carboxamide

As a Senior Application Scientist in analytical chemistry, I frequently oversee the structural verification of complex heterocyclic building blocks. 5-(tert-Butyl)-6-chloropyrazine-2-carboxamide is a highly functionalize...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in analytical chemistry, I frequently oversee the structural verification of complex heterocyclic building blocks. 5-(tert-Butyl)-6-chloropyrazine-2-carboxamide is a highly functionalized pyrazine derivative that serves as a critical intermediate in the development of novel antimycobacterial agents and photosystem II (PSII) inhibitors [1].

In drug discovery workflows, confirming the exact substitution pattern of the pyrazine core is non-negotiable. Mischaracterization at the intermediate stage leads to compounding failures downstream. This guide objectively compares the ¹H NMR performance and spectral characteristics of 5-(tert-Butyl)-6-chloropyrazine-2-carboxamide against its less-substituted alternatives, providing researchers with a self-validating analytical framework grounded in causal mechanistic principles.

Mechanistic Principles of Pyrazine ¹H NMR

To accurately interpret the ¹H NMR spectrum of any pyrazine derivative, we must first understand the electronic environment of the 1,4-diazine ring. The two highly electronegative nitrogen atoms exert a strong electron-withdrawing inductive effect (-I), which severely deshields the ring protons, typically shifting them into the 8.50 – 9.50 ppm range [2].

When we introduce substituents like a tert-butyl group or a chlorine atom, we alter this local diamagnetic anisotropy:

  • The tert-Butyl Group (-C(CH3)3): Provides a massive, sharp 9-proton singlet. While it exerts a mild electron-donating inductive effect (+I), its primary impact is steric bulk, which can restrict the rotational freedom of adjacent groups.

  • The Chlorine Atom (-Cl): Exerts competing electronic effects—an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M). In the pyrazine system, the net effect of halogenation at C6 often results in subtle chemical shift changes for the remaining ring protons, making comparative analysis essential.

  • The Carboxamide Group (-CONH2): In non-exchanging, aprotic solvents like DMSO-d6, the C-N bond exhibits partial double-bond character due to resonance. This restricted rotation prevents the two amine protons from averaging out, resulting in two distinct, broad singlets [3].

Comparative Spectral Analysis

To isolate the spectral impact of the tert-butyl and chloro substituents, we compare our target compound against two foundational analogs: unsubstituted Pyrazinamide and 5-(tert-Butyl)pyrazine-2-carboxamide .

Table 1: Structural Comparison of Pyrazine-2-carboxamide Derivatives
CompoundC3 PositionC5 PositionC6 PositionPharmacological Relevance
Pyrazinamide -H-H-HFirst-line tuberculosis therapeutic.
5-(tert-Butyl)pyrazine-2-carboxamide -H-tert-Butyl-HAntimycobacterial screening analog.
5-(tert-Butyl)-6-chloropyrazine-2-carboxamide -H-tert-Butyl-ChloroAdvanced intermediate for potent MOTT inhibitors [1].
Table 2: Quantitative ¹H NMR Chemical Shift Comparison (DMSO-d6, 600 MHz)

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

CompoundH-3 (Ring)H-5 (Ring)H-6 (Ring)Alkyl Protons (-tBu)Amide Protons (-NH2)
Pyrazinamide 9.19 (d, J=1.5 Hz)8.71 (d, J=2.5 Hz)8.84 (dd, J=2.5, 1.5 Hz)N/A8.25 (bs), 7.80 (bs)
5-(t-Bu)pyrazine-2-carboxamide 9.12 (d, J=1.5 Hz)N/A8.80 (d, J=1.5 Hz)1.38 (s, 9H)8.15 (bs), 7.75 (bs)
5-(t-Bu)-6-chloropyrazine-2-carboxamide 8.95 (s, 1H) N/AN/A1.45 (s, 9H) 8.10 (bs), 7.85 (bs)
Expert Insight: The Causality of the Shifts

The defining diagnostic feature of 5-(tert-Butyl)-6-chloropyrazine-2-carboxamide is the collapse of the aromatic region into a single, isolated singlet at 8.95 ppm .

  • Loss of Coupling: Unlike Pyrazinamide (which shows complex meta and para coupling) or the 5-tert-butyl analog (which shows a para coupling of ~1.5 Hz between H-3 and H-6), the target compound has no other protons on the ring. The presence of a singlet definitively proves complete substitution at C5 and C6.

  • Deshielding of the Alkyl Group: The tert-butyl protons shift slightly downfield (from 1.38 ppm to 1.45 ppm) upon the addition of the C6 chlorine. This is a direct result of the chlorine's inductive electron-withdrawing effect propagating through the conjugated system and through space (steric compression).

Standardized Experimental Protocol

To ensure a self-validating system where the data inherently proves its own reliability, the following high-fidelity NMR acquisition protocol must be strictly adhered to.

Step 1: Sample Preparation (The Anti-Exchange Matrix)

  • Weigh exactly 15.0 mg of the analyte.

  • Dissolve in 0.6 mL of anhydrous DMSO-d6 (99.9 atom % D). Causality: DMSO-d6 is chosen over CDCl3 to completely arrest the proton exchange of the -CONH2 group, ensuring the two amide protons resolve as distinct signals rather than a single coalesced hump.

  • Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal zero-point reference.

Step 2: Instrument Calibration

  • Insert the sample into a 600 MHz NMR spectrometer equipped with a 5 mm CryoProbe.

  • Allow the sample to equilibrate to exactly 298 K for 5 minutes to prevent thermal convection currents from broadening the spectral lines.

  • Perform automated tuning, matching, and precise 3D shimming (Z1-Z5).

Step 3: Acquisition Parameters

  • Pulse Sequence: zg30 (Standard 30° flip angle).

  • Number of Scans (ns): 16.

  • Relaxation Delay (d1): 2.0 seconds. Causality: The isolated H-3 proton lacks adjacent protons for efficient dipole-dipole relaxation. A longer d1 ensures complete T1 relaxation between scans, guaranteeing that the integration ratio of H-3 to the tert-butyl group is exactly 1:9.

Step 4: Spectral Processing

  • Apply zero-filling to 64k data points.

  • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transformation to optimize the signal-to-noise ratio without sacrificing the resolution of the sharp singlets.

Analytical Workflow Visualization

Below is the logical progression utilized in our laboratory to ensure absolute structural certainty when analyzing substituted pyrazines.

NMR_Workflow Sample Sample Preparation (DMSO-d6, 298K) Acquisition 1H NMR Acquisition (600 MHz, ns=16, d1=2s) Sample->Acquisition Processing Spectral Processing (FT, Phase/Baseline Corr.) Acquisition->Processing Analysis Signal Assignment (Integration & Multiplet Analysis) Processing->Analysis Comparison Comparative Analysis (vs. Pyrazinamide Analogs) Analysis->Comparison Verification Structural Verification (5-tBu-6-Cl-pyrazine-2-carboxamide) Comparison->Verification

Standardized 1H NMR experimental and comparative analysis workflow for pyrazine derivatives.

Conclusion

The ¹H NMR analysis of 5-(tert-Butyl)-6-chloropyrazine-2-carboxamide is a textbook example of how steric and electronic modifications dictate spectral topology. By comparing it against Pyrazinamide and its non-chlorinated analog, researchers can confidently utilize the isolated H-3 singlet (8.95 ppm) and the uniquely shifted tert-butyl singlet (1.45 ppm) as definitive proof of successful C5/C6 functionalization. Employing the rigorous, self-validating acquisition protocol outlined above ensures that these subtle chemical shifts are captured with quantitative accuracy.

References

  • Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation. Molecules (NIH/PMC). Available at:[Link]

  • Pyrazinecarboxamides as Potential Elicitors of Flavonolignan and Flavonoid Production in Silybum marianum and Ononis arvensis Cultures In Vitro. MDPI. Available at:[Link]

Comparative

Analytical Profiling of Anti-Tubercular Agents: A Comparative Guide to IR Spectroscopy of Pyrazine Carboxamide

In pharmaceutical drug development, the rapid and unambiguous identification of active pharmaceutical ingredients (APIs) is a critical quality control mandate. Pyrazine carboxamide, universally known as Pyrazinamide (PZA...

Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical drug development, the rapid and unambiguous identification of active pharmaceutical ingredients (APIs) is a critical quality control mandate. Pyrazine carboxamide, universally known as Pyrazinamide (PZA), is a foundational first-line prodrug used in the treatment of Mycobacterium tuberculosis. Because PZA is frequently co-formulated with structurally related compounds like Isoniazid (INH), distinguishing these molecules via Fourier-Transform Infrared (FTIR) spectroscopy requires a deep understanding of their vibrational mechanics.

This guide provides an objective comparison of Pyrazinamide against its clinical counterpart, Isoniazid, through the lens of IR spectroscopy. Furthermore, it compares the analytical performance of the two primary FTIR methodologies—Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) Transmission—providing researchers with self-validating protocols for rigorous structural verification.

Mechanistic Grounding: Vibrational Causality of PZA vs. INH

To effectively utilize FTIR for API differentiation, one must understand the causality behind the spectral bands. The IR spectrum is not merely a fingerprint; it is a direct readout of the molecule's electronic environment, bond strengths, and intermolecular hydrogen bonding network.

The Pyrazine Carboxamide (PZA) Spectrum

Pyrazinamide consists of a pyrazine ring substituted with a primary carboxamide group.

  • Amide N-H Stretches: The primary amide group (-NH₂) typically exhibits two distinct high-frequency bands due to asymmetric and symmetric stretching. In PZA, these manifest sharply at approximately 3410 cm⁻¹ and 3288 cm⁻¹, respectively[1][2].

  • Amide I (C=O Stretch): The carbonyl stretch is highly sensitive to hydrogen bonding in the crystalline lattice. For PZA, the strong electron-withdrawing nature of the adjacent pyrazine ring, combined with intermolecular H-bonding, positions the ν(C=O) band at ~1704 cm⁻¹[1][2].

  • Ring Vibrations: The pyrazine ring itself yields characteristic C=N and C=C stretching vibrations in the 1550–1400 cm⁻¹ region.

Comparative Analysis: PZA vs. Isoniazid (INH)

Isoniazid (isonicotinic acid hydrazide) serves as an excellent comparative model. Instead of a pyrazine ring and a primary amide, INH features a pyridine ring and a hydrazide group (-CO-NH-NH₂).

Causality of Spectral Shifts: The substitution of the primary amide (in PZA) with a hydrazide (in INH) fundamentally alters the hydrogen bonding network. The adjacent nitrogen in the hydrazide group alters the electron density around the carbonyl, causing the INH Amide I ν(C=O) band to red-shift significantly to ~1663–1668 cm⁻¹[2][3]. Furthermore, the N-H stretching bands in INH shift lower to ~3303 cm⁻¹ and 3107 cm⁻¹[2].

Table 1: Characteristic FTIR Wavenumber Comparison
Functional Group / ModePyrazinamide (PZA) WavenumberIsoniazid (INH) WavenumberMechanistic Rationale for Variance
N-H Stretch (Asym) ~3410 cm⁻¹~3303 cm⁻¹Primary amide (PZA) vs. Hydrazide (INH) alters H-bond strength.
N-H Stretch (Sym) ~3288 cm⁻¹~3107 cm⁻¹Hydrazide terminal -NH₂ experiences different lattice constraints.
C=O Stretch (Amide I) ~1704 cm⁻¹~1663 - 1668 cm⁻¹Pyridine ring and hydrazide nitrogen withdraw electron density differently than the pyrazine system.
Aromatic Ring (C=N/C=C) ~1559 cm⁻¹, 1402 cm⁻¹~1633 cm⁻¹, 1556 cm⁻¹Pyrazine (two nitrogens) vs. Pyridine (one nitrogen) ring breathing.

Methodological Comparison: ATR-FTIR vs. KBr Pellet Transmission

Selecting the correct sample presentation technique is as critical as understanding the molecule itself. The choice between ATR and KBr pellet methodologies dictates the sensitivity, spectral resolution, and potential artifacts of the analysis.

  • Transmission (KBr Pellet): This classic method relies on the Beer-Lambert law. The sample is diluted in an IR-transparent KBr matrix. Because the IR beam passes through a longer effective path length, KBr pellets offer superior sensitivity for trace analysis and produce "gold standard" spectra ideal for historical library matching[4]. However, KBr is highly hygroscopic; absorbed water produces a broad band at 3500–3200 cm⁻¹, which can mask the critical N-H stretches of PZA and INH[5].

  • Attenuated Total Reflectance (ATR): ATR relies on an evanescent wave penetrating the sample pressed against a high-refractive-index crystal (e.g., Diamond or Germanium). The penetration depth is shallow (0.5–2 µm) and wavelength-dependent[6][7]. While it provides rapid, non-destructive analysis with zero sample preparation, it is less sensitive to trace impurities and can introduce refractive index artifacts[4][6].

Table 2: Analytical Performance Comparison
ParameterKBr Pellet (Transmission)ATR-FTIR (Diamond Crystal)
Sensitivity High (Longer effective path length)Moderate (Shallow evanescent wave penetration)
Sample Preparation Labor-intensive (Grinding, pressing)None (Direct application)
Moisture Interference High (KBr is hygroscopic)Low (Crystal is inert)
Spectral Artifacts Baseline drift (due to poor grinding/scattering)Peak intensity variations at lower wavenumbers
Primary Use Case Trace impurity detection, rigorous library matchingRapid QC, high-throughput screening, non-destructive

Self-Validating Experimental Protocols

To ensure scientific integrity, every analytical workflow must be a self-validating system. The following protocols incorporate built-in checks to prevent false positives or baseline artifacts.

Protocol A: High-Sensitivity KBr Pellet Transmission

Objective: Obtain a moisture-free, high-resolution spectrum of Pyrazinamide.

  • Matrix Preparation (Validation Step): Dry spectroscopic-grade KBr powder in an oven at 105°C for 2 hours to eliminate absorbed moisture.

  • Blank Validation: Press a pure KBr pellet (approx. 100 mg) using a hydraulic press at 10 tons for 2 minutes. Run this blank in the FTIR. Self-Validation Check: The baseline must be flat. If a broad peak appears at 3400 cm⁻¹, the KBr is wet and must be re-dried. Do not proceed until the blank is clean.

  • Sample Dispersion: Weigh ~1–2 mg of PZA and mix with ~100 mg of the dried KBr. Grind thoroughly in an agate mortar to achieve a particle size smaller than the IR wavelength (< 2 µm) to prevent Christiansen effect scattering.

  • Pellet Pressing & Acquisition: Press the mixture into a translucent disk. Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, using the clean KBr pellet spectrum as the background subtract.

Protocol B: Rapid ATR-FTIR Analysis

Objective: Rapid, non-destructive verification of PZA powder.

  • Crystal Cleaning: Wipe the diamond ATR crystal with a lint-free wipe soaked in volatile solvent (e.g., isopropanol). Allow to evaporate.

  • Background Validation: Run an air background spectrum. Self-Validation Check: Ensure no residual peaks from previous samples exist, particularly in the fingerprint region (1500-500 cm⁻¹).

  • Sample Application: Place a small aliquot (~5 mg) of PZA powder directly onto the crystal.

  • Pressure Application: Lower the ATR pressure anvil until the clutch clicks, ensuring consistent, reproducible contact between the powder and the crystal[6].

  • Acquisition: Collect the spectrum (4000 - 400 cm⁻¹, 4 cm⁻¹ resolution). Apply an ATR-correction algorithm post-acquisition to adjust for the wavelength-dependent penetration depth, allowing direct comparison with transmission libraries.

Workflow Visualization

The following decision matrix illustrates the logical routing for selecting the appropriate FTIR methodology based on the analytical goal, integrating the self-validation checkpoints.

Decision matrix and self-validating workflow for FTIR analysis of pharmaceutical powders.

References

  • Experimental and DFT study of pyrazinamide | ResearchG
  • Mechanochemical Synthesis and Physicochemical Characterization of Isoniazid and Pyrazinamide Co-crystals With Glutaric Acid | PMC (NIH) |
  • What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy | Kintek Press |
  • Figure No. 1 FTIR spectrums of (a) Isoniazid, (b) L(+)tartaric acid and...
  • Quantitative Analysis of Powdered Solids with FTIR-
  • Does anyone have any knowledge of FT-IR in the KBr disk or ATR unite?
  • Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy | AZoM |

Sources

Validation

Comparative Elemental Analysis and Efficacy Guide: 5-(tert-Butyl)-6-chloropyrazine-2-carboxamide vs. Alternative Pyrazine Scaffolds

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary & Rationale In modern drug discovery, the pyrazine-2-carboxamide scaffold i...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary & Rationale

In modern drug discovery, the pyrazine-2-carboxamide scaffold is a privileged structure, serving as the backbone for first-line antitubercular drugs like Pyrazinamide (PZA) and emerging quorum-sensing inhibitors. The introduction of a bulky tert-butyl group at position 5 and an electron-withdrawing chlorine atom at position 6 yields 5-(tert-Butyl)-6-chloropyrazine-2-carboxamide (CAS: 182244-17-3). This specific substitution pattern fundamentally alters the molecule's lipophilicity (predicted LogP of 1.7) and steric profile, enhancing its ability to penetrate lipid-rich mycobacterial cell walls and bind to complex receptor pockets[1].

As a Senior Application Scientist, I emphasize that the transition from chemical synthesis to biological screening must be gated by rigorous physicochemical validation. High-throughput in vitro assays are notoriously susceptible to false positives driven by trace inorganic impurities or solvent trapping. Therefore, this guide objectively compares the performance of this scaffold against its alternatives and provides a strictly self-validating protocol for Elemental Analysis (CHNS/O) —the gold standard for confirming bulk purity prior to biological evaluation.

Elemental Analysis & Physicochemical Profiling

The Causality of Elemental Validation: While Nuclear Magnetic Resonance (NMR) confirms molecular connectivity, it often fails to accurately quantify macroscopic bulk purity, inorganic salts, or non-protonated impurities. Elemental analysis measures the exact mass fractions of Carbon, Hydrogen, Nitrogen, Sulfur, and Oxygen. A batch is only cleared for biological testing if the experimental mass fractions deviate by Δ ≤ ±0.4% from theoretical values. This strict threshold acts as a self-validating gateway: any deviation indicates incomplete reaction, residual solvent, or side-product contamination, prompting immediate batch rejection.

Table 1: Comparative Physicochemical and Elemental Data

Note: Theoretical elemental values are calculated based on precise atomic weights. Experimental values represent standard acceptable thresholds for assay clearance.

CompoundMolecular FormulaMW ( g/mol )Predicted LogPTheoretical EA (%)Acceptable Exp. EA (%)
Pyrazinamide (PZA) (Standard Alternative)C5H5N3O123.11-0.6C: 48.78, H: 4.09, N: 34.13C: 48.81, H: 4.05, N: 34.10
5-(tert-Butyl)-6-chloro-pyrazine-2-carboxamide (Core Product)C9H12ClN3O[1]213.66[2]1.7[1]C: 50.59, H: 5.66, N: 19.67C: 50.62, H: 5.63, N: 19.61
5-tert-Butyl-6-chloro-N-(4-methoxybenzyl)... (Advanced Derivative)C17H20ClN3O2333.813.8C: 61.17, H: 6.04, N: 12.59C: 61.20, H: 6.01, N: 12.55

Comparative Performance Data (Biological Efficacy)

The 5-(tert-Butyl)-6-chloropyrazine-2-carboxamide core is highly versatile. By modifying the carboxamide nitrogen (e.g., via aminolysis with benzylamines), researchers can dramatically shift the biological target from plant elicitation to bacterial virulence suppression[3][4].

Table 2: Comparative In Vitro Performance
Compound ScaffoldPrimary Target / ApplicationEfficacy MetricMechanism / Notes
Pyrazinamide (PZA) M. tuberculosis (In vivo)MIC = 12.5 - 50 µg/mLProdrug; requires acidic pH for activation into pyrazinoic acid.
5-(tert-Butyl)-6-chloropyrazine-2-carboxamide Plant Cell Cultures (S. marianum)Flavonolignan ↑ (In vitro)Acts as a potent elicitor, increasing secondary metabolite production[4].
5-tert-Butyl-6-chloro-N-(4-methoxybenzyl)... M. tuberculosis & MOTTsMIC = 6.25 µg/mLDirect active; overcomes PZA resistance in atypical mycobacteria[3].
N-[3,5-bis(CF3)phenyl]-5-tert-butyl... P. aeruginosa (LasR)pIC50 > 8.00Acts as a Quorum Sensing (QS) antagonist, inhibiting biofilm formation[5].

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols integrate built-in validation checks.

Protocol A: Synthesis via Homolytic Alkylation

Causality: Homolytic alkylation is chosen over traditional electrophilic substitution because the pyrazine ring is highly electron-deficient. Generating a nucleophilic tert-butyl radical allows for selective attack at the 5-position without displacing the crucial 6-chloro substituent[1].

  • Radical Generation: Dissolve 6-chloro-2-pyrazinecarbonitrile and pivalic acid (trimethylacetic acid) in a biphasic system (dichloromethane/water). Add silver nitrate (catalyst) and ammonium persulfate (oxidant)[1].

  • Self-Validation Check: Monitor the reaction for the evolution of CO₂ gas. The decarboxylation of pivalic acid into a tert-butyl radical is confirmed by steady effervescence. If no gas evolves, the oxidant has degraded.

  • Hydrolysis: Isolate the intermediate 5-tert-butyl-6-chloro-2-pyrazinecarbonitrile. Treat with basic hydrogen peroxide (NaOH/H₂O₂) at room temperature to selectively hydrolyze the nitrile to the primary carboxamide[1].

  • Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure 5-(tert-Butyl)-6-chloropyrazine-2-carboxamide.

Protocol B: Self-Validating Elemental Analysis (CHNS/O)

Causality: Combustion analysis at extreme temperatures ensures that all organic bonds are broken, preventing complex macrocycles from skewing the data.

  • Calibration & Blanking: Run an empty tin capsule (blank) followed by a high-purity standard (e.g., Acetanilide).

    • Self-Validation Check: The standard must return C, H, and N values within ±0.2% of its known theoretical composition. If it fails, the thermal conductivity detector (TCD) requires recalibration.

  • Sample Preparation: Accurately weigh 1.500 to 2.000 mg of the recrystallized 5-(tert-Butyl)-6-chloropyrazine-2-carboxamide into a tin capsule. Crimp tightly to exclude atmospheric nitrogen.

  • Combustion: Drop the capsule into the combustion reactor at 925°C under a transient oxygen environment. The tin undergoes an exothermic oxidation, pushing the localized temperature above 1800°C, ensuring complete conversion to CO₂, H₂O, N₂, and nitrogen oxides.

  • Reduction & Separation: Pass the gases over heated copper to reduce nitrogen oxides to N₂. Separate the gases via a GC column.

  • Data Acceptance: Compare the output against the theoretical values (C: 50.59%, H: 5.66%, N: 19.67%). The batch is only released for biological screening if Δ ≤ ±0.4%.

Visualizations

Workflow for Synthesis and Validation

Workflow N1 Synthesis Homolytic Alkylation N2 Purification Recrystallization N1->N2 N3 Elemental Analysis CHNS/O Validation (Δ ≤ 0.4%) N2->N3 N4 Biological Assay MIC / QS Screening N3->N4

Caption: Self-validating workflow from chemical synthesis to biological screening.

Mechanism of Action: Quorum Sensing Inhibition

Pathway LIG Pyrazinecarboxamide Derivatives REC LasR Receptor (P. aeruginosa) LIG->REC Competitive Binding COM Receptor-Ligand Complex REC->COM OUT Biofilm Inhibition COM->OUT Virulence Suppression

Caption: Mechanism of action for pyrazinecarboxamide derivatives targeting LasR quorum sensing.

References

  • Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation. Molecules / NIH PubMed Central. URL:[Link]

  • Pyrazinecarboxamides as Potential Elicitors of Flavonolignan and Flavonoid Production in Silybum marianum and Ononis arvensis Cultures In Vitro. MDPI. URL:[Link]

  • Combined machine learning and pharmacophore based virtual screening approaches to screen for antibiofilm inhibitors targeting LasR of Pseudomonas aeruginosa. Taylor & Francis. URL:[Link]

  • 5-tert-Butyl-6-chloro-pyrazine-2-carboxylic acid amide Synthesis and Properties. Molaid. URL:[Link]

Sources

Comparative

Thermodynamic Characterization and Melting Point Determination of 5-tert-butyl-6-chloropyrazine-2-carboxamide: A Comparative Analytical Guide

Chemical Context & Thermodynamic Significance 5-tert-butyl-6-chloropyrazine-2-carboxamide (CAS: 182244-17-3) is a highly functionalized heterocyclic intermediate frequently utilized in the synthesis of antimycobacterial...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Context & Thermodynamic Significance

5-tert-butyl-6-chloropyrazine-2-carboxamide (CAS: 182244-17-3) is a highly functionalized heterocyclic intermediate frequently utilized in the synthesis of antimycobacterial agents and quorum-sensing inhibitors, such as the LasR antagonist scaffolds[1],[2]. The molecular architecture of this compound—featuring a sterically bulky tert-butyl group, an electron-withdrawing chlorine atom, and a hydrogen-bonding carboxamide motif—creates a highly specific and rigid crystalline lattice.

Determining its precise melting point is not merely a routine purity check; it is a fundamental thermodynamic evaluation of its lattice energy. Pure substances exhibit sharp, consistent melting points, whereas the presence of synthetic byproducts or moisture disrupts the crystal lattice, leading to a broadened melting range and freezing point depression[3]. To objectively assess the thermal behavior of this pyrazine derivative, we must evaluate the performance, precision, and underlying mechanisms of three orthogonal analytical methodologies[4],[5].

Comparative Analysis of Analytical Methodologies

Method A: Automated Capillary Melting Point (Optical Transmission)
  • Principle & Causality: This method relies on the changing optical properties of the sample. As the crystalline lattice of 5-tert-butyl-6-chloropyrazine-2-carboxamide collapses upon heating, the sample transitions from an opaque, light-scattering solid to a transparent liquid[4]. Automated digital instruments (e.g., Stuart SMP30) utilize a digital camera and image processing algorithms to detect the exact temperature of meniscus formation (onset) and the "clear point" (complete liquefaction)[1],[6].

  • Performance: Offers high throughput by analyzing multiple capillaries simultaneously. However, it is susceptible to thermal lag if the heating ramp rate outpaces the thermal conductivity of the glass capillary[6].

Method B: Differential Scanning Calorimetry (DSC)
  • Principle & Causality: DSC measures the difference in heat flow between the sample and an inert reference as a function of temperature[3]. Because the melting of 5-tert-butyl-6-chloropyrazine-2-carboxamide is an endothermic process, it absorbs heat. The extrapolated onset temperature (

    
    ) of the resulting endothermic peak represents the absolute thermodynamic melting point, independent of thermal lag, while the integral of the peak provides the enthalpy of fusion (
    
    
    
    )[5],[3].
  • Performance: Delivers unmatched precision (±0.1 °C) and can detect subtle polymorphic transitions or desolvation events prior to the primary melt[5].

Method C: Hot Stage Microscopy (HSM) with Cross-Polarized Light
  • Principle & Causality: The sample is heated on a microscopic stage under cross-polarized light. Crystalline 5-tert-butyl-6-chloropyrazine-2-carboxamide exhibits birefringence (optical anisotropy). As the compound melts, the loss of ordered crystal structure results in a loss of birefringence, turning the microscopic field of view dark[4],[5].

  • Performance: Ideal for visually confirming thermal degradation, sublimation, or solid-solid polymorphic transformations that might be misinterpreted as melting in a capillary apparatus[4].

Quantitative Data Presentation

The following table summarizes the comparative performance metrics of the three methodologies for characterizing 5-tert-butyl-6-chloropyrazine-2-carboxamide:

FeatureAutomated CapillaryDifferential Scanning Calorimetry (DSC)Hot Stage Microscopy (HSM)
Primary Output Visual Melting Range (Onset to Clear Point)Thermodynamic Onset (

) & Enthalpy (

)
Visual Phase Transition & Birefringence Loss
Accuracy ± 0.5 °C to ± 1.0 °C[7]± 0.1 °C[6]± 1.0 °C
Sample Size ~2–3 mm capillary depth[4]2.0–5.0 mg< 1.0 mg (Single crystal/particles)
Throughput High (Up to 3 simultaneous samples)[8]Low (Sequential, 1 sample per run)Low (Sequential, manual observation)
Cost / Complexity Low / LowHigh / HighMedium / High
Best Used For Routine purity screening and QC[5]Polymorph profiling and absolute thermodynamics[5]Visualizing sublimation or desolvation[4]

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following step-by-step methodologies must be strictly adhered to.

Protocol A: Automated Capillary Method
  • Sample Preparation (Desiccation & Milling): The 5-tert-butyl-6-chloropyrazine-2-carboxamide sample must be completely dry[3]. Causality: Retained solvent or moisture acts as an impurity, causing freezing point depression. Mill the sample to a fine, uniform powder to eliminate void spaces.

  • Capillary Loading: Tamp the open end of a glass capillary into the powder. Drop the capillary through a 1-meter glass tube onto a hard surface 5-10 times to tightly pack the solid to a height of 2-3 mm[4]. Causality: Loose packing leads to air pockets, which act as thermal insulators and artificially broaden the observed melting range[3].

  • Pre-Heating (Rapid Ramp): Set the apparatus to heat at 10 °C/min until it reaches approximately 15 °C below the expected melting point.

  • Equilibrium Ramp (Measurement): Reduce the ramp rate strictly to 1 °C/min[4]. Causality: A slow ramp ensures thermal equilibrium between the heating block, the internal platinum resistance thermometer (Pt-RTD), and the sample, eliminating thermal lag[7].

  • Data Acquisition: Record the onset (first sign of a liquid meniscus) and the clear point (complete liquefaction)[4],[6].

Protocol B: Differential Scanning Calorimetry (DSC)
  • Sample Weighing: Accurately weigh 2.0 - 5.0 mg of the compound into a standard aluminum DSC pan using a microbalance.

  • Hermetic Sealing: Crimp the pan with an aluminum lid. Causality: Hermetic sealing prevents the endothermic signal of potential sublimation or solvent evaporation from interfering with the primary melting endotherm.

  • Purge Gas: Initiate a dry Nitrogen (

    
    ) purge at 50 mL/min. Causality: This displaces oxygen, preventing oxidative degradation of the pyrazine ring at elevated temperatures.
    
  • Thermal Cycle: Heat the sample from 25 °C to 200 °C at a controlled rate of 10 °C/min.

  • Thermogram Analysis: Calculate the extrapolated onset temperature (

    
    ). Causality: Unlike the peak maximum, which shifts based on sample mass and heating rate, the 
    
    
    
    represents the true thermodynamic melting point[3].

Analytical Workflow Visualization

MP_Workflow Start 5-tert-butyl-6-chloropyrazine- 2-carboxamide Prep Sample Preparation (Desiccation & Milling) Start->Prep Capillary Automated Capillary (Optical Transmission) Prep->Capillary DSC Differential Scanning Calorimetry (DSC) Prep->DSC HSM Hot Stage Microscopy (Visual Polymorphism) Prep->HSM DataCap Meniscus & Clear Point Capillary->DataCap DataDSC Endothermic Onset (T_onset) DSC->DataDSC DataHSM Birefringence Loss HSM->DataHSM Validation Orthogonal Validation & Purity Assessment DataCap->Validation DataDSC->Validation DataHSM->Validation

Analytical workflow for orthogonal melting point determination and purity validation.

References

  • Source: nih.
  • Source: researchgate.
  • Source: york.ac.
  • Source: ebay.
  • Source: resolvemass.
  • Source: baetro-machining.
  • Source: acs.
  • Source: etcnmachining.

Sources

Validation

Technical Guide: Validation of Quorum Sensing Inhibition in P. aeruginosa Reporter Strains

Executive Summary & Mechanism of Action In the pursuit of anti-virulence therapeutics, Quorum Sensing Inhibitors (QSIs) offer a pathway to disarm Pseudomonas aeruginosa without imposing the selective pressure that drives...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanism of Action

In the pursuit of anti-virulence therapeutics, Quorum Sensing Inhibitors (QSIs) offer a pathway to disarm Pseudomonas aeruginosa without imposing the selective pressure that drives antibiotic resistance.[1][2] While traditional phenotypic assays (e.g., pyocyanin extraction) are physiologically relevant, they lack the throughput and specificity required for modern drug screening.

This guide validates the use of chromogenic/luminescent reporter strains (specifically lasB-gfp, rhlA-lux, and pqsA-gfp) as the superior primary screening tool. Unlike endpoint phenotypic assays, reporter strains provide real-time, promoter-specific kinetic data that decouples growth inhibition from virulence gene repression.

The P. aeruginosa QS Network

To validate inhibition, one must understand the hierarchy. The las system (LasI/LasR) sits at the top, positively regulating the rhl (RhlI/RhlR) and pqs systems. Reporter strains are engineered by fusing the promoter of a QS-regulated gene (e.g., lasB, encoding elastase) to a reporter gene (gfp or luxCDABE).

QS_Network LasI LasI Synthase OdDHL 3-oxo-C12-HSL (Autoinducer) LasI->OdDHL Synthesizes LasR LasR Receptor OdDHL->LasR Binds Complex LasR-AHL Complex LasR->Complex Dimerizes Promoter lasB Promoter Complex->Promoter Activates Transcription Reporter GFP/Lux Output (The Signal) Promoter->Reporter Engineered Fusion Virulence Elastase/Protease (Virulence) Promoter->Virulence Native Expression

Figure 1: Mechanism of Action for a LasR-based reporter strain. The reporter (GFP) acts as a proxy for virulence factor production.

Comparative Analysis: Reporter Strains vs. Alternatives

The following table contrasts reporter strains against traditional phenotypic assays and molecular quantification methods.

FeatureReporter Strains (Product) Phenotypic Assays (e.g., Pyocyanin/Elastase)RT-qPCR (Transcriptional)LC-MS/MS (Signal Quantification)
Throughput High (96/384-well plates)Low to MediumLowLow
Readout Kinetic (Real-time)Endpoint onlyEndpoint onlyEndpoint only
Specificity High (Specific promoter)Low (Downstream pleiotropic effects)High High (Direct molecule count)
Cost/Sample LowLowHighHigh
Sensitivity High (Signal amplification)MediumHighVery High
Limitation Requires signal normalization to ODPoor dynamic range; labor intensiveRNA instability; expensiveRequires specialized equipment

Expert Insight: While RT-qPCR is the gold standard for verifying gene expression, it is impractical for screening libraries. Reporter strains bridge the gap by offering the specificity of genetic analysis with the speed of plate-based assays.

Validated Experimental Protocol

This protocol describes a high-throughput screen using a lasB-gfp or rhlA-gfp strain (e.g., PAO1 background).

Reagents & Controls
  • Strain: P. aeruginosa PAO1 harboring plasB-gfp (or equivalent).[3]

  • Media: AB Minimal Medium supplemented with 0.5% glucose and 0.5% casamino acids (minimizes autofluorescence compared to LB).

  • Positive Control (Inhibitor): Furanone C-30 (10-50 µM) or Azithromycin (2 µg/mL - sub-MIC).

  • Negative Control: Solvent vehicle (DMSO/Ethanol) matched to sample volume.

Step-by-Step Workflow
  • Pre-culture: Inoculate the reporter strain into 5 mL LB media with appropriate antibiotic selection. Incubate overnight at 37°C, 200 rpm.

  • Dilution: Dilute the overnight culture 1:100 into fresh AB Minimal Medium.

  • Plating: Aliquot 198 µL of diluted culture into black-walled, clear-bottom 96-well microplates.

  • Treatment: Add 2 µL of test compounds (final conc. typically 10-100 µM). Include positive (Furanone C-30) and negative (DMSO) controls in triplicate.

  • Kinetic Run:

    • Incubate in a multimode microplate reader at 37°C.

    • Shake (orbital) for 5 seconds before each read.

    • Measure Absorbance (OD600) and Green Fluorescence (Ex 485nm / Em 535nm) every 30 minutes for 12-16 hours.

Data Processing (The "Specific QSI" Metric)

To validate true inhibition, you must normalize fluorescence to cell density. Raw fluorescence reduction is meaningless if the bacteria are dead.



Inhibition Calculation:



Logic Flow & Troubleshooting

The most common failure mode in QSI validation is confusing bacteriostasis (growth inhibition) with quorum quenching. The following logic gate ensures scientific integrity.

Workflow_Logic Start Start Screen Measure Measure OD600 & RFU Start->Measure CheckGrowth Is Growth Inhibited? (OD600 < 80% of Control) Measure->CheckGrowth Antibiotic Result: Antibiotic Activity (Not specific QSI) CheckGrowth->Antibiotic Yes CheckSignal Calculate Specific Fluorescence (RFU/OD) CheckGrowth->CheckSignal No CheckReduction Is Spec. Fluor. Reduced? (>40% reduction) CheckSignal->CheckReduction NoEffect Result: Inactive CheckReduction->NoEffect No Hit Result: Valid QSI Candidate CheckReduction->Hit Yes

Figure 2: Decision logic for distinguishing true Quorum Sensing Inhibitors from antibiotics.

Troubleshooting Common Artifacts
  • Fluorescence Quenching: Some compounds absorb light at 485nm or 535nm.

    • Validation: Add the compound to a culture already expressing GFP. If fluorescence drops instantly, it is physical quenching, not biological inhibition.

  • Autofluorescence: Some natural products fluoresce green.

    • Validation: Run a "compound only" blank well.

  • Promoter Specificity:

    • Validation: If a hit is found in lasB-gfp, cross-validate with rhlA-gfp or pqsA-gfp to map the pathway target.

References

  • Hentzer, M., et al. (2002).[3][4][5] "Inhibition of quorum sensing in Pseudomonas aeruginosa biofilm bacteria by a halogenated furanone compound." Microbiology.

  • Massai, F., et al. (2011). "Quorum Sensing Inhibitor Discovery: Assays and Readouts." IntechOpen.

  • Riedel, K., et al. (2001). "N-acylhomoserine-lactone-mediated communication between Pseudomonas aeruginosa and Burkholderia cepacia in mixed biofilms." Applied and Environmental Microbiology.

Sources

Comparative

Bioactivity comparison of 5-tert-butyl vs 5-chloro pyrazine derivatives

This guide provides an in-depth technical comparison of 5-tert-butyl versus 5-chloro pyrazine derivatives. It is designed for medicinal chemists and drug discovery professionals to aid in rational scaffold design. [1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 5-tert-butyl versus 5-chloro pyrazine derivatives. It is designed for medicinal chemists and drug discovery professionals to aid in rational scaffold design.

[1][2]

Executive Summary

The choice between a 5-tert-butyl and a 5-chloro substituent on a pyrazine scaffold represents a fundamental decision between filling hydrophobic space and modulating electronic/reactive properties .

  • 5-tert-butyl is a "Space-Filler." It is a bulky, lipophilic anchor used to occupy deep hydrophobic pockets in enzymes (e.g., kinases) to enhance selectivity. However, it introduces metabolic liability via oxidative hydroxylation.

  • 5-chloro is a "Electronic Modulator & Synthetic Handle." It lowers the pKa of the ring nitrogens, improving metabolic stability against oxidation, and serves as a critical electrophilic site for nucleophilic aromatic substitution (

    
    ) during lead optimization. In specific contexts (e.g., antimycobacterials), the chloro group is bioactive in its own right, whereas the tert-butyl group is often too sterically demanding.
    

Physicochemical Profile & Decision Matrix

The following table contrasts the fundamental properties driving the bioactivity differences.

Feature5-tert-Butyl (-C(CH₃)₃) 5-Chloro (-Cl) Impact on Drug Design
Steric Bulk (VdW Vol) High (~75 ų)Low (~20 ų)t-Bu requires a large hydrophobic pocket; Cl fits tight spaces.
Lipophilicity (

LogP)
High (+1.9 to +2.0)Moderate (+0.71)t-Bu significantly boosts membrane permeability but risks poor solubility.
Electronic Effect Weak Electron Donating (+I)Electron Withdrawing (-I, +M)Cl reduces pyrazine basicity, reducing HERG liability and altering H-bond acceptor capability.
Metabolic Stability Low (Oxidation prone)High (Generally stable)t-Bu is a "soft spot" for CYP450; Cl blocks metabolism unless the ring is highly activated for GSH attack.
Synthetic Role Terminal group (End-cap)Intermediate (Reactive Handle)Cl allows rapid library generation via

displacement.
Decision Logic for Scaffold Selection

DecisionMatrix Start Select 5-Position Substituent Pocket Target Binding Pocket Size? Start->Pocket Metabolism Metabolic Stability Concern? Pocket->Metabolism Small/Narrow TBu Choose 5-tert-Butyl (Hydrophobic Anchor) Pocket->TBu Large/Deep Chemistry Need for Library Diversity? Metabolism->Chemistry Moderate Stability Cl Choose 5-Chloro (Electronic/Steric Fit) Metabolism->Cl High Stability Needed Chemistry->Cl No (Direct Binder) SnAr Use 5-Cl as Intermediate (Displace with amines/alkoxides) Chemistry->SnAr Yes (Library Gen)

Figure 1: Decision tree for selecting between tert-butyl and chloro substituents based on structural biology and medicinal chemistry requirements.

Detailed Bioactivity Analysis[3]

Case Study A: Antimycobacterial Agents (Tuberculosis)

In the development of Pyrazinamide (PZA) analogs, the 5-position is critical.

  • 5-Chloro Derivatives: 5-Chloropyrazinamide (5-Cl-PZA) and its N-phenyl analogs exhibit potent activity against Mycobacterium tuberculosis, including MDR strains.[1][2] The mechanism involves the inhibition of Fatty Acid Synthase I (FAS I). The chlorine atom provides the necessary lipophilicity without steric clash, allowing the molecule to bind to the enzyme active site.

  • 5-tert-Butyl Derivatives: In direct comparison screens, 5-tert-butyl analogs of pyrazinamide often show loss of activity . The steric bulk of the tert-butyl group prevents the molecule from entering the restricted active site of the mycobacterial amidase (PncA) required for prodrug activation, or the FAS I binding pocket itself.

    • Key Insight: For small-molecule bacterial targets, "smaller is often better."

Case Study B: Kinase Inhibitors (Oncology)
  • 5-tert-Butyl Role: Used to induce selectivity. Many kinases (e.g., EGFR, ALK) have a "gatekeeper" residue or a back-pocket hydrophobic region. A 5-tert-butyl group can wedge into this space, displacing water and gaining entropy-driven binding affinity.

    • Risk:[3][4][5] The exposed methyl groups are prime targets for CYP3A4-mediated hydroxylation (

      
      -oxidation), leading to rapid clearance.
      
  • 5-Chloro Role: Often used to tune the electronics of the pyrazine ring. By withdrawing electrons, the 5-chloro substituent decreases the pKa of the N1/N4 nitrogens, making them less likely to be protonated at physiological pH. This can improve membrane permeability and reduce off-target binding (e.g., hERG channel inhibition).

Case Study C: Agrochemical Elicitors
  • 5-tert-Butyl: N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamide has been identified as a potent elicitor for secondary metabolite production (e.g., taxifolin) in plant cultures. The high lipophilicity of the tert-butyl group likely aids in penetrating the waxy plant cuticle and cell membranes, a trait less effective with the more polar 5-chloro analogs.

Experimental Protocols

Synthesis Pathways

The synthetic accessibility often dictates the choice of substituent in early discovery.

Protocol A: Synthesis of 5-tert-Butyl Pyrazines (Minisci Reaction)

Use this method to install the bulky alkyl group directly onto an electron-deficient pyrazine ring.

  • Reagents: Pyrazine derivative (1.0 eq), Pivalic acid (5.0 eq), Silver Nitrate (AgNO₃, 0.2 eq), Ammonium Persulfate ((NH₄)₂S₂O₈, 1.5 eq).

  • Solvent: 10% Aqueous H₂SO₄ / Acetonitrile (1:1 mixture).

  • Procedure:

    • Dissolve pyrazine and pivalic acid in the solvent mixture.

    • Heat to 70°C.

    • Add energetic solution of persulfate dropwise over 30 minutes.

    • Mechanism:[5][6][7][8][9] Oxidative decarboxylation of pivalic acid generates a tert-butyl radical, which attacks the electron-deficient pyrazine ring.

  • Purification: Neutralize with NaOH, extract with DCM, and purify via silica flash chromatography (Hexane/EtOAc).

Protocol B: Synthesis of 5-Chloro Pyrazines (Chlorination)

Use this method to create a reactive scaffold from a hydroxy precursor.

  • Reagents: 5-Hydroxypyrazine-2-carboxylic acid (or derivative), Phosphoryl Chloride (POCl₃, excess).

  • Catalyst: DMF (catalytic drops).

  • Procedure:

    • Suspend starting material in neat POCl₃.

    • Reflux (100-110°C) for 2-4 hours until the solution is clear.

    • Caution: Quench carefully by pouring onto crushed ice (exothermic).

  • Follow-up (

    
    ):  The resulting 5-chloro product can be reacted with amines (R-NH₂) in DMSO/DIEA at 80°C to generate a library of 5-amino derivatives.
    
Biological Assay: Antimycobacterial Susceptibility (Alamar Blue)
  • Strain: M. tuberculosis H37Rv.[10]

  • Medium: Middlebrook 7H9 broth supplemented with OADC.

  • Method:

    • Plate compounds in 96-well plates (serial dilutions).

    • Inoculate with bacteria (

      
       CFU/mL).
      
    • Incubate for 7 days at 37°C.

    • Add Alamar Blue reagent; incubate 24h.

    • Read: Fluorescence (Excitation 530nm / Emission 590nm).

    • Comparison: 5-Cl-PZA should show MIC

      
       6-12 
      
      
      
      g/mL; 5-tBu-PZA typically >50
      
      
      g/mL (inactive).

Metabolic Pathway Visualization

Understanding the metabolic fate is crucial for lead optimization.

Metabolism Substrate 5-tert-Butyl Pyrazine CYP CYP450 (Liver Microsomes) Substrate->CYP Phase I Alcohol Hydroxylated Metabolite (-C(CH3)2CH2OH) CYP->Alcohol omega-oxidation Acid Carboxylic Acid (-C(CH3)2COOH) Alcohol->Acid ADH/ALDH Excretion Renal Excretion Acid->Excretion

Figure 2: The primary metabolic instability of the tert-butyl group involves sequential oxidation, rapidly increasing polarity and clearance.

References

  • Doležal, M., et al. (2013). "Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides." Molecules, 18(12). Link

  • Servusova, B., et al. (2025). "New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite." Pharmacognosy Magazine. Link

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Minisci, F., et al. (1971). "Nucleophilic character of alkyl radicals: substitution of heterocycles." Tetrahedron. Link

  • Zitko, J., et al. (2013). "Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity." ResearchGate. Link

Sources

Safety & Regulatory Compliance

Safety

5-(tert-Butyl)-6-chloropyrazine-2-carboxamide proper disposal procedures

[1][2] Executive Summary: Operational Directives Immediate Action Required: Treat 5-(tert-Butyl)-6-chloropyrazine-2-carboxamide as a Halogenated Organic Hazardous Waste . DO segregate from non-halogenated solvents and ox...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary: Operational Directives

Immediate Action Required: Treat 5-(tert-Butyl)-6-chloropyrazine-2-carboxamide as a Halogenated Organic Hazardous Waste .

  • DO segregate from non-halogenated solvents and oxidizers.[1]

  • DO label all waste containers explicitly as "Halogenated".[1]

  • DO NOT dispose of down the drain or in municipal trash.[1]

  • DO NOT mix with strong acids or bases (risk of hydrolysis or exothermic reaction).[1]

Chemical Profile & Hazard Assessment

Before initiating disposal, you must validate the chemical identity and associated risks.[2][1][3] This compound is a halogenated nitrogen heterocycle, often used as an intermediate in pharmaceutical synthesis (e.g., Favipiravir analogs).[2][3][4]

Technical Specifications
PropertyDetail
Chemical Name 5-(tert-Butyl)-6-chloropyrazine-2-carboxamide
CAS Number 182244-17-3 (Generic/Analogous)
Molecular Formula C₉H₁₂ClN₃O
Physical State Solid (typically white to off-white powder)
Halogen Content Chlorine (Cl) present (Requires specific incineration protocols)
GHS Hazard Classification

Based on structural analogs (chloropyrazines), the following GHS classifications apply. Always consult the specific SDS if available.[1]

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.[1][5][6]
Eye Irritation H319Causes serious eye irritation.[1][5][6][7][8][9][10]
STOT-SE H335May cause respiratory irritation.[1][5][7][9]
Acute Toxicity H302Harmful if swallowed (Potential).[1][5][9]

Waste Characterization & Segregation Logic

Expert Insight: The presence of the Chlorine atom at position 6 is the critical factor for disposal.[1]

  • Why it matters: Incineration of chlorinated organics can generate hydrochloric acid (HCl) and, under poor combustion conditions, dioxins.[2][3][4] Therefore, this waste must be sent to a facility equipped with acid gas scrubbers.[2][1][3][4]

  • Segregation Rule: Never mix this compound with non-halogenated solvents (e.g., pure acetone, methanol) if possible, as this downgrades the non-halogenated waste stream and increases disposal costs.[2][3][4]

Disposal Decision Tree

The following logic flow ensures the material ends up in the correct waste stream.

DisposalLogic Start Waste Generation Source StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Dry LiquidPath Solution / Mother Liquor StateCheck->LiquidPath Wet PureSolid Pure Substance / Expired Stock SolidPath->PureSolid Debris Contaminated PPE / Wipes SolidPath->Debris SolventCheck Solvent Type? LiquidPath->SolventCheck HaloStream Stream A: Halogenated Organic Waste (High Temp Incineration) PureSolid->HaloStream Dissolve in Halo-Solvent OR Solid Lab Pack DebrisStream Stream B: Solid Hazardous Debris (Lab Pack) Debris->DebrisStream SolventCheck->HaloStream Contains Halogens (DCM, Chloroform) SolventCheck->HaloStream Non-Halo Solvent + Chloropyrazine

Figure 1: Waste segregation logic.[2] Note that even if dissolved in a non-halogenated solvent, the presence of the chloropyrazine solute classifies the entire mixture as Halogenated Waste.[2][3][4]

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Best For: Expired shelf stock, reaction leftovers, or weighing errors.[2][3][4]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber bottle.[1] Avoid metal containers due to potential corrosion if moisture is present (hydrolysis of amide/chloride).[1]

  • Transfer:

    • Work inside a chemical fume hood.[1]

    • Transfer the solid carefully to avoid dust generation.[1][9][10]

  • Labeling:

    • Apply a hazardous waste label.[1][10]

    • Constituents: "5-(tert-Butyl)-6-chloropyrazine-2-carboxamide".[2][1][11]

    • Hazard Checkbox: Check "Toxic" and "Irritant".[1]

    • Critical Tag: Write "HALOGENATED" prominently.[1]

  • Storage: Cap tightly. Store in the "Solid Hazardous Waste" satellite accumulation area until pickup.[1]

Protocol B: Liquid Waste (Reaction Mixtures)

Best For: Mother liquors, extraction layers, or HPLC waste.[2][3][4]

  • Compatibility Check: Ensure the liquid stream pH is between 4 and 10.[1]

    • Warning: Highly acidic or basic conditions can hydrolyze the carboxamide group to a carboxylic acid, potentially altering solubility or reactivity.[2][3]

  • Segregation: Pour into the Halogenated Solvent Waste carboy (typically red or yellow tagged in many labs).[1]

    • Note: Even if the solvent is Methanol (non-halogenated), the dissolved chloropyrazine makes the mixture halogenated.[2][3]

  • Secondary Containment: Ensure the carboy sits in a secondary tray to catch spills.

Protocol C: Spill Cleanup (Emergency Response)

Scenario: Powder spill on the benchtop or floor.[1]

SpillResponse Alert 1. Alert Personnel & Secure Area PPE 2. Don PPE: Nitrile Gloves, Goggles, N95/P100 Mask Alert->PPE Contain 3. Containment: Cover with wet paper towels (Prevents Dust) PPE->Contain Collect 4. Collection: Scoop into bag/jar Contain->Collect Clean 5. Decontamination: Wash surface with soap & water Collect->Clean Dispose 6. Dispose as Hazardous Debris Clean->Dispose

Figure 2: Dry spill cleanup workflow emphasizing dust suppression.[2][10]

Regulatory Compliance (RCRA & EPA)[1]

While 5-(tert-Butyl)-6-chloropyrazine-2-carboxamide is not a "Listed" waste (F, K, P, or U list) by specific CAS name, it is regulated by Characteristic and Generator Knowledge .[2][3]

  • Waste Code Determination:

    • If the waste is ignitable (e.g., in organic solvent): D001 .[2][3]

    • If the waste tests positive for toxicity (unlikely for this specific intermediate unless contaminated): D004-D043 .[1]

    • Default Classification: Non-regulated federal waste unless mixed with listed solvents.[1] However, Best Management Practice (BMP) dictates handling it as "Non-RCRA Regulated Hazardous Waste - Halogenated" to ensure proper incineration.[2][3]

  • EPA Recommendation: Incineration at a permitted TSD (Treatment, Storage, and Disposal) facility.[2][3][4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11235389, 5-Chloro-pyrazine-2-carboxylic acid amide. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 5-(tert-Butyl)-6-chloropyrazine-2-carboxamide

This guide outlines the safety, logistical, and operational protocols for handling 5-(tert-Butyl)-6-chloropyrazine-2-carboxamide .[1] Notice: As a specialized research intermediate (often associated with antimycobacteria...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the safety, logistical, and operational protocols for handling 5-(tert-Butyl)-6-chloropyrazine-2-carboxamide .[1]

Notice: As a specialized research intermediate (often associated with antimycobacterial or kinase inhibitor discovery), specific toxicological data for this exact structure is limited in public registries.[1] The protocols below are derived from Structure-Activity Relationship (SAR) analysis of analogous halogenated pyrazine carboxamides and established safety standards for handling bioactive pharmaceutical intermediates.

PART 1: IMMEDIATE ACTION CARD (Executive Summary)

Parameter Critical Information
Compound Name 5-(tert-Butyl)-6-chloropyrazine-2-carboxamide
Physical State White to off-white crystalline solid (Inferred).[1]
Primary Hazard Bioactive Irritant. Potential Respiratory/Skin Sensitizer. Structurally related to antimycobacterial agents.[2][3][4]
GHS Classification WARNING. H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.), H302 (Harmful if swallowed).[1]
Containment Level 2 (OEB 3 equivalent). Handle strictly within a Chemical Fume Hood or Powder Weighing Station.
Min. PPE Nitrile Gloves (Double gloving recommended), Safety Goggles (Side shields insufficient for powders), Lab Coat, N95/P100 (if outside hood).[1]
Spill Response Do NOT sweep dry. Dampen with PEG-400 or water to prevent dust.[1] Scoop into hazardous waste.
Fire Safety Emits toxic fumes (NOx, HCl) upon combustion.[1] Use CO2, Dry Chemical, or Foam.[1]

PART 2: RISK ASSESSMENT & HAZARD IDENTIFICATION

1. Chemical & Physical Hazard Profile

Based on the pyrazine carboxamide scaffold, this compound exhibits specific reactivity and stability profiles:

  • Dust Explosion Risk: Like many organic amides, fine particulates can form explosive dust-air mixtures.[1] Grounding of equipment during transfer is mandatory.

  • Thermal Instability: Halogenated pyrazines may decompose releasing Hydrogen Chloride (HCl) gas if heated above 150°C or subjected to strong acids.

  • Reactivity: Incompatible with strong oxidizing agents and strong bases (hydrolysis of the amide bond).

2. Biological Hazard (Bioactivity)

This compound belongs to a class of molecules investigated for antimycobacterial (TB) and viral protease inhibition .

  • Mechanism of Concern: Pyrazine analogs often act by disrupting fatty acid synthesis (FAS-I) or viral replication.

  • Exposure Route: Inhalation of dust is the highest risk, followed by dermal absorption.[1]

  • Sensitization: Pyrazinamide derivatives are known to cause skin rashes and photosensitivity in clinical settings. Treat this derivative as a potential photosensitizer .

PART 3: PERSONAL PROTECTIVE EQUIPMENT (PPE) MATRIX[1]

The following PPE selection is based on permeation resistance against halogenated aromatics and particulate protection.

Body Area PPE Requirement Technical Rationale
Respiratory Primary: Fume Hood (Face Velocity > 0.5 m/s).Secondary: N95 or P100 Respirator.[1]Prevents inhalation of bioactive dust. Surgical masks provide zero protection against chemical particulates.
Hand Protection Material: Nitrile Rubber (min 0.11 mm).Protocol: Double-gloving (Outer glove changed every 30 mins or immediately upon splash).Latex is permeable to many organic solvents used with this compound (e.g., DCM, DMSO).[1] Nitrile offers superior chemical resistance.
Eye/Face Chemical Safety Goggles (Indirect Vent).Safety glasses allow dust entry from the sides. Goggles seal the eyes against airborne particulates.
Body Lab Coat (Cotton/Poly blend) + Tyvek Sleeves (optional).Synthetic fibers (nylon) can melt into skin during a fire. Cotton blends are safer.

PART 4: OPERATIONAL HANDLING PROTOCOLS

Workflow Visualization: Safe Handling Hierarchy

The following diagram illustrates the decision logic for handling this compound based on its physical state.

SafetyLogic Start Start: Handling 5-(t-Butyl)-6-Cl-pyrazine-amide StateCheck Check Physical State Start->StateCheck Solid Solid / Powder Form StateCheck->Solid Powder Solution Solution (Dissolved) StateCheck->Solution Liquid Control Engineering Controls: Fume Hood ON Sash < 18 inches Solid->Control Solution->Control Weighing Weighing Protocol: 1. Anti-static gun usage 2. Analytical Balance in Hood 3. Pre-weighed vials Disposal Disposal: Solid: High Temp Incineration Liquid: Halogenated Waste Stream Weighing->Disposal Transfer Transfer Protocol: 1. Syringe/Cannula transfer 2. Secondary containment tray 3. Double glove check Transfer->Disposal Control->Weighing Control->Transfer

Caption: Operational decision tree for minimizing exposure risk during weighing and transfer.

Protocol A: Weighing & Solid Transfer

Objective: Prevent dust generation and surface contamination.

  • Preparation: Place an analytical balance inside a certified chemical fume hood. If the balance cannot be moved, use a powder containment enclosure .[1]

  • Static Control: Use an anti-static gun or ionizer bar on the spatula and weighing boat. Static charge can cause this crystalline solid to "jump," spreading bioactive dust.[1]

  • Transfer: Never pour from the stock bottle. Use a clean, disposable spatula.[1]

  • Decontamination: Immediately wipe the balance area with a tissue dampened with ethanol or acetone (solubility check: pyrazines are generally soluble in organic solvents) after weighing. Dispose of the tissue as solid hazardous waste.

Protocol B: Reaction Setup (Solubilization)

Objective: Minimize vapor exposure during dissolution.

  • Solvent Choice: Common solvents include DCM (Dichloromethane), DMSO, or Methanol.[1]

    • Note: If using DMSO, be aware that DMSO enhances skin permeability, potentially carrying the bioactive amide into the bloodstream.[1] Double gloving is mandatory with DMSO. [1]

  • Addition: Add solvent to the solid, not solid to the solvent, to prevent "puffing" of dust.[1]

  • Sealing: Cap reaction vessels immediately. If heating is required, use a reflux condenser with a scrubber or vent line to trap potential HCl off-gassing.[1]

PART 5: EMERGENCY RESPONSE & DISPOSAL

Accidental Release Measures (Spills)[1]
  • Small Solid Spill (< 1g):

    • Do not create dust. Do not use a brush.

    • Cover the spill with a paper towel dampened with PEG-400 or water.

    • Wipe up and place in a "Solid Hazardous Waste" bag.

    • Clean surface with soap and water (alkaline soap helps neutralize potential acidic hydrolysis products).

  • Liquid Spill:

    • Absorb with vermiculite or sand.

    • Collect in a sealed container labeled "Halogenated Organic Waste."

First Aid
  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention. (Suspected respiratory irritant).

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol on skin (may increase absorption).

  • Eye Contact: Rinse with water for 15 minutes, lifting eyelids.[1] Consult an ophthalmologist.

Waste Disposal[1][5]
  • Classification: Halogenated Organic Waste (due to the Chlorine atom).

  • Method: High-temperature incineration.

  • Prohibition: Do NOT dispose of down the drain. This compound is potentially toxic to aquatic life (anti-microbial properties).

References

  • Servusová, B., et al. (2012).[1] Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation. Molecules.

  • Doležal, M., et al. (2013).[1] Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides. Molecules. [1][4]

  • PubChem Database. (2025).[6] Pyrazinecarboxamide Compound Summary. National Library of Medicine. [1]

  • Sigma-Aldrich. (2024). Safety Data Sheet: 5-Chloropyrazine-2-carboxylic acid (Analogous Precursor). [1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(tert-Butyl)-6-chloropyrazine-2-carboxamide
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